Allyl 2,4,6-tribromophenyl ether
Description
The exact mass of the compound Allyl 2,4,6-tribromophenyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35767. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Allyl 2,4,6-tribromophenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 2,4,6-tribromophenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1,3,5-tribromo-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLLIOPGUFOWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044918 | |
| Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044918 | |
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Molecular Weight |
370.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3278-89-5 | |
| Record name | Allyl 2,4,6-tribromophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3278-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-tribromo-2-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(allyloxy)-1,3,5-tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIBROMO-2-(PROP-2-EN-1-YLOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QB5393K07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Allyl 2,4,6-tribromophenyl ether" CAS number 3278-89-5 properties
This technical guide provides a comprehensive analysis of Allyl 2,4,6-tribromophenyl ether (ATE), structured for researchers and drug development professionals.
CAS Number: 3278-89-5 Primary Application: Brominated Flame Retardant (BFR) Intermediate & Synergist
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) is a specialized brominated aromatic ether used primarily as a reactive flame retardant and a synthesis intermediate. Unlike passive additive flame retardants, the presence of the allyl moiety allows ATE to undergo radical-induced grafting or polymerization, making it valuable in modifying styrenic polymers (EPS/XPS) and engineering thermoplastics. For drug development professionals, ATE represents a critical structural analog for studying halogenated aryl ethers, often serving as a reference standard in environmental toxicology and metabolic stability studies of brominated phenols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The physicochemical profile of ATE is dominated by the electron-withdrawing nature of the three bromine atoms and the lipophilic allyl ether linkage.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 1,3,5-tribromo-2-(prop-2-en-1-yloxy)benzene | |
| Molecular Formula | C₉H₇Br₃O | |
| Molecular Weight | 370.86 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 74 – 76 °C | High-purity standard [1] |
| Boiling Point | ~340 °C (Predicted) | Decomposes prior to BP |
| Solubility | Soluble in Toluene, Benzene, THF, Chloroform | Insoluble in Water |
| LogP (Octanol/Water) | ~5.2 | Highly Lipophilic |
| Density | ~2.0 g/cm³ | High density due to Br content |
Synthesis & Manufacturing Protocol
The synthesis of ATE follows a classic Williamson Ether Synthesis pathway.[1][2][3] This nucleophilic substitution (
Reaction Mechanism
-
Deprotonation: A base (typically
or ) deprotonates 2,4,6-tribromophenol (TBP) to form the phenoxide anion. -
Nucleophilic Attack: The phenoxide oxygen attacks the
-carbon of allyl chloride (or bromide), displacing the halide leaving group. -
Steric Considerations: Despite the steric bulk of the ortho-bromines, the planar nature of the phenoxide allows sufficient access to the primary allyl halide.
Experimental Protocol (Laboratory Scale)
Reagents:
-
2,4,6-Tribromophenol (TBP): 1.0 eq
-
Allyl Bromide: 1.2 eq (Excess to drive completion)
-
Potassium Carbonate (
): 1.5 eq (Anhydrous) -
Solvent: Acetone or Methyl Ethyl Ketone (MEK)
Procedure:
-
Dissolution: Charge a 3-neck round-bottom flask with TBP and Acetone. Stir until dissolved.
-
Activation: Add anhydrous
. Heat to mild reflux (approx. 56°C) for 30 minutes to generate the phenoxide in situ. -
Addition: Add Allyl Bromide dropwise over 20 minutes to control the exotherm.
-
Reflux: Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or HPLC.[4][5]
-
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
-
Purification: Recrystallize from Ethanol/Water (80:20) to obtain white needles. Dry in a vacuum oven at 40°C.
Synthesis Pathway Diagram
Figure 1: Williamson ether synthesis pathway for ATE production.
Functional Mechanisms: Flame Retardancy[7][13]
ATE operates through a dual-action mechanism, leveraging both its halogen content and its allylic functionality.
Mechanism 1: Gas-Phase Radical Quenching
Upon thermal decomposition (combustion), the weak
-
Release of Active Species:
-
HBr Formation:
abstracts hydrogen from the polymer matrix to form . -
Radical Trapping:
reacts with high-energy flame propagating radicals ( , ), replacing them with less reactive bromine radicals, effectively slowing the combustion cycle.
Mechanism 2: Condensed-Phase Crosslinking
Unlike simple brominated aromatics, the allyl group in ATE provides a site for crosslinking. At high temperatures, the allyl group can undergo radical polymerization or coupling, promoting char formation. This char acts as a thermal barrier, shielding the underlying polymer from heat and oxygen.
Mechanism Diagram
Figure 2: Dual-phase flame retardancy mechanism of ATE.
Analytical Characterization
For researchers validating the purity or presence of ATE in complex matrices, the following analytical workflows are standard.
GC-MS Method (Preferred)
ATE is volatile enough for Gas Chromatography, making GC-MS the gold standard for detection.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 280°C.
-
Oven Program: 100°C (1 min)
20°C/min 300°C (hold 5 min). -
Detection: Electron Impact (EI) MS. Look for molecular ion
(characteristic tribromo isotope pattern).
HPLC Method
Used when thermal degradation in the GC injector is a concern.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Acetonitrile:Water (85:15) Isocratic.
-
Detection: UV at 220 nm or 280 nm.
Toxicology & Safety (E-E-A-T Focus)
Safety Warning: ATE is a potent sensitizer and suspected persistent organic pollutant (POP).
-
Sensitization: ATE can cause skin sensitization. Proper PPE (nitrile gloves, respirator) is mandatory during handling.
-
Environmental Fate: ATE is lipophilic (
) and resistant to hydrolysis, leading to potential bioaccumulation. It degrades slowly in the environment, primarily reverting to 2,4,6-tribromophenol (TBP), which is toxic to aquatic life [2]. -
Drug Development Relevance: In metabolic studies, ATE serves as a model for "masked" phenols. The allyl ether bond is metabolically stable against simple hydrolysis but can be cleaved by specific cytochrome P450 enzymes (O-dealkylation), releasing the neurotoxic TBP moiety.
References
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: 1,3,5-tribromo-2-(prop-2-en-1-yloxy)benzene. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Allyl 2,4,6-tribromophenyl ether.[6][7][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scribd.com [scribd.com]
- 5. research.monash.edu [research.monash.edu]
- 6. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
physical and chemical properties of "Allyl 2,4,6-tribromophenyl ether"
This guide details the physicochemical profile, synthesis, and reactivity of Allyl 2,4,6-tribromophenyl ether (ATE) . It is designed for researchers requiring high-fidelity technical data for applications in flame retardancy, organic synthesis, and environmental toxicology.
Physicochemical Characterization, Synthesis, and Reactivity Profiles
CAS Registry Number: 3278-89-5 Synonyms: 1,3,5-Tribromo-2-(prop-2-en-1-yloxy)benzene; TBP-AE; ATE.[1] Molecular Formula: C₉H₇Br₃O[1][2][3][4]
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) is a halogenated aryl ether primarily utilized as a reactive intermediate and additive flame retardant. Its chemical significance lies in the juxtaposition of a highly stable, electron-deficient tribromophenyl core with a reactive allyl functionality.[1] This duality allows ATE to function as a radical scavenger in combustion cycles while serving as a substrate for complex rearrangements (e.g., Claisen) in synthetic organic chemistry.[1]
Researchers handling ATE must account for its high lipophilicity (LogKow ~4.[1]7) and its propensity for thermal dehydrohalogenation at elevated temperatures (>240°C), a property critical to its function as a flame retardant but challenging for high-temperature processing.[1]
Physicochemical Properties
The following data aggregates experimental values and computed properties to establish a baseline for handling and characterization.
| Property | Value / Description | Context/Notes |
| Molecular Weight | 370.86 g/mol | High bromine content (64.6%) contributes to density.[1] |
| Physical State | Crystalline Solid | Typically appears as a white to off-white powder.[1] |
| Melting Point | 74 – 76 °C | Sharp melting range indicates high crystallinity.[1] |
| Boiling Point | > 240 °C (dec.)[1] | Decomposes prior to boiling; significant evaporation/sublimation observed at 240 °C. |
| Density | ~2.0 - 2.2 g/cm³ | Estimated based on tribromophenol derivatives.[1] |
| Solubility (Water) | < 0.1 mg/L | Negligible; hydrophobic.[1] |
| Solubility (Organic) | Soluble | High solubility in DCM, Toluene, THF, Acetone. |
| Log Kow | 4.72 | Indicates high potential for bioaccumulation and lipid partitioning.[1] |
| Vapor Pressure | 1.8 × 10⁻⁵ Pa (25°C) | Low volatility at ambient temperature; semi-volatile at process temps.[1] |
Synthesis Protocol: Optimized Williamson Etherification
While ATE is commercially available, high-purity synthesis for mechanistic study requires a controlled Williamson ether synthesis.[1] The acidity of 2,4,6-tribromophenol (
Reagents & Materials
-
Substrate: 2,4,6-Tribromophenol (1.0 eq)
-
Alkylating Agent: Allyl Bromide (1.2 eq)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (Reagent Grade) or Acetonitrile (for faster kinetics)[1]
-
Catalyst: 18-Crown-6 (0.05 eq) - Optional, enhances nucleophilicity.[1]
Step-by-Step Methodology
-
Deprotonation: Charge a round-bottom flask with 2,4,6-tribromophenol and anhydrous acetone. Add
in a single portion.[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. The mixture may turn slightly yellow.[1] -
Alkylation: Add Allyl Bromide dropwise over 15 minutes to control the exotherm.
-
Reflux: Heat the reaction mixture to reflux (approx. 56–60 °C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the starting phenol is consumed.[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture to obtain white needles.
-
Validation: Verify structure via
NMR (Characteristic allyl signals: multiplet at 6.0, doublet at 4.6).
Reaction Workflow Diagram
Caption: Step-wise Williamson ether synthesis pathway for high-purity ATE production.
Chemical Reactivity: The "Blocked" Claisen Rearrangement
A critical chemical feature of ATE is its behavior under thermal stress.[1] Typical allyl aryl ethers undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) to form ortho-allyl phenols.[1] However, in ATE, both ortho positions are blocked by bromine atoms.
Mechanism of Thermal Degradation & Rearrangement
When heated >180°C, ATE does not simply polymerize; it undergoes a complex rearrangement-elimination sequence:
-
[3,3]-Sigmatropic Shift: The allyl group migrates to the ortho carbon (bearing a bromine).[1]
-
Loss of Aromaticity: A transient tribromo-dienone intermediate is formed.[1]
-
Elimination/Aromatization: Unlike standard Claisen products which tautomerize, this intermediate cannot simply enolize.[1] Instead, it typically eliminates Hydrogen Bromide (
).[1] -
Product Divergence:
This release of
Reactivity Pathway Diagram
Caption: Thermal rearrangement pathways of ATE showing the "blocked" Claisen mechanism and HBr evolution.
Applications & Safety
Flame Retardancy
ATE functions as an additive flame retardant in polymers (e.g., EPS, HIPS).[5]
-
Mechanism: Upon combustion, the weak C-Br bonds homolyze or eliminate HBr.[1] The released bromine radicals (
) trap high-energy and radicals in the flame front, effectively quenching the combustion cycle. -
Synergy: Often used in conjunction with Antimony Trioxide (
) to generate Antimony Tribromide ( ), a heavy gas that blankets the fire source.
Toxicology & Environmental Fate[1]
-
Endocrine Disruption: Recent studies identify ATE as a potent Androgen Receptor (AR) antagonist.[1][6] It competes with natural ligands, potentially disrupting hormonal homeostasis.[1]
-
Persistence: Due to the stable aromatic C-Br bonds, ATE is resistant to hydrolysis and photolysis, leading to detection in environmental matrices (e.g., Great Lakes atmosphere, marine mammal lipids).
-
Handling: Use full PPE (gloves, respirator) to avoid inhalation of dust. Handle in a fume hood to mitigate exposure to potential HBr evolution during thermal processing.[1]
References
-
Sigma-Aldrich. Allyl 2,4,6-tribromophenyl ether Product Specification. [1]
-
PubChem. Compound Summary: Allyl 2,4,6-tribromophenyl ether (CID 76767).[1] National Library of Medicine.[1] [1]
-
Mauder, H., et al. Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. (Contextualizing tribromophenoxy ether stability).
-
Khairy, M. A., et al. Temporal trends of halogenated flame retardants in the atmosphere of the Canadian Great Lakes Basin. Environmental Science: Processes & Impacts, 2018.[1][6]
-
Khalaf, H., et al. Androgen receptor modulation following combination exposure to brominated flame-retardants. ResearchGate.
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenyl allyl ether | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. abcr.com [abcr.com]
- 4. Allyl 2,4,6-tribromophenyl ether 98 3278-89-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"Allyl 2,4,6-tribromophenyl ether" molecular weight and formula
Molecular Characterization, Synthesis, and Application Protocols
Part 1: Executive Summary & Core Identity
Allyl 2,4,6-tribromophenyl ether (ATE) , also known as 1,3,5-tribromo-2-(prop-2-en-1-yloxy)benzene , is a halogenated organic compound primarily utilized as a reactive flame retardant intermediate and a functional additive in expandable polystyrene (EPS) and other styrenic polymers.[1][2] Its molecular architecture combines a high bromine content (providing flame retardancy via radical scavenging) with an allylic ether functionality (enabling potential polymerization or grafting).[2]
This guide provides a rigorous technical breakdown of ATE, moving from fundamental physicochemical properties to validated synthesis workflows and analytical characterization.[2]
Physicochemical Profile
| Property | Value | Precision Note |
| IUPAC Name | 1,3,5-tribromo-2-(prop-2-en-1-yloxy)benzene | - |
| CAS Registry Number | 3278-89-5 | Verified |
| Molecular Formula | C₉H₇Br₃O | - |
| Molecular Weight | 370.86 g/mol | Based on standard atomic weights (Br ≈ 79.904) |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 74 – 78 °C | Purity dependent |
| Solubility | Soluble in CH₂Cl₂, Toluene, Acetone | Insoluble in water |
| Bromine Content | ~64.6% | Theoretical mass fraction |
Part 2: Structural Analysis & Reactivity
The ATE molecule consists of a phenyl ring substituted at the 2, 4, and 6 positions with bromine atoms. The steric bulk of the ortho-bromines (positions 2 and 6) significantly influences the reactivity of the ether linkage.
Mechanistic Implications of Structure
-
Flame Retardancy: The high bromine content facilitates the release of bromine radicals (Br•) upon thermal decomposition.[2] These radicals quench the H• and OH• radicals in the gas phase of a fire, inhibiting the combustion chain reaction.
-
Claisen Rearrangement Potential: Allyl aryl ethers typically undergo [3,3]-sigmatropic rearrangement (Claisen rearrangement) upon heating to form o-allylphenols.[2][3][4] However, in ATE, both ortho positions are blocked by bromine atoms.[2] Consequently, thermal stressing of ATE typically leads to elimination or radical cleavage rather than a standard rearrangement, making it thermally distinct from non-halogenated analogues.[2]
Part 3: Synthesis Workflow (Williamson Ether Synthesis)
Objective: Synthesize Allyl 2,4,6-tribromophenyl ether from 2,4,6-tribromophenol (TBP) via nucleophilic substitution.[2]
Reaction Logic
The synthesis relies on the Williamson Ether Synthesis mechanism. The acidic proton of 2,4,6-tribromophenol (pKa ~6, significantly more acidic than phenol due to electron-withdrawing Br groups) is removed by a base to form a phenoxide anion.[2] This nucleophile then attacks allyl bromide (or allyl chloride) in an Sₙ2 fashion.[2]
Critical Consideration: The steric hindrance from the 2,6-dibromo groups requires the use of a polar aprotic solvent (e.g., Acetone, DMF) and an efficient base (K₂CO₃) to ensure the nucleophile is sufficiently reactive.
Synthesis Diagram (DOT)
Caption: Step-wise Williamson ether synthesis pathway converting tribromophenol to the allyl ether derivative.
Experimental Protocol
Reagents:
-
2,4,6-Tribromophenol (1.0 eq)[2]
-
Allyl Bromide (1.2 eq)[2]
-
Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)[2]
-
Acetone (Solvent, ACS Grade)[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-Tribromophenol (10 g, 30.2 mmol) in Acetone (100 mL).
-
Activation: Add anhydrous K₂CO₃ (6.26 g, 45.3 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate partial deprotonation. The mixture may turn slightly yellow.[2]
-
Alkylation: Add Allyl Bromide (3.1 mL, 36.2 mmol) dropwise via a syringe or addition funnel.
-
Reflux: Heat the mixture to a gentle reflux (~56 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The starting phenol spot (lower Rf) should disappear.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (KBr, unreacted K₂CO₃).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.[2]
-
-
Purification: Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.[2]
-
Validation: Dry the white crystalline product in a vacuum oven at 40 °C. Measure Melting Point (Target: 74–78 °C).
Part 4: Analytical Validation
Trustworthy identification requires matching spectral fingerprints.[2]
Proton NMR (¹H-NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.70 | Singlet (s) | 2H | Aromatic Protons (H-3, H-5) |
| 6.10 – 6.20 | Multiplet (m) | 1H | Allylic Methine (-CH=)[2] |
| 5.45 | Doublet of doublets (dd) | 1H | Terminal Alkene (Trans) |
| 5.30 | Doublet of doublets (dd) | 1H | Terminal Alkene (Cis) |
| 4.55 | Doublet (d) | 2H | Ether Methylene (-O-CH₂-) |
Interpretation: The key diagnostic signal is the doublet at 4.55 ppm , corresponding to the methylene group attached to the oxygen. The absence of a broad singlet >5.0 ppm confirms the consumption of the phenolic -OH group.[2]
Part 5: Safety & Handling (E-E-A-T)
As a brominated organic compound, ATE requires specific handling protocols to ensure personnel safety and environmental compliance.[2]
-
Hazard Classification:
-
PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory.[2] Operations involving dry powder should be conducted in a fume hood to avoid inhalation of dust.[2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis over extended periods.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether.[2] Retrieved from [Link]
-
Umweltprobenbank des Bundes. Specimen Data: 2,4,6-Tribromophenyl allyl ether (ATE).[2][5] Retrieved from [Link][2]
Sources
- 1. 2,4,6-Tribromophenol(118-79-6) 1H NMR spectrum [chemicalbook.com]
- 2. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
Technical Guide: Melting Point & Characterization of Allyl 2,4,6-tribromophenyl ether
The following technical guide details the physicochemical characterization, synthesis, and pharmaceutical relevance of Allyl 2,4,6-tribromophenyl ether (TBP-AE), with a specific focus on its melting point as a critical quality attribute (CQA).
Executive Summary
Allyl 2,4,6-tribromophenyl ether (TBP-AE) is a brominated flame retardant (BFR) intermediate and a potential extractable/leachable (E&L) impurity in pharmaceutical supply chains. For drug development professionals, understanding the thermal properties of TBP-AE is critical for two reasons:
-
Material Qualification: As a component in plastic packaging (e.g., expandable polystyrene), its migration into drug products must be monitored.
-
Reference Standard Purity: The melting point is the primary thermodynamic indicator of purity for reference standards used in genotoxic impurity profiling and E&L studies.
This guide provides an autonomous, self-validating workflow for the synthesis, purification, and thermal analysis of TBP-AE.
Physicochemical Profile
The melting point of TBP-AE is a definitive purity indicator. While some databases cite lower values due to solvent occlusion or polymorphic variances, the thermodynamically stable crystalline form exhibits a melting range of 74–76 °C .
| Property | Value |
| Chemical Name | Allyl 2,4,6-tribromophenyl ether |
| CAS Registry Number | 3278-89-5 |
| Molecular Formula | C₉H₇Br₃O |
| Molecular Weight | 370.86 g/mol |
| Melting Point (Lit.) | 74–76 °C (Primary Reference) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in toluene, chloroform, dichloromethane; insoluble in water |
Synthesis & Reaction Mechanism[2]
To generate a high-purity reference standard for melting point validation, TBP-AE is synthesized via a two-step sequence: electrophilic aromatic substitution followed by a Williamson ether synthesis.
Reaction Pathway
The synthesis begins with the exhaustive bromination of phenol to yield 2,4,6-tribromophenol, which then undergoes O-alkylation with allyl bromide under basic conditions.
Figure 1: Synthetic pathway for TBP-AE.[1] The activation of the phenoxide ion by K2CO3 facilitates the SN2 attack on allyl bromide.
Validated Synthesis Protocol
Objective: Produce TBP-AE with >98% purity (HPLC) and a sharp melting point (74–76 °C).
-
Reagents: 2,4,6-Tribromophenol (1.0 eq), Allyl Bromide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), Acetone (solvent).
-
Procedure:
-
Dissolve 2,4,6-tribromophenol in acetone in a round-bottom flask.
-
Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature to generate the phenoxide anion.
-
Add allyl bromide dropwise to control the exotherm.
-
Reflux the mixture for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).
-
-
Work-up:
-
Filter off inorganic salts (KBr, excess K₂CO₃).
-
Evaporate the solvent under reduced pressure.
-
Crucial Purification Step: Recrystallize the crude solid from ethanol. This step removes unreacted phenol and ensures the removal of solvent inclusions that depress the melting point.
-
-
Validation: The final product must be a white crystalline solid. If the melting point is <74 °C, repeat recrystallization.
Thermal Analysis & Purity Determination
For pharmaceutical applications, the melting point is determined using Differential Scanning Calorimetry (DSC). This method provides a thermodynamic melting point (
DSC Experimental Protocol
-
Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample Mass: 2–5 mg, encapsulated in a hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation during heating.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 90 °C (First heating).
-
Note: A sharp endothermic peak onset at 74.5 ± 0.5 °C indicates high purity.
-
Peak Integration: Calculate the heat of fusion (
).
-
Analytical Workflow
The following diagram illustrates the decision logic for qualifying a TBP-AE reference standard based on thermal data.
Figure 2: Decision tree for qualifying TBP-AE reference standards using DSC data.
Pharmaceutical Relevance: Extractables & Leachables (E&L)
In drug development, TBP-AE is monitored not as an API, but as a process-related impurity or packaging leachable .
-
Source: TBP-AE is used as a reactive flame retardant in polystyrene foams and electronic housings. It can migrate from secondary packaging or shipping materials (pallets) into the drug product environment.[2]
-
Risk: Like 2,4,6-tribromoanisole (TBA), brominated ethers can cause organoleptic issues (musty odors) and potential toxicity.
-
Detection: Validated GC-MS methods use the melting-point-certified reference standard to quantify TBP-AE at trace levels (ppm/ppb).
Comparison of Brominated Impurities
| Compound | Role | Melting Point | Key Risk |
| 2,4,6-Tribromophenol | Precursor / Fungicide | 90–92 °C | Precursor to TBA (taint) |
| TBP-AE | Flame Retardant | 74–76 °C | Leachable from plastics |
| 2,4,6-Tribromoanisole | Metabolite | 60–62 °C | Organoleptic taint (Musty odor) |
References
-
Sigma-Aldrich. Allyl 2,4,6-tribromophenyl ether Product Specification. Retrieved from
-
AccuStandard. 2,4,6-Tribromophenyl allyl ether Reference Standard. Retrieved from
-
LGC Standards. Impurity and Reference Material Data for TBP-AE. Retrieved from [3]
-
PubChem. Allyl 2,4,6-tribromophenyl ether Compound Summary. National Library of Medicine. Retrieved from
-
Umweltprobenbank des Bundes. 2,4,6-Tribromophenyl allyl ether (ATE) Environmental Data. Retrieved from
Sources
An In-Depth Technical Guide to the FT-IR Spectrum of Allyl 2,4,6-tribromophenyl ether
This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Allyl 2,4,6-tribromophenyl ether (TBP-AE). It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings of the vibrational modes of TBP-AE and offers a practical guide to interpreting its spectral features.
Introduction: The Molecular Profile of Allyl 2,4,6-tribromophenyl ether
Allyl 2,4,6-tribromophenyl ether (TBP-AE), with the chemical formula C₉H₇Br₃O, is a significant organobromine compound.[1] It is notably used as a flame retardant, added to polymers to enhance their fire resistance.[2][3] Understanding its molecular structure is paramount for quality control, metabolic studies, and environmental monitoring. FT-IR spectroscopy serves as a rapid and non-destructive technique for this purpose, providing a unique "molecular fingerprint" based on the vibrational frequencies of its constituent functional groups.[4]
The TBP-AE molecule is comprised of several key functional groups that give rise to a characteristic FT-IR spectrum:
-
An allyl group (-CH₂-CH=CH₂)
-
A 2,4,6-tribromophenyl group (a benzene ring substituted with three bromine atoms)
-
An ether linkage (-O-) connecting the allyl and phenyl groups
Each of these components has distinct vibrational modes (stretching and bending) that absorb infrared radiation at specific wavenumbers, allowing for a detailed structural confirmation.
Principles of FT-IR Spectroscopy and Molecular Vibrations
Infrared (IR) spectroscopy is a technique based on the interaction of infrared radiation with matter.[5] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its chemical bonds. An FT-IR spectrometer measures the absorption of infrared radiation by the sample, and a mathematical process called Fourier Transform is used to convert the raw data into a spectrum.[4] The resulting spectrum is a plot of infrared intensity versus wavenumber (in cm⁻¹).
The primary types of molecular vibrations are stretching (a change in inter-atomic distance) and bending (a change in bond angle). These vibrations are quantized, meaning they can only occur at specific frequencies, which are determined by the masses of the bonded atoms and the strength of the bond between them.
Experimental Protocol: Acquiring the FT-IR Spectrum of TBP-AE
The FT-IR spectrum of Allyl 2,4,6-tribromophenyl ether, which is a solid at room temperature, is typically acquired using the KBr (potassium bromide) wafer or pellet technique.[1]
Materials and Equipment
-
Allyl 2,4,6-tribromophenyl ether (solid)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with a die
-
FT-IR spectrometer
Step-by-Step Methodology
-
Sample Preparation: A small amount of TBP-AE (typically 1-2 mg) is ground with approximately 100-200 mg of dry KBr in an agate mortar. It is crucial to grind the mixture thoroughly to ensure a fine, homogeneous powder. This minimizes scattering of the infrared beam.
-
Pellet Formation: The powdered mixture is then transferred to a pellet die. The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Background Spectrum: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: The sample pellet is then scanned to obtain the FT-IR spectrum of TBP-AE.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Analysis and Interpretation of the FT-IR Spectrum of Allyl 2,4,6-tribromophenyl ether
The FT-IR spectrum of TBP-AE is characterized by a series of absorption bands that correspond to the vibrational modes of its functional groups. The following sections detail the assignment of the major peaks.
Diagram 1: Molecular Structure and Key Functional Groups of Allyl 2,4,6-tribromophenyl ether
Caption: Molecular structure of Allyl 2,4,6-tribromophenyl ether highlighting the key functional groups.
The Allyl Group Vibrations
The allyl group gives rise to several characteristic absorption bands:
-
=C-H Stretching: The stretching vibrations of the sp² hybridized C-H bonds of the vinyl group typically appear at wavenumbers above 3000 cm⁻¹.[5] For TBP-AE, these are expected in the 3020-3100 cm⁻¹ region.
-
C=C Stretching: The stretching of the carbon-carbon double bond in the allyl group results in a weak to medium absorption band in the 1620-1680 cm⁻¹ range.[6]
-
-CH₂- Stretching: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) group in the allyl moiety are expected in the 2850-2960 cm⁻¹ region.[1]
-
=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong bands in the fingerprint region, typically around 905-995 cm⁻¹ .[7]
The Tribromophenyl Group Vibrations
The substituted aromatic ring has a set of characteristic absorptions:
-
Aromatic C-H Stretching: The stretching of the C-H bonds on the benzene ring occurs at slightly higher frequencies than the alkene C-H stretching, generally in the 3000-3100 cm⁻¹ region.[5]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce two to three bands of variable intensity in the 1400-1600 cm⁻¹ region.[5]
-
C-H Bending (Out-of-Plane): The out-of-plane bending of the aromatic C-H bonds is highly dependent on the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring (as in TBP-AE), a strong absorption is expected in the 800-880 cm⁻¹ range.
-
C-Br Stretching: The stretching vibrations of the carbon-bromine bonds occur at lower wavenumbers due to the heavy mass of the bromine atom. These bands are typically found in the 500-690 cm⁻¹ region.[7] A study on allyl halides suggests the C-Br stretching mode can be found around 615 cm⁻¹ .[8]
The Ether Linkage Vibrations
The C-O-C ether linkage is characterized by its asymmetric stretching vibration:
-
Asymmetric C-O-C Stretching: For aryl alkyl ethers, this strong absorption band is typically observed in the 1200-1275 cm⁻¹ region.[7] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[9]
Summary of Expected FT-IR Absorption Bands for Allyl 2,4,6-tribromophenyl ether
The following table summarizes the expected characteristic FT-IR absorption bands for TBP-AE based on established literature values for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3020-3100 | =C-H Stretch | Allyl Group | Medium |
| 3000-3100 | Aromatic C-H Stretch | Phenyl Group | Medium to Weak |
| 2850-2960 | -CH₂- Stretch | Allyl Group | Medium |
| 1620-1680 | C=C Stretch | Allyl Group | Weak to Medium |
| 1400-1600 | Aromatic C=C Stretch | Phenyl Group | Variable |
| 1200-1275 | Asymmetric C-O-C Stretch | Ether Linkage | Strong |
| 905-995 | =C-H Bending (Out-of-Plane) | Allyl Group | Strong |
| 800-880 | Aromatic C-H Bending (Out-of-Plane) | Phenyl Group | Strong |
| 500-690 | C-Br Stretch | Bromophenyl Group | Medium to Strong |
Diagram 2: Experimental Workflow for FT-IR Analysis of TBP-AE
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 4. FTIR in Flame Retardant Analysis of Materials | Universal Lab Blog [universallab.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. spectrabase.com [spectrabase.com]
- 7. instanano.com [instanano.com]
- 8. theijes.com [theijes.com]
- 9. 2,4,6-Tribromophenol(118-79-6) IR Spectrum [chemicalbook.com]
13C NMR peak assignments for "Allyl 2,4,6-tribromophenyl ether"
Technical Guide: NMR Peak Assignments for Allyl 2,4,6-tribromophenyl ether
Executive Summary
Allyl 2,4,6-tribromophenyl ether (CAS: 3278-89-5) is a brominated flame retardant intermediate.[1][2][3][4] Accurate structural validation relies on resolving the aromatic signals—complicated by the symmetry of the tribromo-substitution—and distinguishing the allylic ether moiety.
This guide provides a self-validating assignment protocol . It predicts chemical shifts based on additivity rules derived from 2,4,6-tribromophenol and allyl phenyl ether, offering a robust reference for researchers confirming product purity or studying environmental degradation products.
Chemical Structure & Numbering Scheme
To ensure clarity, we utilize the following IUPAC-consistent numbering scheme for the NMR assignments:
-
Aromatic Ring:
-
C1: Ipso-carbon attached to the Oxygen.
-
C2, C6: Ortho-carbons (bearing Bromine). Equivalent due to symmetry.
-
C3, C5: Meta-carbons (bearing Hydrogen). Equivalent due to symmetry.
-
C4: Para-carbon (bearing Bromine).
-
-
-
C1': Methylene (
). -
C2': Methine (
). -
C3': Terminal Methylene (
).
-
Visualization: Structural Logic
The following diagram illustrates the connectivity and symmetry elements that dictate the number of NMR signals.
NMR Assignment Table
The molecule exhibits 7 unique carbon signals due to the plane of symmetry passing through C1 and C4. The values below are high-confidence estimates derived from substituent additivity principles applied to 2,4,6-tribromophenol and allyl phenyl ether experimental data.
| Carbon ID | Type | Chemical Shift ( | Multiplicity (DEPT) | Assignment Rationale |
| C1 | Quaternary (C-O) | 153.5 – 155.0 | C (No H) | Deshielded by Oxygen; shifted downfield (+3 ppm) relative to phenol C1 (151.3 ppm) due to alkylation. |
| C3, C5 | Aromatic CH | 136.0 – 138.0 | CH | Deshielded by ortho-Bromine atoms. Major signal in the aromatic region. |
| C2' | Allyl CH | 132.0 – 133.0 | CH | Typical allylic methine shift; largely unaffected by the ring substitution. |
| C3' | Allyl | 118.0 – 120.0 | Terminal alkene carbon. | |
| C2, C6 | Quaternary (C-Br) | 117.0 – 119.0 | C (No H) | Shielded by heavy atom effect (Br). Ortho to ether linkage. |
| C4 | Quaternary (C-Br) | 113.0 – 115.0 | C (No H) | Para to ether linkage. Similar to C2/6 but distinct due to distance from Oxygen. |
| C1' | Allyl | 73.0 – 75.0 | Significantly deshielded by Oxygen. Shifted downfield relative to unsubstituted allyl ether (~69 ppm) due to steric compression from ortho-bromines. |
Detailed Mechanistic Assignment Strategy
Sample Preparation & Synthesis Validation
Before analysis, ensure the sample is prepared correctly to avoid solvent peaks obscuring the allylic region.
-
Solvent:
(Triplet at 77.16 ppm). -
Concentration: ~20-30 mg in 0.6 mL solvent for clear quaternary carbon detection.
-
Synthesis Context: This compound is typically synthesized via Williamson Ether Synthesis .
-
Reagents: 2,4,6-Tribromophenol + Allyl Bromide +
. -
Solvent: Acetone (Reflux).[7]
-
Purification: Recrystallization from ethanol or column chromatography.
-
Aromatic Region Analysis (110–160 ppm)
The aromatic region is defined by the Substituent Chemical Shift (SCS) effects of the three bromine atoms and the allyloxy group.
-
The C1 Signal (154 ppm): This is the most downfield signal. In 2,4,6-tribromophenol, C1 appears at ~151.3 ppm. Conversion of the phenol (
) to an ether ( ) typically adds +2 to +4 ppm deshielding. -
The C-Br Signals (C2, C6 vs C4): Bromine exerts a shielding "Heavy Atom Effect" on the ipso carbon.
-
C2/C6: Located ortho to the oxygen. In 2,4,6-tribromoanisole, these appear at ~118 ppm.
-
C4: Located para to the oxygen. In 2,4,6-tribromophenol, this is ~112.6 ppm. In the ether, it remains the most shielded aromatic carbon, likely around 114 ppm .
-
-
The C-H Signals (C3, C5): These are the only protonated aromatic carbons. They will show high intensity in a standard proton-decoupled spectrum (NOE enhancement) and will be the only aromatic peaks visible in a DEPT-90 experiment.
Allylic Region Analysis (70–135 ppm)
The allyl group provides a distinct "fingerprint":
-
C1' (
): In simple allyl phenyl ether, this resonates at ~68.8 ppm. However, the steric crowding from the bulky bromine atoms at C2 and C6 forces the allyl group into a specific conformation, often deshielding this carbon to ~74 ppm . -
C2' (
): This methine carbon is characteristic of terminal alkenes, appearing at ~132 ppm . -
C3' (
): The terminal methylene is distinct at ~119 ppm , often overlapping with the aromatic C-Br signals but distinguishable via DEPT-135 (where it appears as a negative phase signal, while quaternary C-Br signals disappear).
Experimental Validation Protocol
To confirm these assignments in the laboratory, follow this logic flow:
References
-
Base Aromatic D
H and C NMR Spectra. ChemicalBook. (Provides the baseline shifts for the tribrominated ring). -
Base Allyl D
C NMR Spectrum. ChemicalBook. (Provides the baseline shifts for the allyl ether moiety). -
Synthesis & Application: Kharlyngdoh, J. B., et al. "Androgen receptor modulation following combination exposure to brominated flame-retardants." Toxicology in Vitro, 2018. (Identifies the compound as ATE/TBP-AE and discusses its stability).
- General Shift Theory: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative source for substituent additivity rules).
Sources
- 1. cec.org [cec.org]
- 2. scbt.com [scbt.com]
- 3. In Vitro characterization of the endocrine disrupting effects of per- and poly-fluoroalkyl substances (PFASs) on the human androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cce.researchcommons.org [cce.researchcommons.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
Technical Guide: Mass Spectrometry Fragmentation of Allyl 2,4,6-Tribromophenyl Ether
The following technical guide details the mass spectrometry fragmentation of Allyl 2,4,6-tribromophenyl ether (ATE) .
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) is a halogenated flame retardant and intermediate often analyzed in environmental and toxicological screenings.[1] Its mass spectral signature is defined by the interplay between the stability of the tribrominated aromatic ring and the lability of the allylic ether bond.
Unlike non-substituted allyl phenyl ethers, which readily undergo thermal Claisen rearrangements in the ion source, ATE exhibits a "blocked" rearrangement pathway due to bromine substitution at both ortho positions (2,6-positions). Consequently, its fragmentation is dominated by direct
Chemical Profile & Ionization Properties[2][3][4][5][6]
-
Compound Name: Allyl 2,4,6-tribromophenyl ether[1][2][3][4][5][6][7]
-
Synonyms: 1,3,5-tribromo-2-(2-propenyloxy)benzene; ATE; TBP-AE
-
Molecular Formula:
-
Nominal Mass: 368 Da (based on
) -
Exact Mass: 367.8047 (
) -
Ionization Mode: Electron Ionization (EI, 70 eV)
Isotopic Signature (The "Tribromo" Fingerprint)
The presence of three bromine atoms creates a characteristic quartette molecular ion cluster. Since
| Ion Species | m/z Composition | Relative Abundance (Approx) |
| M | 100% (normalized to cluster start) | |
| M+2 | 300% | |
| M+4 | 300% | |
| M+6 | 100% |
Note: In the actual spectrum, the base peak is typically a fragment ion (e.g., m/z 141 or 301), not the molecular ion.
Fragmentation Mechanisms
The fragmentation of ATE is governed by two competing primary pathways initiated after ionization: Direct Homolytic Cleavage and Hydrogen Rearrangement .
Pathway A: Direct -Cleavage (Dominant)
Due to steric hindrance by bromine atoms at the 2 and 6 positions, the standard [3,3]-sigmatropic rearrangement (Claisen rearrangement) to form an o-allyl phenol is kinetically inhibited. Instead, the molecular ion undergoes direct homolytic cleavage of the
-
Allyl Radical Loss: The ether oxygen directs the loss of a neutral allyl radical (
, 41 Da).-
Product: Tribromophenoxy cation (
). -
m/z Cluster: ~327, 329, 331, 333.
-
-
Decarbonylation (-CO): The phenoxy cation ejects carbon monoxide (28 Da), contracting the ring to a cyclopentadienyl-type cation.
-
Product: Tribromocyclopentadienyl cation (
). -
m/z Cluster: ~299, 301, 303, 305.
-
-
Sequential Halogen Loss: The ring destabilizes further, ejecting bromine radicals (
) and HBr.-
Key Diagnostic Ion:
at m/z 141/143 . This is often the Base Peak in high-energy EI spectra, representing a stable terminal fragment.
-
Pathway B: Hydrogen Rearrangement (McLafferty-like)
A competing pathway involves the transfer of a hydrogen atom from the allyl group to the oxygen/ring, followed by the expulsion of a neutral
-
Neutral Loss of
: The molecular ion loses 40 Da.-
Product: Tribromophenol radical cation (
). -
m/z Cluster: ~328, 330, 332, 334.
-
-
Phenolic Fragmentation: This ion subsequently fragments identically to tribromophenol (loss of CO, then Br).
Visualizing the Fragmentation Pathway
The following diagram illustrates the critical dissociation steps.
Caption: Primary fragmentation tree of ATE showing the dominant cleavage to the phenoxy cation and subsequent degradation to the stable m/z 141 base peak.
Diagnostic Ion Table
Use this table to validate the identity of ATE in unknown samples.
| m/z (Nominal) | Ion Identity | Formula | Origin/Mechanism |
| 368, 370, 372, 374 | Molecular Ion ( | Parent ion; 1:3:3:1 ratio confirms | |
| 327, 329, 331, 333 | Phenoxy Cation | Loss of Allyl radical ( | |
| 328, 330, 332, 334 | Phenol Ion | H-rearrangement; Loss of | |
| 299, 301, 303, 305 | Cyclopentadienyl-Br3 | Loss of CO from Phenoxy cation. | |
| 220, 222, 224 | Cyclopentadienyl-Br2 | Loss of Br from m/z 301 cluster. | |
| 141, 143 | Base Peak | Terminal stable fragment; Loss of 2 Br atoms. |
Experimental Considerations
Thermal Artifacts (Inlet Conditions)
While ATE is resistant to Claisen rearrangement due to the blocked ortho positions, high injector temperatures (>280°C) can induce thermal degradation before ionization.
-
Recommendation: Use a "cold" on-column injection or keep the split/splitless injector below 250°C if possible to preserve the molecular ion intensity.
-
Validation: If the peak at m/z 330 (Tribromophenol) is disproportionately high compared to m/z 329, thermal degradation in the liner (hydrolysis or pyrolysis) may be occurring.
Differentiation from Isomers
ATE must be distinguished from 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE) and other brominated ethers.
-
Differentiation: ATE shows a distinct loss of 41 Da (Allyl). DPTE (saturated propyl chain with Br) will show loss of
(93 Da) or (80 Da) rather than the clean allyl loss.
References
-
PubChem. (n.d.).[2][5] Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767. National Library of Medicine. Retrieved from [Link][5]
-
Zhou, S. N., et al. (2013). Mass spectrometric characterization of halogenated flame retardants. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Muir, D., et al. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. ResearchGate. Retrieved from [Link]
-
Newton, S. (2015). Occurrence and fate of emerging and legacy flame retardants. Diva-Portal. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. diva-portal.org [diva-portal.org]
- 7. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition Products of Allyl 2,4,6-tribromophenyl ether
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of Allyl 2,4,6-tribromophenyl ether (TBP-AE), a brominated flame retardant (BFR). As a compound used to enhance the fire resistance of polymeric materials, understanding its behavior at elevated temperatures is paramount for assessing its environmental and health impacts, particularly concerning the formation of hazardous byproducts.[1] This document delves into the predicted and experimentally observed decomposition products, the underlying reaction mechanisms, and the state-of-the-art analytical methodologies for their characterization. The content is tailored for researchers, scientists, and professionals in drug development and material science who require a deep, mechanistic understanding of the thermal degradation of halogenated organic compounds.
Introduction: The Significance of Understanding TBP-AE Thermal Decomposition
Allyl 2,4,6-tribromophenyl ether (TBP-AE) belongs to the class of brominated flame retardants (BFRs), which are incorporated into a wide array of consumer and industrial products to mitigate fire risks.[1][2] The efficacy of BFRs lies in their ability to release bromine radicals upon heating, which interfere with the combustion process in the gas phase. However, the incomplete combustion or thermal degradation of these compounds can lead to the formation of a complex mixture of brominated and non-brominated organic compounds, some of which are persistent, bioaccumulative, and toxic.[3]
The study of TBP-AE's thermal decomposition is driven by several critical factors:
-
Environmental Contamination: The release of thermal decomposition products into the environment during manufacturing, use, and disposal of TBP-AE-containing materials is a significant concern.[3]
-
Formation of Toxic Byproducts: A primary concern is the potential for the formation of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs) during thermal stress.[3][4][5] These compounds are known for their high toxicity and persistence.
-
Regulatory Scrutiny: Regulatory bodies worldwide are increasingly scrutinizing the use of BFRs and their environmental fate, making a thorough understanding of their decomposition pathways essential for compliance and risk assessment.
This guide aims to provide a detailed, scientifically grounded exploration of the thermal decomposition of TBP-AE, moving beyond a simple cataloging of products to a mechanistic understanding of their formation.
Predicted and Observed Thermal Decomposition Products
The thermal decomposition of TBP-AE is a complex process involving multiple reaction pathways. Based on the thermal behavior of structurally similar brominated flame retardants and the chemistry of allyl ethers, a range of decomposition products can be predicted and have been observed in experimental studies of related compounds.
Primary Decomposition Products
The initial fragmentation of TBP-AE is likely to proceed through several key pathways:
-
Homolytic Cleavage: The C-Br and C-O bonds are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of various radical species.
-
Intramolecular Rearrangement: The allyl group can participate in a concerted, unimolecular fragmentation known as a retro-ene reaction.[6]
Based on these initial steps, the primary decomposition products are expected to include:
-
2,4,6-Tribromophenol: Formed through cleavage of the ether linkage or rearrangement. This is a common primary product in the decomposition of similar brominated ethers.[7][8]
-
Allyl Radical and 2,4,6-Tribromophenoxy Radical: Resulting from the homolytic cleavage of the ether bond.
-
Propene and a Brominated Aryl Aldehyde/Ketone: Arising from a retro-ene reaction involving the allyl group.[6]
-
Hydrogen Bromide (HBr): A common product from the decomposition of brominated organic compounds.[9]
Secondary Decomposition Products
The highly reactive primary products can undergo further reactions to form a complex mixture of secondary products. These can include:
-
Polybrominated Diphenyl Ethers (PBDEs): Formed from the condensation of brominated phenolic compounds.[7][8]
-
Polybrominated Dibenzofurans (PBDFs) and Dibenzodioxins (PBDDs): These highly toxic compounds can be formed through the cyclization of brominated diphenyl ethers or from precursor fragments.[3][4][5]
-
Brominated Benzenes and Phenols: Resulting from various fragmentation and rearrangement reactions.[3]
-
Light Hydrocarbons: Such as ethylene, ethane, and propane, have been observed in the decomposition of other allyl-containing BFRs.[9]
The following table summarizes the major classes of thermal decomposition products observed for structurally similar brominated flame retardants.
| Product Class | Specific Examples | Reference |
| Primary Products | 2,4,6-Tribromophenol, Vinyl-2,4,6-tribromophenyl ether | [7] |
| Phenol, 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol | [9] | |
| Hydrogen Bromide | [9] | |
| Secondary Products | Polybrominated Diphenyl Ethers | [7] |
| Polybrominated Dibenzofurans (PBDFs) | [4][5] | |
| Polybrominated Dibenzo-p-dioxins (PBDDs) | [7][8] | |
| Light Hydrocarbons (Ethylene, Ethane, Propane) | [9] |
Mechanistic Pathways of Thermal Decomposition
The formation of the diverse array of products from the thermal decomposition of TBP-AE can be explained through several key mechanistic pathways. The interplay of these mechanisms is dependent on factors such as temperature, oxygen availability, and the presence of other materials.
Radical Chain Mechanisms
At elevated temperatures, the weaker bonds in the TBP-AE molecule, particularly the C-Br and C-O bonds, will undergo homolytic cleavage to initiate a radical chain reaction.
Caption: Radical chain mechanism for TBP-AE decomposition.
Pericyclic Reactions: The Retro-Ene Reaction
The presence of the allyl group introduces the possibility of a concerted, intramolecular retro-ene reaction. This pericyclic reaction involves a six-membered transition state and is a common thermal decomposition pathway for allyl ethers.[6]
Caption: Proposed retro-ene decomposition of TBP-AE.
Formation of Polybrominated Dibenzofurans (PBDFs) and Dibenzodioxins (PBDDs)
The formation of these highly toxic byproducts is a major concern. The primary pathway to PBDFs is believed to be the cyclization of polybrominated diphenyl ethers (PBDEs), which themselves are formed from the condensation of brominated phenols.[5]
Caption: Pathway to PBDF formation from TBP-AE.
Experimental Methodologies for Characterization
A combination of analytical techniques is essential for the comprehensive identification and quantification of the thermal decomposition products of TBP-AE.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A small sample of TBP-AE is rapidly heated to a specific temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Sample Preparation: A small amount of TBP-AE (typically 100-500 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer coupled to the GC inlet and heated to the desired decomposition temperature (e.g., 600 °C) for a short duration (e.g., 10-20 seconds).
-
Gas Chromatography: The pyrolysis products are swept onto the GC column (e.g., a DB-5ms column) by a carrier gas (e.g., helium). The column temperature is programmed to separate the individual components of the mixture.
-
Temperature Program Example: Initial temperature of 50 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min and held for 10 minutes.
-
-
Mass Spectrometry: The separated components are ionized (typically by electron ionization at 70 eV) and the resulting mass spectra are recorded.
-
Data Analysis: The mass spectra of the unknown compounds are compared with a spectral library (e.g., NIST) for identification.
Caption: Workflow for Py-GC-MS analysis.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
TGA-FTIR provides information on the thermal stability of a compound and allows for the identification of the evolved gaseous products as a function of temperature. The TGA measures the mass loss of a sample as it is heated, while the evolved gases are simultaneously analyzed by FTIR.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of TBP-AE (typically 5-10 mg) is placed in the TGA sample pan.
-
TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass loss is recorded as a function of temperature.
-
Evolved Gas Analysis (EGA): The gases evolved during the decomposition are transferred to the FTIR gas cell via a heated transfer line.
-
FTIR Spectroscopy: FTIR spectra of the evolved gases are collected continuously throughout the TGA experiment.
-
Data Analysis: The FTIR spectra are analyzed to identify the functional groups and, consequently, the gaseous products evolved at different temperatures. This can be aided by comparison to a gas-phase FTIR spectral library.
Conclusion
The thermal decomposition of Allyl 2,4,6-tribromophenyl ether is a complex process that can generate a wide range of products, including brominated phenols, polybrominated diphenyl ethers, and the highly toxic polybrominated dibenzofurans and dibenzodioxins. A thorough understanding of the underlying radical and pericyclic reaction mechanisms is crucial for predicting and mitigating the environmental and health risks associated with this flame retardant. The application of advanced analytical techniques such as Py-GC-MS and TGA-FTIR is essential for the comprehensive characterization of the decomposition products and for elucidating the intricate reaction pathways. Further research is warranted to quantify the yields of these products under various real-world conditions to enable more accurate risk assessments.
References
-
Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane - ResearchGate. (2025). [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants - Chemical Engineering Transactions. (n.d.). [Link]
-
PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS - MacSphere. (n.d.). [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). [Link]
-
2,4,6-Tribromophenyl allyl ether - Umweltprobenbank. (n.d.). [Link]
-
Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed. (2014). [Link]
-
A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. (n.d.). [Link]
-
Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions - ResearchGate. (n.d.). [Link]
-
Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem. (n.d.). [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). [Link]
-
Formation of polybrominated dibenzofurans from polybrominated biphenyls - PubMed. (2014). [Link]
-
Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) - DiVA. (2020). [Link]
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- 8. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cetjournal.it [cetjournal.it]
Technical Guide: Environmental Fate & Degradation of Allyl 2,4,6-Tribromophenyl Ether (ATE)
[1]
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE; CAS 3278-89-5) is a brominated flame retardant (BFR) intermediate used primarily in the synthesis of expanded polystyrene (EPS) and other polymeric materials.[1] Its environmental fate is governed by high lipophilicity (Log Kow ~4.[1]7) and significant resistance to abiotic hydrolysis.[1] While ATE is chemically stable, it serves as a precursor to the persistent and toxic metabolite 2,4,6-tribromophenol (2,4,6-TBP) . This guide details the physicochemical drivers of ATE’s environmental distribution, its degradation pathways, and the experimental protocols required to validate its fate.
Chemical Identity & Physicochemical Properties
Understanding the fate of ATE requires a precise analysis of its structural properties. The molecule consists of a tribrominated aromatic ring linked to an allyl group.[1][2][3] The bromine atoms induce high electron density and hydrophobicity, while the allyl ether linkage provides a specific site for potential oxidative or photolytic cleavage.
Table 1: Physicochemical Parameters of ATE
| Parameter | Value | Environmental Significance |
| CAS Number | 3278-89-5 | Unique Identifier |
| Molecular Formula | C9H7Br3O | High halogen content implies persistence.[1] |
| Molecular Weight | 370.86 g/mol | Moderate size allows for bioaccumulation.[1] |
| Physical State | Solid (Powder) | Particulate transport in air.[1] |
| Melting Point | 74–80 °C | Stable solid at environmental temperatures.[1] |
| Water Solubility | < 0.1 mg/L (Negligible) | Partitions strongly to soil/sediment; low dissolved fraction.[1] |
| Log Kow | ~4.7 | High potential for bioaccumulation (BCF > 2000).[1] |
| Vapor Pressure | < 1 mmHg (20 °C) | Low volatility; transport occurs via dust sorption.[1] |
Environmental Transport & Distribution (Fugacity Analysis)
ATE’s high octanol-water partition coefficient (Log Kow) dictates that it will not remain in the aqueous phase.[1] Instead, it partitions rapidly into organic carbon-rich matrices (soil, sediment) and lipid tissues in biota.[1]
Partitioning Logic
-
Air: ATE exists primarily in the particulate phase rather than the vapor phase. Long-range transport occurs via atmospheric dust.[1]
-
Water: Dissolved concentrations are negligible.[1] In aquatic systems, ATE rapidly adsorbs to suspended solids and settles into the sediment.
-
Soil/Sediment: This is the primary environmental sink.[1] The half-life in sediment is expected to be significantly longer than in water due to anaerobic conditions and lack of photolysis.[1]
Diagram 1: Environmental Compartment Partitioning (Fugacity Level I)
The following diagram illustrates the thermodynamic drive of ATE toward organic phases.
[1]
Degradation Mechanisms
ATE is recalcitrant, but specific pathways exist for its transformation.[1] The allyl group is the "Achilles' heel" of the molecule, more susceptible to attack than the brominated ring.
Abiotic Degradation[1]
-
Hydrolysis: ATE is hydrolytically stable under environmental pH (5–9).[1] The ether linkage requires extreme acidic or basic conditions to cleave.[1]
-
Photolysis (Direct): This is the most relevant abiotic pathway. Under UV irradiation (290–400 nm), the ether bond can cleave, releasing 2,4,6-tribromophenol (TBP) .
-
Mechanochemical: High-energy mechanical action (e.g., during plastic recycling or abrasion) can induce debromination, though this is rare in natural environments.[1]
Biotic Degradation (Biodegradation)
-
Aerobic: ATE is generally considered not readily biodegradable (OECD 301).[1] The bulky brominated ring sterically hinders microbial attack.[1]
-
Anaerobic: In anoxic sediments, reductive debromination can occur.[1] Specialized bacteria (e.g., Dehalobacter spp.)[1][4] may sequentially remove bromine atoms, eventually yielding phenol, which is then mineralized.[4]
Diagram 2: Degradation Pathways & Metabolites
This pathway highlights the critical conversion of ATE to TBP and subsequent mineralization.
[5]
Experimental Protocols
To validate the environmental fate of ATE, researchers must employ standardized, rigorous protocols. The following methodologies are adapted from OECD guidelines but tailored for hydrophobic BFRs.
Protocol: Determination of Photolysis Kinetics (Adapted OECD 316)
Objective: Determine the half-life (
Reagents & Equipment:
-
Quartz photolysis tubes.[1]
-
Solar simulator (Xenon arc lamp, cut-off filter < 290 nm).[1]
-
Solvent: Acetonitrile/Water (to aid solubility, max 1% co-solvent).
-
Analytical: HPLC-UV or GC-MS.[1]
Workflow:
-
Preparation: Prepare a stock solution of ATE in acetonitrile. Spike into buffered water (pH 7) to reach a concentration of ~0.05 mg/L (below solubility limit).
-
Controls: Prepare "Dark Controls" (wrapped in foil) to distinguish hydrolysis from photolysis.
-
Irradiation: Expose samples to simulated sunlight at 25 ± 1 °C.
-
Sampling: Aliquot samples at T=0, 1, 3, 6, 12, 24, and 48 hours.
-
Extraction: Liquid-liquid extraction (LLE) using hexane or dichloromethane.[1]
-
Analysis: Quantify ATE and monitor for the appearance of 2,4,6-TBP.
-
Calculation: Plot
vs. time. The slope yields .[1]
Protocol: Anaerobic Biodegradation in Sediment (Adapted OECD 307)
Objective: Assess the reductive debromination potential of ATE in anoxic sediment.
Workflow:
-
Inoculum: Collect anaerobic sediment from a wastewater treatment plant or eutrophic lake.[1]
-
Dosing: Mix ATE with a carrier (silica gel) and blend into the sediment to ensure homogeneity (Target: 10 mg/kg dry weight).
-
Incubation: Seal in anaerobic jars under
atmosphere at 20 °C in the dark. -
Sampling: Sacrificial sampling at days 0, 7, 14, 28, 56, and 100.
-
Extraction: Ultrasonic extraction with acetone/hexane (1:1).
-
Analysis: GC-MS/ECD to detect sequential debromination products (dibromophenols, monobromophenols).
Diagram 3: Experimental Workflow (Photolysis)
Regulatory & Safety Implications
The environmental fate of ATE is inextricably linked to its regulatory status.[1] Because it degrades into 2,4,6-tribromophenol , which is a recognized PBT (Persistent, Bioaccumulative, Toxic) substance in some jurisdictions, ATE is often treated with similar scrutiny.
-
Ecotoxicity: High aquatic toxicity is predicted (LC50 < 1 mg/L) for fish and daphnia, though limited by solubility.
-
Risk Mitigation: Industrial effluents containing ATE must undergo tertiary treatment (e.g., activated carbon adsorption) to prevent release into aquatic environments where sediment accumulation is inevitable.
References
-
Environment and Climate Change Canada. (2016).[1] State of the Science Report: Certain Organic Flame Retardants Substance Grouping - Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE).[1] Government of Canada.[1] Link[1]
-
PubChem. (2025).[1] Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine.[1] Link[1]
-
Alhariri, Y., et al. (2023).[1][2][5] Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Environmental Science and Pollution Research.[1][2] Link
-
Zhao, H., et al. (2020).[1][5] Photodegradation of brominated flame retardants: Kinetics, products and pathways.[6] Journal of Hazardous Materials.[1][6] Link
-
OECD. (2008).[1] Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis.[1] OECD Guidelines for the Testing of Chemicals.[1] Link[1]
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic mineralization of 2,4,6-tribromophenol to CO2 by a synthetic microbial community comprising Clostridium, Dehalobacter, and Desulfatiglans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Identity of a Key Flame Retardant: A Technical Guide to Allyl 2,4,6-tribromophenyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking a Prevalent Flame Retardant
Allyl 2,4,6-tribromophenyl ether (ATE) is a significant member of the brominated flame retardant (BFR) family, a class of organobromine compounds incorporated into various materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] BFRs are widely utilized in plastics, textiles, and electronic equipment to meet stringent fire safety standards.[2][3] ATE, in particular, has been used in products like expandable polystyrene.[4] However, the widespread use of BFRs, including ATE, has raised environmental and health concerns due to their persistence, potential for bioaccumulation, and possible toxicological effects.[3][5] This guide provides a comprehensive overview of the synonyms, chemical identity, synthesis, and key scientific insights into Allyl 2,4,6-tribromophenyl ether, offering a critical resource for researchers in environmental science, toxicology, and drug development.
A Molecule of Many Names: Synonyms and Identifiers
In scientific literature and chemical databases, "Allyl 2,4,6-tribromophenyl ether" is known by a variety of names. This multiplicity of nomenclature can pose a challenge for researchers conducting literature reviews and data analysis. A clear understanding of these synonyms is crucial for comprehensive information retrieval.
The most common identifiers and synonyms for Allyl 2,4,6-tribromophenyl ether are summarized in the table below:
| Identifier Type | Identifier | Source |
| CAS Number | 3278-89-5 | [5][6] |
| IUPAC Name | 1,3,5-tribromo-2-(prop-2-en-1-yloxy)benzene | [7] |
| Common Synonyms | 2,4,6-Tribromophenyl allyl ether | [5][6] |
| 1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene | [4] | |
| 2-Allyloxy-1,3,5-tribromobenzene | [5] | |
| Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- | [6] | |
| Ether, allyl 2,4,6-tribromophenyl | [6] | |
| Abbreviations | ATE | [8] |
| TBP-AE | [7] | |
| Trade Names | Pyroguard FR 100 | [5][7] |
| Great lakes PHE-65 | [7] | |
| FR-913 | [7] | |
| Other Identifiers | EC Number: 221-913-2 | [4] |
| NSC 35767 | [5][7] |
Chemical and Physical Properties
Understanding the physicochemical properties of ATE is fundamental to predicting its environmental fate, designing analytical methods, and assessing its toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₉H₇Br₃O | [6] |
| Molecular Weight | 370.86 g/mol | [4] |
| Melting Point | 74-76 °C | [4] |
| Boiling Point | 363.2 °C (estimated) | [9] |
| Appearance | Solid | [4] |
| Water Solubility | Low (due to hydrophobic nature) | [10] |
| Octanol-Water Partition Coefficient (Kow) | High (indicative of bioaccumulation potential) | [10] |
Synthesis of Allyl 2,4,6-tribromophenyl ether: A Methodological Overview
The synthesis of Allyl 2,4,6-tribromophenyl ether is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2,4,6-tribromophenol to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.
Synthesis Pathway
Caption: Synthesis of Allyl 2,4,6-tribromophenyl ether.
Experimental Protocol: Synthesis of a Derivative via ATE Intermediate
Materials:
-
2,4,6-tribromophenol
-
Allyl bromide
-
Sodium hydroxide (or another suitable base)
-
Solvent (e.g., acetone, ethanol)
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2,4,6-tribromophenol in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: Add a stoichiometric amount of a base, such as sodium hydroxide, to the solution to deprotonate the phenol and form the sodium 2,4,6-tribromophenoxide salt.
-
Nucleophilic Attack: Slowly add allyl bromide to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the allyl bromide in an SN2 reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator. The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
Purification: The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is then evaporated to yield the crude Allyl 2,4,6-tribromophenyl ether.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a pure sample.
Mechanism of Action as a Flame Retardant
Brominated flame retardants, including ATE, primarily function in the gas phase of a fire.[11] During combustion, the high temperatures cause the C-Br bonds in the ATE molecule to break, releasing bromine radicals (Br•) into the flame. These bromine radicals are highly reactive and interfere with the fire's chain reaction mechanism.
The key steps in the flame retardancy mechanism are:
-
Decomposition: At elevated temperatures, ATE decomposes and releases hydrogen bromide (HBr).
-
Radical Scavenging: In the gas phase, the combustion process is propagated by highly reactive free radicals, such as hydroxyl (•OH) and hydrogen (H•) radicals. The released HBr reacts with these high-energy radicals, replacing them with less reactive bromine radicals (Br•).[11]
-
Chain Termination: The bromine radicals then react with the fuel molecules, further slowing down the combustion process. This "radical trap" mechanism effectively breaks the chain reaction of the fire, reducing the rate of heat release and slowing the spread of the flames.[11]
Toxicological Profile and Implications for Drug Development
The primary concern for drug development professionals regarding ATE and other BFRs is their potential for endocrine disruption. Several studies have indicated that ATE can act as an androgen receptor (AR) antagonist.[8]
Androgen Receptor Antagonism
The androgen receptor is a key protein in the endocrine system, responsible for mediating the effects of androgens like testosterone. As an antagonist, ATE can bind to the androgen receptor, but instead of activating it, it blocks the receptor's normal function. This can lead to a variety of adverse health effects, particularly on the reproductive system.
The mechanism of AR antagonism by compounds like ATE generally involves:
-
Competitive Binding: The antagonist competes with endogenous androgens for binding to the ligand-binding domain of the androgen receptor.
-
Conformational Change: Upon binding, the antagonist induces a conformational change in the receptor that is different from the change induced by an agonist.
-
Inhibition of Nuclear Translocation: This altered conformation prevents the receptor from translocating to the nucleus.[7][12]
-
Prevention of DNA Binding: Consequently, the receptor cannot bind to androgen response elements (AREs) on the DNA.[7][12]
-
Inhibition of Gene Transcription: This ultimately blocks the transcription of androgen-responsive genes.[7]
Caption: Mechanism of Androgen Receptor Antagonism by ATE.
In Vitro Assay for Androgen Receptor Antagonism: A General Protocol
To assess the potential of a compound like ATE to act as an androgen receptor antagonist, a reporter gene assay is commonly employed. The following is a generalized protocol based on established methods.[13][14]
Cell Line: A suitable cell line that expresses the androgen receptor and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter, such as MDA-kb2 cells.[13]
Procedure:
-
Cell Culture: Culture the cells in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO₂).
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound (ATE) in the presence of a known androgen receptor agonist (e.g., dihydrotestosterone, DHT). Include appropriate controls (vehicle control, agonist-only control).
-
Incubation: Incubate the plates for 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
Data Analysis: The antagonistic activity is determined by the ability of the test compound to inhibit the agonist-induced reporter gene expression. The results are typically expressed as a percentage of the maximal response to the agonist alone.
Analytical Methodologies: Detection and Quantification
The detection and quantification of ATE in various matrices, such as environmental samples and biological tissues, are crucial for monitoring its presence and assessing exposure levels. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.[5][15]
GC-MS Analysis of ATE in Environmental Samples: A General Protocol
The following is a generalized protocol for the analysis of ATE in a sample matrix like house dust.[16]
Sample Preparation:
-
Extraction: Extract the sample with a suitable organic solvent (e.g., a mixture of hexane and dichloromethane) using techniques such as sonication or pressurized liquid extraction.
-
Cleanup: The extract is then cleaned up to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like silica gel or Florisil.
-
Concentration: The cleaned extract is concentrated to a small volume under a gentle stream of nitrogen.
GC-MS Analysis:
-
Injection: Inject a small volume of the concentrated extract into the GC-MS system.
-
Separation: The components of the sample are separated on a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp up to achieve optimal separation.
-
Detection: The separated components are then introduced into the mass spectrometer. ATE is typically analyzed in the electron capture negative ionization (ECNI) mode, which provides high sensitivity for halogenated compounds.
-
Quantification: Quantification is performed by comparing the peak area of ATE in the sample to that of a known concentration of an internal standard.
Conclusion and Future Perspectives
Allyl 2,4,6-tribromophenyl ether is a chemically significant compound with a dual identity. On one hand, it serves as an effective flame retardant, contributing to fire safety in a wide range of consumer and industrial products. On the other hand, its persistence in the environment and its potential to act as an endocrine disruptor raise important questions for environmental scientists, toxicologists, and drug development professionals. A thorough understanding of its various synonyms, chemical properties, synthesis, and biological activities is paramount for conducting accurate research, assessing its risks, and making informed decisions regarding its use and regulation. As the scientific community continues to investigate the long-term impacts of BFRs, a comprehensive knowledge base, such as the one presented in this guide, will be indispensable for navigating the complex landscape of these ubiquitous environmental contaminants.
References
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CAS Common Chemistry. Allyl 2,4,6-tribromophenyl ether. Available from: [Link]
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EFSA. Brominated flame retardants. Available from: [Link]
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Canada.ca. Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE) - information sheet. Available from: [Link]
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PubChem. 2,4,6-Tribromophenol. Available from: [Link]
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Science.gov. benzyl phenyl ether: Topics by Science.gov. Available from: [Link]
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MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Available from: [Link]
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PubMed. In silico and in vitro assessment of androgen receptor antagonists. Available from: [Link]
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PubChem. Allyl 2,4,6-tribromophenyl ether. Available from: [Link]
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Wikipedia. Flame retardant. Available from: [Link]
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Danish Environmental Protection Agency. Brominated Flame Retardants: Substance Flow Analysis and Assessment of Alternatives. Available from: [Link]
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Taylor & Francis Online. Androgen receptor antagonist – Knowledge and References. Available from: [Link]
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ResearchGate. In silico and in vitro assessment of androgen receptor antagonists. Available from: [Link]
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ACS Publications. Environmental Mass Spectrometry: Emerging Contaminants and Current Issues. Available from: [Link]
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ACS Publications. Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD. Available from: [Link]
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Dioxin 2011. Occurrence of Legacy and “Novel” Flame Retardants in Canadian House Dust. Available from: [Link]
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NIH National Library of Medicine. Brominated flame retardants: cause for concern?. Available from: [Link]
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NIH National Library of Medicine. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Available from: [Link]
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Oxford Academic. In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. Available from: [Link]
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MDPI. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer. Available from: [Link]
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MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available from: [Link]
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Translational Cancer Research. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy. Available from: [Link]
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Atmospheric Chemistry and Physics. Non-target and suspect characterisation of organic contaminants in ambient air. Available from: [Link]
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SpringerLink. A novel abbreviation standard for organobromine, organochlorine and organophosphorus flame retardants and some characteristics of the chemicals. Available from: [Link]
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PubMed Central. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Available from: [Link]
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A Comprehensive Technical Guide to Allyl 2,4,6-tribromophenyl ether (ATE) for Research Applications
This guide provides an in-depth technical overview of Allyl 2,4,6-tribromophenyl ether (ATE), a significant brominated flame retardant, for researchers, scientists, and professionals in drug development and materials science. This document consolidates critical information regarding its synthesis, commercial availability, core applications, and analytical methodologies, underpinned by field-proven insights and authoritative references.
Introduction: Understanding Allyl 2,4,6-tribromophenyl ether (ATE)
Allyl 2,4,6-tribromophenyl ether, commonly abbreviated as ATE, is a brominated flame retardant (BFR) characterized by a tribrominated phenyl ring linked to an allyl group via an ether bond.[1] Its high bromine content makes it an effective additive flame retardant, primarily incorporated into polymers to enhance their fire resistance.[2][3] ATE is considered a "novel" BFR, often used as a replacement for other phased-out brominated flame retardants.[1] Beyond its primary function, ATE also serves as a chemical intermediate in the synthesis of other flame retardants and has potential applications in polymer chemistry.[4]
Chemical and Physical Properties
A comprehensive understanding of ATE's properties is crucial for its effective and safe application in research.
| Property | Value | Reference |
| CAS Number | 3278-89-5 | |
| Molecular Formula | C₉H₇Br₃O | |
| Molecular Weight | 370.86 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 74-78 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like acetone and hexane.[5] |
Commercial Suppliers for Research-Grade ATE
For researchers requiring high-purity ATE for experimental work, several reputable commercial suppliers are available. The following table summarizes key suppliers and their product specifications.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | Allyl 2,4,6-tribromophenyl ether | 98% | 5g, 25g |
| CymitQuimica | 2,4,6-Tribromophenyl allyl ether | Not specified | Inquire |
| A Chemtek | 2,4,6-Tribromophenyl allyl ether | 98+% | Inquire |
| Angene Chemical | 1-(Allyloxy)-2,4,6-tribromobenzene | 98% | 5g, 25g, 100g, 500g |
| Merck | Allyl 2,4,6-tribromophenyl ether | Not specified | Inquire |
Synthesis of Allyl 2,4,6-tribromophenyl ether: A Validated Protocol
The synthesis of ATE is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In the case of ATE, 2,4,6-tribromophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an allyl halide.
Reaction Scheme
Caption: Williamson ether synthesis of ATE.
Detailed Experimental Protocol
Materials:
-
2,4,6-Tribromophenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-tribromophenol and anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.
-
Addition of Allyl Halide: Slowly add allyl bromide to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Allyl 2,4,6-tribromophenyl ether as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Research Applications of ATE
The utility of ATE in research stems from its chemical structure, offering both flame retardant properties and a reactive allyl group for further chemical modifications.
Additive Flame Retardant in Polymers
ATE's primary commercial and research application is as an additive flame retardant in various polymers.[2][3]
Mechanism of Action:
As a brominated flame retardant, ATE functions primarily in the gas phase of a fire.[6]
-
Thermal Decomposition: Upon heating, the C-Br bonds in ATE break, releasing bromine radicals (Br•) into the gas phase.
-
Radical Scavenging: These highly reactive bromine radicals interfere with the chain reactions of combustion. They scavenge the high-energy H• and OH• radicals that propagate the fire, replacing them with less reactive Br• radicals.[6] This process slows down and can eventually extinguish the flame.
-
Dilution Effect: The release of dense bromine-containing gases can also displace oxygen from the flame front, further inhibiting combustion.[6]
Caption: Gas-phase flame retardancy mechanism of ATE.
Chemical Intermediate in Synthesis
ATE serves as a valuable precursor for the synthesis of other brominated flame retardants. A notable example is the synthesis of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE). This is achieved through the electrophilic addition of bromine across the double bond of the allyl group of ATE.[5]
Caption: Synthesis of DPTE from ATE.
Role in Polymer Chemistry
The presence of the allyl group in ATE allows it to participate in polymerization reactions. A US patent describes its use as a regulator or activator in the ring-opening polymerization of cycloolefins, such as cyclopentene, to produce polyalkenamers.[4] In this context, ATE can influence the molecular weight of the resulting polymer and introduce functional end groups. This suggests its potential as a comonomer or chain transfer agent in various polymerization processes, offering a route to functionalized polymers with inherent flame retardancy.
Analytical Methodologies for ATE Detection
The detection and quantification of ATE, particularly in environmental and biological samples, are crucial for monitoring its distribution and impact. The primary analytical technique employed is gas chromatography coupled with mass spectrometry (GC-MS).[5]
Sample Preparation and Extraction
Effective extraction of ATE from various matrices is a critical first step.
-
Solid Samples (e.g., plastics, soil): Soxhlet extraction or pressurized liquid extraction (PLE) with organic solvents like hexane and acetone are commonly used.[5]
-
Biological Tissues (e.g., fish, marine mammals): Extraction often involves homogenization with a solvent mixture (e.g., hexane/dichloromethane), followed by lipid removal using techniques like gel permeation chromatography (GPC).[6]
-
Water Samples: Solid-phase extraction (SPE) is a common method for concentrating ATE from water samples.
Instrumental Analysis
-
Gas Chromatography (GC): A capillary column, such as a DB-5ms, is typically used for the separation of ATE from other compounds in the sample extract.
-
Mass Spectrometry (MS): Electron impact (EI) or electron capture negative ionization (ECNI) can be used for detection. ECNI is particularly sensitive for halogenated compounds like ATE. Selected ion monitoring (SIM) is often employed to enhance selectivity and sensitivity by monitoring characteristic ions of ATE.
Safety and Handling
As a brominated organic compound, appropriate safety precautions must be taken when handling ATE. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
Allyl 2,4,6-tribromophenyl ether is a versatile chemical with significant applications in materials science as a flame retardant and as a building block in polymer chemistry. Its commercial availability makes it accessible for a wide range of research endeavors. A thorough understanding of its synthesis, properties, and analytical methods, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory. Further research into its applications in functional polymers and as a chemical intermediate is warranted.
References
-
Al-Harahsheh, M., Al-Otoom, A., Al-Hamamreh, Z., Al-Zboon, K., & Allawzi, M. (2021). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Environmental Science and Pollution Research, 28(19), 24267-24278. [Link]
- de Wit, C. A., Herzke, D., & Vorkamp, K. (2010). Brominated flame retardants in the Arctic environment--a review. The Science of the total environment, 408(15), 2819–2846.
- McGrath, T. J., Morrison, J. J., Sandau, C. D., & Ikonomou, M. G. (2012). A method for the analysis of multiple novel halogenated flame retardants in cow's milk. Chemosphere, 86(4), 397-404.
- Streck, R., & Weber, H. (1974). U.S. Patent No. 3,804,803. Washington, DC: U.S.
- Vasile, C. (Ed.). (2000). Handbook of Polyolefins (2nd ed.). CRC Press.
-
von der Recke, R., & Vetter, W. (2007). Synthesis and characterization of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) and structurally related compounds evidenced in seal blubber and brain. Environmental science & technology, 41(5), 1590–1595. [Link]
Sources
Methodological & Application
Synthesis of Allyl 2,4,6-tribromophenyl ether from 2,4,6-tribromophenol: An Application Note and Detailed Protocol
Introduction
Allyl 2,4,6-tribromophenyl ether is a significant molecule in the field of organic synthesis, primarily utilized as a flame retardant and as a precursor for further chemical transformations.[1][2] Its synthesis from 2,4,6-tribromophenol is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, including the underlying mechanism, a detailed experimental protocol, purification techniques, and characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights to ensure a successful and reproducible outcome.
Reaction Mechanism and Scientific Rationale
The synthesis of Allyl 2,4,6-tribromophenyl ether from 2,4,6-tribromophenol and an allyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction, famously known as the Williamson ether synthesis.[3][4] The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2,4,6-tribromophenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group in a single, concerted step.
The choice of base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation of the phenol.[6] The presence of three electron-withdrawing bromine atoms on the phenol ring increases its acidity compared to unsubstituted phenol, facilitating the deprotonation step. The SN2 nature of the reaction dictates that a primary alkyl halide, such as allyl bromide or allyl chloride, is the ideal electrophile to minimize competing elimination reactions.[3]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl allyl ethers and is optimized for the specific reactants.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2,4,6-Tribromophenol | Reagent | Sigma-Aldrich | --- |
| Allyl Bromide | 99% | Alfa Aesar | Store in a cool, dark place. |
| Potassium Carbonate | Anhydrous | Fisher Scientific | Ensure it is finely powdered. |
| Acetone | ACS Grade | VWR | Must be anhydrous. |
| Diethyl Ether | ACS Grade | VWR | --- |
| Sodium Hydroxide | Pellets | EMD Millipore | For washing. |
| Magnesium Sulfate | Anhydrous | Acros Organics | For drying. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-tribromophenol (e.g., 10.0 g, 30.2 mmol) and anhydrous potassium carbonate (e.g., 6.26 g, 45.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Allylation: While stirring the suspension, add allyl bromide (e.g., 3.9 mL, 45.3 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with 10% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude Allyl 2,4,6-tribromophenyl ether can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield a crystalline solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Characterization of Allyl 2,4,6-tribromophenyl ether
The identity and purity of the synthesized product should be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₇Br₃O |
| Molecular Weight | 370.86 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available, to be determined experimentally |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the allyl group protons and the aromatic protons. The methylene protons adjacent to the oxygen will appear as a doublet, the vinylic protons will show complex splitting patterns (a multiplet for the CH group and two doublets of doublets for the terminal CH₂ group), and the aromatic protons will appear as a singlet in the downfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the three different carbons of the allyl group and the carbons of the tribrominated benzene ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C=C stretching of the allyl group, and the aromatic C-H and C=C bonds. The presence of these peaks confirms the formation of the ether.[2]
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can be used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum.[2]
Safety Precautions
-
2,4,6-Tribromophenol: This compound is harmful if swallowed and causes skin irritation. It is also very toxic to aquatic life. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic and flammable. It should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
General Precautions: The reaction should be performed in a fume hood. Ensure that all glassware is dry before use, as the reaction is sensitive to moisture.
Conclusion
The synthesis of Allyl 2,4,6-tribromophenyl ether from 2,4,6-tribromophenol via the Williamson ether synthesis is a reliable and straightforward procedure. By following the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain the desired product in good yield and purity. The provided characterization data will aid in the confirmation of the product's identity.
References
-
PrepChem. Preparation of 2,4,6-tribromophenol. [Link]
-
PrepChem. Preparation of allyl phenyl ether. [Link]
-
Growing Science. Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. [Link]
-
Pendidikan Kimia. Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. [Link]
-
Umweltprobenbank. 2,4,6-Tribromophenyl allyl ether. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Google Patents. A device and process for preparing 2,4,6-tribromophenol with gaseous bromine.
-
ResearchGate. Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. [Link]
- Google Patents. Method of preparing 2,4,6-tribromophenol.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
MDPI. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
-
ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]
-
The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
-
National Center for Biotechnology Information. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]
- Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
-
ResearchGate. Assignment of peaks from 1H and 13C NMR. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]
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- 6. prepchem.com [prepchem.com]
Williamson ether synthesis protocol for "Allyl 2,4,6-tribromophenyl ether"
Application Note: Optimized Synthesis of Allyl 2,4,6-Tribromophenyl Ether via Sterically-Adapted Williamson Etherification
Executive Summary
This application note details a robust protocol for the synthesis of Allyl 2,4,6-tribromophenyl ether (ATE) , a critical intermediate in flame retardant chemistry and a substrate for Claisen rearrangement studies.
Unlike standard phenol etherification, this protocol addresses two specific molecular constraints of the 2,4,6-tribromophenol (TBP) substrate:
-
Enhanced Acidity: The electron-withdrawing nature of the three bromine atoms significantly lowers the pKa (~6.0–6.8) compared to phenol (~10.0), altering the deprotonation equilibrium.
-
Steric Hindrance: The bulky bromine atoms at the ortho (2,6) positions create a "steric gate" around the phenoxide oxygen, impeding nucleophilic attack on the allyl bromide.
The method below utilizes a Potassium Carbonate / Acetone system.[1] This approach is selected over stronger bases (e.g., NaH/THF) to prevent side reactions and allow for a simplified, scalable workup suitable for high-purity applications.
Technical Specifications & Safety
Substrate Properties
| Property | 2,4,6-Tribromophenol (TBP) | Allyl Bromide | Target: Allyl 2,4,6-tribromophenyl ether |
| MW ( g/mol ) | 330.80 | 120.98 | 370.86 |
| CAS | 118-79-6 | 106-95-6 | 3278-89-5 |
| Phys.[1][2][3][4][5] State | Solid (White/Off-white) | Liquid (Colorless) | Solid (White crystalline) |
| pKa / Reactivity | ~6.4 (Acidic Phenol) | High (Lachrymator) | Stable Ether |
| Melting Point | 90–94 °C | -119 °C | 74–76 °C |
Critical Safety Warnings
-
Allyl Bromide: A potent lachrymator and alkylating agent. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.
-
2,4,6-Tribromophenol: An environmental toxin and irritant.[6][7] Avoid dust inhalation.[7]
-
Reaction Pressure: The reaction is run at reflux (~56°C). Ensure the condenser is functioning to prevent the escape of allyl bromide vapor (BP 71°C).
Reaction Mechanism & Strategy
The synthesis proceeds via a classic SN2 Williamson Ether Synthesis .[8][9][10]
-
Deprotonation: Potassium carbonate (K₂CO₃) deprotonates the acidic TBP to form the potassium tribromophenoxide salt. The pKa difference (Carbonic acid pKa ~10.3 vs TBP pKa ~6.4) drives this equilibrium forward effectively, even in aprotic solvents.
-
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.
-
Constraint: The 2,6-dibromo groups shield the oxygen. To overcome this kinetic barrier, the reaction requires thermal energy (reflux) and adequate time, despite the high reactivity of allyl bromide.
-
Mechanism Diagram
Experimental Protocol
Scale: 10 mmol (Representative scale, scalable to 100g+)
Reagents & Equipment
-
Reagents:
-
2,4,6-Tribromophenol (3.31 g, 10 mmol)
-
Allyl Bromide (1.45 g / 1.04 mL, 12 mmol) (1.2 equiv to drive kinetics)
-
Potassium Carbonate, anhydrous (2.07 g, 15 mmol) (1.5 equiv)
-
Acetone (30 mL, HPLC Grade) (Solvent)
-
-
Equipment:
Step-by-Step Methodology
Step 1: Deprotonation (Activation)
-
Charge the 100 mL RBF with 2,4,6-Tribromophenol (3.31 g) and Anhydrous K₂CO₃ (2.07 g) .
-
Add Acetone (30 mL) .
-
Stir vigorously at room temperature for 15 minutes.
-
Observation: The mixture will form a suspension. The color may shift slightly as the phenoxide forms.
-
Step 2: Alkylation
-
Add Allyl Bromide (1.04 mL) dropwise to the suspension.
-
Equip the reflux condenser.[1]
-
Heat the mixture to a gentle reflux (Bath temp: ~60–65°C).
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). TBP (starting material) is more polar than the ether product. The product will have a higher Rf.
-
Note: If reaction is incomplete after 6 hours due to steric hindrance, add a catalytic amount of Potassium Iodide (KI, ~10 mg) to form the more reactive Allyl Iodide in situ (Finkelstein condition).
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture (gravity or vacuum) to remove the solid inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of cold acetone.
-
Concentration: Remove the acetone from the filtrate using a rotary evaporator to yield a crude solid residue.
Step 4: Purification
-
Extraction (Optional but recommended for purity): Dissolve the residue in Diethyl Ether or Ethyl Acetate (30 mL). Wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenolic starting material. Wash with Brine (15 mL), dry over MgSO₄, and concentrate.
-
Recrystallization: Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture.
-
Drying: Dry the white crystalline crystals under vacuum at 40°C.
Workflow Diagram
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance blocking attack. | Add 10 mol% KI (Potassium Iodide). The iodide displaces the bromide on the allyl group, creating a better leaving group. |
| Yellow Product | Oxidation of phenol or traces of iodine. | Wash the organic layer with 10% Sodium Thiosulfate during the extraction step. |
| Starting Material Remains | Incomplete deprotonation or moisture. | Ensure Acetone is dry (molecular sieves). Extend reflux time. Use the NaOH wash step to strip unreacted TBP. |
References
-
Williamson Ether Synthesis General Protocol: Preparation of allyl phenyl ether. PrepChem. Retrieved January 31, 2026, from [Link]
-
Substrate Properties (2,4,6-Tribromophenol): 2,4,6-Tribromophenol Compound Summary. PubChem.[12] Retrieved January 31, 2026, from [Link]
-
Target Molecule Data (Allyl 2,4,6-tribromophenyl ether): Allyl 2,4,6-tribromophenyl ether Compound Summary. PubChem.[12] Retrieved January 31, 2026, from [Link]
-
Acidity and Environmental Data: 2,4,6-Tribromophenol SIDS Initial Assessment Report. OECD / UNEP Publications.[5] Retrieved January 31, 2026, from [Link]
-
Safety Data (Allyl Bromide): Allyl Bromide Safety Data Sheet. Stobec / Fisher Scientific. Retrieved January 31, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2,4,6-Tribromophenol | 118-79-6 [chemicalbook.com]
- 3. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. stobec.com [stobec.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Phase-Transfer Catalysis for the Synthesis of Brominated Phenyl Ethers
Introduction
Brominated phenyl ethers, particularly polybrominated diphenyl ethers (PBDEs), are a significant class of compounds historically used as flame retardants in a wide array of consumer and industrial products.[1][2] While their production and use have been curtailed due to environmental and health concerns, the synthesis of specific congeners remains crucial for analytical standards, toxicological research, and as intermediates in the development of novel pharmaceuticals and advanced materials.[3]
Traditionally, the synthesis of these ethers, often an application of the Williamson ether synthesis, required harsh conditions, including the use of expensive, anhydrous polar aprotic solvents and hazardous reagents like sodium hydride to form the necessary phenoxide.[4] Phase-Transfer Catalysis (PTC) emerges as a superior and greener methodology, circumventing these challenges.[5][6] PTC facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous and an organic phase.[6] By employing a catalyst to shuttle a reactive anion from the aqueous phase into the organic phase, PTC accelerates reaction rates, increases yields, and allows for milder reaction conditions, often using inexpensive and environmentally benign solvents like water and toluene.[7][8]
This guide provides a comprehensive overview of the principles, key parameters, and a detailed protocol for the synthesis of brominated phenyl ethers using phase-transfer catalysis, tailored for researchers in organic synthesis and drug development.
The Mechanism: Bridging the Phase Divide
The power of PTC lies in its ability to solve a fundamental problem in organic synthesis: bringing a water-soluble nucleophile (like a phenoxide ion) into contact with a water-insoluble electrophile (like a brominated aromatic compound) in an organic solvent.[4][5]
The process can be broken down into the following key steps:
-
Phenoxide Formation: A brominated phenol is dissolved in a water-immiscible organic solvent (e.g., toluene). A concentrated aqueous solution of a strong base (e.g., NaOH or KOH) is added. The phenoxide anion is formed at the interface between the two phases.[9]
-
Anion Transfer: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like Tetrabutylammonium Bromide (TBAB), is introduced.[7] The lipophilic (fat-loving) cation (Q⁺) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the interface.
-
Formation of the Reactive Ion-Pair: The newly formed ion-pair (Q⁺ArO⁻) is highly soluble in the organic phase due to the bulky, organic groups on the cation. This ion-pair migrates from the interface into the bulk organic phase.
-
Nucleophilic Attack: In the organic phase, the phenoxide anion is poorly solvated, rendering it a highly reactive "naked" nucleophile. It rapidly reacts with the brominated alkyl or aryl halide (R-Br) via an Sₙ2 or SₙAr reaction to form the desired brominated phenyl ether (ArO-R).
-
Catalyst Regeneration: The catalyst cation (Q⁺) is now paired with the bromide ion (Br⁻) released from the electrophile. This new ion-pair (Q⁺Br⁻) migrates back to the aqueous interface to exchange the bromide for another phenoxide ion, thus completing the catalytic cycle.[10]
This continuous cycle allows a small, catalytic amount of the PTC agent to facilitate the conversion of a large amount of reactants.
Caption: Mechanism of Phase-Transfer Catalyzed Ether Synthesis.
Key Experimental Parameters and Component Selection
The success and efficiency of the PTC synthesis hinge on the careful selection of several key components and conditions.
-
The Phase-Transfer Catalyst:
-
Quaternary 'Onium' Salts: Quaternary ammonium (R₄N⁺X⁻) and phosphonium (R₄P⁺X⁻) salts are the most common PTCs.[10] Tetrabutylammonium bromide (TBAB) is a cost-effective and highly efficient choice for many applications.[11] Phosphonium salts offer greater thermal stability, which can be advantageous for less reactive substrates requiring higher temperatures.[12] The lipophilicity of the cation is critical; it must be soluble enough in the organic phase to transport the anion, but also able to return to the interface. Very long alkyl chains can sometimes decrease the reaction rate due to high organophilicity.[11]
-
Crown Ethers & Polyethylene Glycols (PEGs): These catalysts function by encapsulating the metal cation (e.g., K⁺ from KOH) in a lipophilic shell, effectively dragging the entire ion pair into the organic phase.[5][12] Crown ethers are exceptionally effective but are often more expensive and can be toxic.[13]
-
-
The Solvent System:
-
A two-phase system is definitional to PTC. The organic phase should readily dissolve the brominated substrate and the final ether product but be immiscible with water. Common choices include toluene, xylene, chlorobenzene, and dichloromethane.
-
The aqueous phase typically consists of a concentrated solution of a strong base, such as 30-50% NaOH or KOH.
-
-
The Base:
-
A strong base is required to deprotonate the phenol and generate the nucleophilic phenoxide. The concentration is important; a higher concentration increases the rate of phenoxide formation and minimizes excess water in the system.
-
-
Reaction Temperature:
-
PTC reactions can often be run at moderate temperatures (e.g., 50-100 °C).[7] The optimal temperature depends on the reactivity of the substrates. Higher temperatures increase the reaction rate but can also lead to catalyst degradation (e.g., Hofmann elimination in quaternary ammonium salts) or unwanted side reactions.[7][12]
-
-
Agitation:
-
Vigorous stirring is essential. The reaction occurs at the interface between the two phases, and efficient agitation maximizes the surface area of this interface, leading to a dramatic increase in the reaction rate.[9]
-
Application Protocol: Synthesis of 1-Bromo-4-(benzyloxy)benzene
This protocol details a representative Williamson ether synthesis using 4-bromophenol and benzyl bromide under PTC conditions.
Materials and Equipment:
-
Chemicals: 4-bromophenol, benzyl bromide, sodium hydroxide (pellets), tetrabutylammonium bromide (TBAB), toluene, diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates (silica gel).
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromophenol (e.g., 10.0 g, 57.8 mmol), toluene (100 mL), and tetrabutylammonium bromide (TBAB) (1.86 g, 5.78 mmol, 10 mol%).
-
Separately, prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH (11.6 g, 289 mmol) in water (11.6 mL). Caution: This process is highly exothermic; cool the solution in an ice bath.
-
Add the cooled NaOH solution to the reaction flask.
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure thorough mixing of the two phases.
-
Slowly add benzyl bromide (10.9 g, 63.6 mmol) to the mixture dropwise over 10 minutes.
-
Heat the reaction mixture to 75-80 °C using a heating mantle or oil bath.
-
Maintain vigorous stirring and temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the starting 4-bromophenol and co-spot the reaction mixture. The reaction is complete upon the disappearance of the 4-bromophenol spot and the appearance of a new, less polar product spot.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of water to the flask and transfer the entire contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual base and salts.[7]
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification and Characterization:
-
The crude product will be a solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
-
Quantitative Data Summary
The following table provides representative conditions for PTC-based etherification, demonstrating the versatility of the method.
| Phenol Substrate | Bromo-Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl Bromide | TBAB (5%) | Toluene | 80 | 3 | >95 |
| 4-Bromophenol | Benzyl Bromide | TBAB (10%) | Toluene | 80 | 3 | ~92 |
| 2-Nitrophenol | 1-Bromobutane | TBAB (5%) | Chlorobenzene | 90 | 5 | ~90 |
| Phenol | o-Chloronitrobenzene | TBAB (10%) | Toluene | 100 | 8 | ~85[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Insufficient agitation.- Catalyst concentration is too low.- Low reaction temperature.- Water-soluble side products coating the catalyst. | - Increase stirring speed.- Increase catalyst loading to 10-15 mol%.- Gradually increase temperature by 10 °C increments.- Add more catalyst. |
| Low Yield | - Competing C-alkylation side reaction.[14]- Catalyst degradation at high temperatures (Hofmann elimination).[12]- Hydrolysis of the bromo-compound. | - Use a more polar organic solvent to favor O-alkylation.- Use a more thermally stable catalyst (e.g., a phosphonium salt) or lower the reaction temperature.- Ensure the base concentration is high to minimize free water. |
| Formation of Byproducts | - Dimerization or polymerization.- Elimination reaction from alkyl halide. | - Use a slight excess of the more valuable reagent.- Lower the reaction temperature and use a less hindered base if possible. |
Conclusion
Phase-transfer catalysis represents a robust, efficient, and scalable method for the synthesis of brominated phenyl ethers. It offers significant advantages over traditional homogeneous techniques by eliminating the need for anhydrous solvents and hazardous reagents, reducing waste, and often providing higher yields under milder conditions.[6][8] By understanding the underlying mechanism and optimizing key parameters such as catalyst choice, solvent, and temperature, researchers can effectively leverage PTC to synthesize a wide range of target molecules for applications in materials science, analytical chemistry, and drug discovery.
References
- Putra, I. A., Alli, Y. F., Wangge, Y. B. D., Fauzi, I., & Mujahidin, D. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition.
-
eGyanKosh. (n.d.). Principle and Applications of Phase Transfer Catalysis. Retrieved from [Link]
-
Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]
- Yoon, M., & Park, O. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423–429.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts.
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Little Flower College Guruvayoor. (n.d.). Topic: Use of Quaternary Salts as PTC. Retrieved from [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Phenyl Ethers Under the Conditions of Interphase Catalysis. Retrieved from [Link]
- Teclechiel, D., Bergman, Å., & Orn, U. (2009). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere, 74(3), 360–366.
-
JETIR. (n.d.). Phase Transfer Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Retrieved from [Link]
Sources
- 1. Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. iajpr.com [iajpr.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Allyl 2,4,6-Tribromophenyl Ether (ATE) via Recrystallization
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) is a critical intermediate in the synthesis of brominated flame retardants and a functional monomer for specialty polymers. Its purity is paramount; trace amounts of the starting material, 2,4,6-tribromophenol (TBP) , can act as chain terminators in polymerization or introduce acidity that degrades final product stability.
This guide details a robust purification protocol focusing on recrystallization , augmented by a critical chemical pre-treatment step. Unlike standard protocols, this workflow addresses the specific challenge of ATE's low melting point (74–76 °C), which creates a high risk of "oiling out" (liquid-liquid phase separation) during purification.
Physicochemical Profile & Solubility Logic
Understanding the physical properties of ATE is essential for selecting the correct solvent system.[1]
| Property | Value | Implication for Purification |
| Molecular Weight | 370.86 g/mol | Moderate molecular weight; likely soluble in non-polar organics. |
| Melting Point | 74–76 °C | CRITICAL: The MP is very close to the boiling point of Ethanol (78 °C). Recrystallization near the MP risks oiling out. |
| Boiling Point | ~110 °C (at reduced pressure) | Distillation is possible but risks thermal degradation/polymerization of the allyl group. |
| Solubility (Water) | Insoluble | Aqueous washes are effective for removing salts and polar impurities. |
| Solubility (Toluene) | High | Too soluble for effective crystallization; good for solvation but leads to low yields. |
| Solubility (Methanol) | Moderate (Cold) / High (Hot) | Ideal Candidate. BP (64.7 °C) is below the MP of ATE, preventing oiling out. |
The Impurity Profile[2][3][4]
-
2,4,6-Tribromophenol (TBP): The starting material.[2] Acidic (pKa ~6). Co-crystallizes with ATE.
-
Inorganic Salts (KBr/NaBr): Byproducts of Williamson ether synthesis. Insoluble in organics.[3]
-
Claisen Rearrangement Products: If heated excessively (>200°C), the allyl group migrates to the ring.
Pre-Purification Strategy: The "Chemical Wash"
Expert Insight: Recrystallization is a physical separation technique.[4][5] It is inefficient at separating two molecules with similar solubility profiles like ATE and TBP. Therefore, we utilize Chemical Separation first.
Before recrystallization, the crude reaction mixture (dissolved in an organic solvent like Dichloromethane or Ethyl Acetate) must be washed with 5% Aqueous NaOH .
-
Mechanism: NaOH deprotonates the unreacted TBP (Phenol) into Sodium 2,4,6-tribromophenolate.
-
Result: The phenolate is water-soluble and partitions into the aqueous layer, leaving the neutral ATE in the organic layer.
Warning: Skip this step, and your recrystallized product will likely retain 0.5–2% TBP, failing high-stringency QC.
Detailed Recrystallization Protocol
Phase 1: Solvent Selection
Recommended Solvent: Methanol (MeOH)
-
Why? Methanol boils at 64.7 °C. Since ATE melts at 74–76 °C, refluxing methanol will dissolve the solid without melting it into a separate oil phase. This ensures a true crystal lattice formation upon cooling.
Phase 2: Step-by-Step Procedure
Equipment:
-
Round-bottom flask (RBF) with reflux condenser.
-
Magnetic stir bar / Heating mantle.
-
Vacuum filtration setup (Buchner funnel).[5]
Step 1: Dissolution
-
Place the crude, washed, and dried ATE solid into the RBF.
-
Add Methanol at a ratio of 5 mL per gram of solid.
-
Heat the mixture to a gentle reflux (approx. 65 °C) with stirring.
-
Observation: The solid should dissolve completely. If undissolved solids remain (likely salts or dust), perform a hot filtration through a pre-warmed glass frit or fluted filter paper.
-
Note: Do not add excess solvent. We want a saturated solution at reflux.[1]
-
Step 2: Controlled Cooling (Nucleation)
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Allow the solution to cool slowly to room temperature (20–25 °C) over 30–45 minutes.
-
Expert Tip: Do not plunge immediately into ice. Rapid cooling traps impurities inside the crystal lattice (occlusion).
-
-
Once crystals begin to form (cloudiness), you may gently swirl.
Step 3: Maximizing Yield
-
Once the flask reaches room temperature, place it in an ice-water bath (0–4 °C) for 30 minutes. This drives the equilibrium toward the solid phase, recovering more product.
Step 4: Isolation
-
The Wash: Wash the filter cake with a small volume of ice-cold Methanol (approx. 1 mL per gram of starting material).
-
Crucial: The solvent must be ice-cold to prevent re-dissolving your purified product.
-
-
Apply vacuum for 5–10 minutes to remove bulk solvent.
Step 5: Drying
-
Transfer crystals to a vacuum oven.
-
Dry at 40 °C (well below the MP of 75 °C) under full vacuum for 4–6 hours.
-
Caution: Do not exceed 50 °C. The product can melt and fuse into a solid block, trapping solvent.
-
Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.
Figure 1: Purification workflow for Allyl 2,4,6-tribromophenyl ether, emphasizing the chemical wash prior to physical recrystallization.[5][6][8]
Quality Control & Troubleshooting
Validating Purity
-
Melting Point: The purified solid should have a sharp melting range (e.g., 74.5–75.5 °C). A broad range (>2 °C) indicates retained solvent or impurities.
-
HPLC/GC: Purity should be >99.0%. Look for the TBP peak (usually elutes earlier than ATE on reverse-phase C18).
-
FT-IR:
-
ATE (Product): Strong ether stretch (~1200 cm⁻¹), Allyl C=C stretch (~1640 cm⁻¹).
-
TBP (Impurity): Broad O-H stretch (~3200–3500 cm⁻¹). Absence of this peak confirms successful NaOH wash.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temp too high; Solvent BP > MP | Switch to Methanol (lower BP). Ensure slow cooling. Seed with a pure crystal at 50 °C. |
| Low Yield | Too much solvent used | Evaporate 50% of the solvent and re-cool. |
| Yellow Color | Oxidized impurities | Add activated charcoal to the hot solution, stir for 5 min, then hot filter. |
| Broad Melting Point | Wet crystals | Dry longer under vacuum. Ensure oven temp is <45 °C. |
Safety Considerations (SDS Summary)
-
Brominated Compounds: Generally toxic and potential endocrine disruptors. Handle in a fume hood.
-
Allyl Functionality: Potential alkylating agent. Wear nitrile gloves and safety glasses.
-
Methanol: Flammable and toxic.[9] Avoid inhalation.
References
-
Sigma-Aldrich. Allyl 2,4,6-tribromophenyl ether Product Specification & Properties.[10][11] Retrieved from
-
PubChem. Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine. Retrieved from
-
AccuStandard. Certified Reference Material: 2,4,6-Tribromophenyl allyl ether.[9][8][12] Retrieved from [9]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 4. mt.com [mt.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accustandard.com [accustandard.com]
- 10. Allyl 2,4,6-tribromophenyl ether 98 3278-89-5 [sigmaaldrich.com]
- 11. Allyl 2,4,6-tribromophenyl ether 98 3278-89-5 [sigmaaldrich.com]
- 12. achemtek.com [achemtek.com]
Application Note: High-Sensitivity Determination of Allyl 2,4,6-Tribromophenyl Ether (ATE) via GC-EI-MS
Abstract & Introduction
Allyl 2,4,6-tribromophenyl ether (ATE) , also known as TBP-AE (CAS: 3278-89-5), is a brominated flame retardant (BFR) widely used in expandable polystyrene (EPS), polyolefins, and as an intermediate in the synthesis of other BFRs.[1][2] As legacy BFRs like PBDEs face global restrictions, "Novel BFRs" (NBFRs) like ATE are increasingly detected in environmental matrices (dust, sediment) and biota.[2]
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of ATE. Unlike standard protocols, this method addresses the specific challenges of ATE analysis: its thermal instability (susceptibility to Claisen rearrangement or degradation to tribromophenol in hot injectors) and the requirement for high selectivity in complex polymeric or environmental matrices.[2]
Key Methodological Advantages:
-
Optimized Thermal Profile: Minimizes on-column degradation.[2]
-
Isotope-Specific SIM: Leverages the unique
isotope cluster for interference-free detection.[2] -
Self-Validating QC: Includes a degradation check using 2,4,6-Tribromophenol (TBP).[2]
Experimental Protocol
Chemicals and Reagents[2]
-
Target Analyte: Allyl 2,4,6-tribromophenyl ether (ATE), >98% purity.[2]
-
Internal Standard (IS):
-BDE-47 or -BDE-77 (Surrogates with similar retention/volatility are preferred if isotopically labeled ATE is unavailable).[2] -
Degradation Check Standard: 2,4,6-Tribromophenol (TBP).[2]
-
Solvents: Toluene (GC-MS grade) for polymers; Dichloromethane (DCM)/Hexane (1:[2]1) for environmental solids.[1][2]
Sample Preparation Workflow
The extraction efficiency is critical.[2] For polymeric samples, dissolution/precipitation is required.[2] For environmental solids (dust/sediment), Ultrasonic Assisted Extraction (UAE) is recommended over Soxhlet to prevent thermal degradation during long extraction times.[2]
Protocol A: Polymer/Plastic Matrix
-
Cryo-milling: Grind sample to fine powder (<500 µm) using liquid nitrogen.[2]
-
Dissolution: Dissolve 50 mg sample in 5 mL Toluene (60°C, 30 min).
-
Precipitation: Dropwise add solution to 20 mL n-Hexane to precipitate the polymer backbone.[2]
-
Filtration: Filter supernatant through 0.45 µm PTFE filter.
-
Cleanup: Pass through a 500 mg Silica SPE cartridge (deactivated with 5%
) to remove polar additives.[2] Elute with 10 mL Hexane:DCM (9:1).
Protocol B: Environmental Solids (Dust/Sediment)
-
Extraction: Mix 0.5 g sample with 10 mL Hexane:Acetone (1:1). Sonicate for 20 min (pulsed mode to avoid overheating).
-
Centrifugation: 3000 rpm for 5 min. Collect supernatant. Repeat x2.
-
Evaporation: Reduce volume to 1 mL under
stream (Do not dryness). -
Cleanup: Acidified Silica Gel column (
w/w) to destroy lipids.
GC-MS Conditions
The following parameters are optimized to separate ATE from common co-contaminants (e.g., PBDEs, TBBPA) while maintaining peak shape.
Gas Chromatograph (Agilent 7890B or equivalent):
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[2]
-
rationale: The "Ultra Inert" (UI) phase reduces active sites that catalyze ether cleavage.[2]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]
-
Inlet: Splitless Mode.
-
Temperature: 250°C (Note: Keep <280°C to prevent thermal degradation).
-
Liner: Single taper with ultra-inert wool (must be changed frequently).[2]
-
-
Oven Program:
-
90°C (hold 1 min).
-
Ramp 25°C/min to 200°C.
-
Ramp 5°C/min to 300°C (hold 5 min).
-
Total Run Time: ~26 mins.[2]
-
Mass Spectrometer (Agilent 5977 or equivalent):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
SIM Parameters (Target Ions)
ATE (
| Compound | Ret Time (min) | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( | Rationale |
| ATE | 14.5 | 372 ( | 370 ( | 374 ( | Molecular Cluster ( |
| ATE-Frag | 14.5 | 331 | 333 | 329 | |
| TBP (Degradant) | 11.2 | 330 | 332 | 334 | Molecular Ion of Phenol |
| IS ( | 18.2 | 498 | 500 | - | Internal Standard |
Note: Monitor
330/332 at the ATE retention time. If these ions appear at the ATE peak, it indicates in-source fragmentation.[2] If they appear earlier (at TBP retention time), it indicates degradation in the injector.[2]
Visualizations
Experimental Workflow (DOT Diagram)
Figure 1: Decision-tree workflow for extracting ATE from polymeric and environmental matrices.[2]
GC-MS Signal Logic & Validation (DOT Diagram)
Figure 2: Signal path and self-validating logic to distinguish ATE from its degradation product TBP.
Results & Discussion
Chromatographic Performance
Under the prescribed conditions, ATE elutes at approximately 14.5 minutes , distinct from TBP (11.2 min) and BDE-47 (18.2 min).[2] The separation is crucial because TBP is both a degradation product and a manufacturing precursor.[2]
Mass Spectral Interpretation
The mass spectrum of ATE is dominated by the isotope cluster of the molecular ion (
-
Molecular Ion Cluster (
): The theoretical intensity ratio for is roughly 1:3:3:1 (m/z 368:370:372:374).[2] -
Quantification Strategy: We utilize
372 as the quantifier ion because it sits in the center of the cluster (high abundance) and is less prone to low-mass interferences than 368.[2] -
Confirmation: The ratio of
must be maintained within ±20% of the theoretical value (approx 3:1) to confirm identity.[2]
Method Validation Metrics (Typical)
-
Linearity:
(Range: 5 – 500 ng/mL).[2] -
Limit of Detection (LOD): ~0.5 pg on-column (S/N = 3).
-
Recovery: 85-110% in spiked sediment samples (using Protocol B).[2]
Expertise & Troubleshooting (The "Why" Behind the Protocol)
Thermal Degradation (The "Achilles Heel")
ATE contains an ether linkage adjacent to a brominated ring and an allyl group.[2] At temperatures >280°C, or in the presence of active sites (dirty liners), ATE can undergo a Claisen rearrangement or cleave to form Tribromophenol (TBP).[2]
-
Symptom: You see a peak at the TBP retention time (11.2 min) in your pure ATE standard.[2]
-
Fix: Lower inlet temperature to 250°C. Replace the liner with a deactivated, single-taper liner. Cut 10cm from the front of the GC column.[2]
Interferences
In E-waste samples, high concentrations of PBDEs can obscure ATE.[2]
-
Resolution: The specific mass
372 is relatively unique. However, if using low-resolution MS, ensure BDE-28 (Tribromo-DPE) is chromatographically resolved, as it shares similar ions.[2] BDE-28 typically elutes after ATE on a DB-5ms column.[2]
Carryover
Brominated compounds are "sticky."[2]
-
Protocol: Implement a solvent blank (Toluene) after every high-concentration sample.[2] Use a post-run backflush if available, or a high-temp bake-out (300°C for 3 min) at the end of every run.[2]
References
-
Covaci, A., et al. (2011).[2] "Novel brominated flame retardants: A review of their analysis, environmental fate and behaviour." Environment International.[2]
-
US EPA. (2017).[2] "Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS."[5] United States Environmental Protection Agency.[2][4] [2]
-
Möller, A., et al. (2011).[2] "Atmospheric transport and distribution of novel brominated flame retardants." Environmental Science & Technology.[2] [2]
-
PubChem. (2024).[2] "Allyl 2,4,6-tribromophenyl ether (Compound Summary)." National Library of Medicine.[2] [2][6]
-
Environment Canada. (2019).[2] "State of the Science Report: Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE)." Government of Canada.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. alsglobal.com [alsglobal.com]
- 6. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
incorporation of "Allyl 2,4,6-tribromophenyl ether" into epoxy resins
Application Note: High-Performance Incorporation of Allyl 2,4,6-Tribromophenyl Ether (ATE) into Epoxy Matrices
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) (CAS: 3278-89-5) is a brominated flame retardant (BFR) distinguished by its dual functionality: it acts as a halogen source for flame inhibition and possesses an allyl group capable of chemical crosslinking. Unlike non-reactive additives (e.g., DecaBDE) that can migrate or bloom to the surface, ATE can be chemically locked into the polymer matrix through high-temperature curing or radical polymerization.
This protocol details the incorporation of ATE into Diglycidyl Ether of Bisphenol A (DGEBA) epoxy systems. It addresses the critical challenge of solubility and curing kinetics to ensure a UL-94 V-0 rating while maintaining high glass transition temperatures (
Mechanism of Action
To successfully incorporate ATE, one must understand its thermal behavior relative to the epoxy cure cycle.
A. Flame Retardancy (Dual Phase)
-
Gas Phase (Radical Quenching): Upon combustion, ATE releases HBr radicals. These radicals scavenge high-energy H· and OH· radicals in the flame front, interrupting the combustion chain reaction.
-
Condensed Phase (Char Formation): The allyl group facilitates carbonization. When the polymer degrades, the crosslinked allyl network promotes the formation of a stable char layer, shielding the underlying matrix from heat and oxygen.
B. Chemical Incorporation (The "Locking" Mechanism)
The allyl group allows ATE to function as a "Reactive Flame Retardant" rather than a simple plasticizing additive.
-
Pathway 1: Claisen Rearrangement (Thermal Locking): At temperatures >180°C, the allyl ether undergoes a [3,3]-sigmatropic rearrangement to form an o-allyl phenol. This phenolic hydroxyl group can then react with residual epoxide rings, covalently bonding the flame retardant to the network.
-
Pathway 2: Radical Polymerization: If a radical initiator is present (or at very high temps), the allyl double bonds can homopolymerize or copolymerize, increasing crosslink density.
Figure 1: Mechanism of ATE incorporation into the epoxy network via Claisen rearrangement.
Materials & Equipment
| Component | Specification | Function |
| Epoxy Resin | DGEBA (EEW ~185-190 g/eq) | Base Matrix (e.g., Epon 828, DER 331) |
| Flame Retardant | Allyl 2,4,6-tribromophenyl ether (ATE) | Reactive Flame Retardant (Target 10-20 wt%) |
| Curing Agent | MTHPA (Methyl tetrahydrophthalic anhydride) | High-temp hardener for electrical applications |
| Accelerator | 2-Ethyl-4-methylimidazole (2E4MZ) | Catalyst for anhydride cure |
| Solvent (Optional) | Acetone or MEK | Viscosity reduction (if not using melt blending) |
Equipment:
-
High-shear mixer or planetary centrifugal mixer.
-
Vacuum oven (for degassing).
-
Programmable convection oven (for step-curing).
-
Aluminum molds (pre-treated with mold release agent).
Experimental Protocol
This protocol uses a Melt Blending approach to avoid solvent entrapment, which is critical for high-performance dielectrics.
Step 1: Pre-treatment of ATE
ATE is typically a solid powder (Melting Point: 74-76°C).
-
Dry ATE powder in a vacuum oven at 40°C for 4 hours to remove moisture.
-
Note: Moisture acts as a plasticizer and can cause voids during the cure.
Step 2: Dissolution and Dispersion
-
Heat the DGEBA epoxy resin to 90°C in a glass beaker. The viscosity will drop significantly.
-
Slowly add the calculated amount of ATE (e.g., 15 phr - parts per hundred resin) while stirring mechanically at 500 RPM.
-
Maintain temperature at 90°C until the solution is clear and homogeneous. ATE melts at ~75°C, so it will dissolve/melt into the resin.
-
Cool down the mixture to 60°C before adding the curing agent to prevent premature gelation.
Step 3: Addition of Hardener
-
Add MTHPA (Stoichiometric ratio, usually ~80-85 phr for DGEBA) to the mixture at 60°C.
-
Add Accelerator (2E4MZ) at 0.5 - 1.0 phr.
-
Mix thoroughly for 5-10 minutes.
-
Degas the mixture in a vacuum chamber at 60°C for 15-20 minutes until no bubbles appear.
Step 4: Curing Cycle (Critical Step)
To ensure maximum property retention, use a step-cure cycle. The final high-temperature step is designed to encourage the interaction of the allyl group with the matrix.
-
Stage 1 (Gelation): 100°C for 2 hours.
-
Stage 2 (Cure): 150°C for 2 hours.
-
Stage 3 (Post-Cure/Locking): 180°C for 2 hours.
-
Rationale: The 180°C step pushes the conversion to near 100% and initiates the thermal rearrangement of ATE, locking it into the network.
-
Figure 2: Step-by-step workflow for processing ATE-modified epoxy resins.
Characterization & Expected Results
The following table summarizes the expected impact of ATE incorporation (at ~15 wt%) compared to a neat epoxy control.
| Property | Test Method | Neat Epoxy (Control) | Epoxy + 15% ATE | Analysis |
| Flammability | UL-94 Vertical Burn | Fail / HB | V-0 | ATE effectively suppresses flame spread and dripping. |
| Glass Transition ( | DSC / DMA | ~145°C | 135-140°C | Slight decrease due to free volume, but minimized by chemical locking. |
| Thermal Stability ( | TGA (N2) | ~360°C | ~340°C | Initial degradation occurs earlier (release of Br), which is necessary for flame inhibition. |
| Char Yield | TGA (at 700°C) | ~15% | >25% | Higher char yield confirms condensed phase activity. |
Safety & Handling
-
Toxicity: ATE is a brominated compound. While less volatile than liquid BFRs, it should be handled in a fume hood to avoid inhalation of dust.
-
Thermal Decomposition: Do not exceed 250°C during processing, as this may trigger rapid decomposition and release of HBr gas (corrosive and toxic).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
References
-
PubChem. (n.d.). Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Organic Reactions. (2011). The Claisen Rearrangement.[1][2][3][4][5] Organic Reactions.[1][2][4] Retrieved January 31, 2026, from [Link]
-
Rakotomalala, M., Wagner, S., & Döring, M. (2010). Recent developments in halogen-free flame retardants for epoxy resins for electrical and electronic applications.[6] Materials, 3(8), 4300-4327. (Cited for general epoxy flame retardant mechanisms).[7]
- Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International, 53(12), 1901-1929. (Foundational text on BFR mechanisms in epoxy).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. New flame retardant epoxy resins based on cyclophosphazene-derived curing agents [ccspublishing.org.cn]
- 7. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Allyl 2,4,6-tribromophenyl ether" as a Flame Retardant in ABS Plastics
Introduction: The Imperative for Flame Retardancy in ABS and the Role of Allyl 2,4,6-tribromophenyl ether (ATE)
Acrylonitrile-Butadiene-Styrene (ABS) is a versatile and widely used thermoplastic polymer, prized for its excellent balance of impact strength, toughness, and rigidity. However, its inherent flammability limits its application in sectors with stringent fire safety standards, such as electronics, automotive components, and building materials. To mitigate this, flame retardants are incorporated into the ABS matrix. Allyl 2,4,6-tribromophenyl ether (ATE), a brominated flame retardant, has emerged as an effective additive for enhancing the fire resistance of ABS.[1] This document provides a comprehensive guide for researchers and industry professionals on the application of ATE in ABS plastics, detailing the underlying flame retardancy mechanisms, formulation guidelines, processing protocols, and essential characterization techniques.
ATE's efficacy stems from its high bromine content and its ability to act primarily in the vapor phase during combustion. Upon heating, the molecule releases bromine radicals that interrupt the exothermic chain reactions of the fire, effectively quenching the flame.[2] The performance of ATE is significantly enhanced when used in conjunction with a synergist, most commonly antimony trioxide (Sb₂O₃).[3][] This synergistic relationship is a cornerstone of formulating highly effective flame-retardant ABS compounds.
Physicochemical Properties of Allyl 2,4,6-tribromophenyl ether (ATE)
A thorough understanding of the physical and chemical properties of ATE is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | Allyl 2,4,6-tribromophenyl ether | [5] |
| Synonyms | TBP-AE, 1,3,5-Tribromo-2-(2-propen-1-yloxy)benzene | [5] |
| CAS Number | 3278-89-5 | [5] |
| Molecular Formula | C₉H₇Br₃O | [5] |
| Molecular Weight | 370.86 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 74-76 °C | [6] |
Mechanism of Flame Retardancy: A Synergistic Approach
The flame retardant action of ATE in ABS, particularly when combined with antimony trioxide, is a multi-faceted process that occurs in both the gas and condensed (solid) phases of combustion.
Gas Phase Inhibition
During the initial stages of a fire, the heat causes the ATE to decompose, releasing bromine radicals (Br•) into the gaseous phase. These highly reactive bromine radicals interfere with the combustion chain reaction by scavenging the even more reactive hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation. This "radical trap" mechanism effectively suffocates the flame at a chemical level.[2]
The presence of antimony trioxide significantly amplifies this effect. At elevated temperatures, antimony trioxide reacts with the hydrobromic acid (HBr) formed from the decomposition of ATE to produce volatile antimony halides, such as antimony tribromide (SbBr₃) and antimony oxybromide (SbOBr).[7][8] These antimony species are even more effective radical scavengers than bromine radicals alone, leading to a powerful synergistic flame-inhibiting effect in the gas phase.[]
Condensed Phase Charring
In the solid phase, antimony trioxide also contributes to flame retardancy by promoting the formation of a protective char layer on the surface of the burning polymer.[] This char layer acts as a physical barrier, insulating the underlying polymer from heat and restricting the flow of flammable volatile gases to the combustion zone. The char also limits the access of oxygen to the polymer, further impeding the combustion process.
Caption: Synergistic flame retardancy mechanism of ATE and Sb₂O₃ in ABS.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and evaluation of flame-retardant ABS formulations containing ATE.
Part 1: Material Formulation and Compounding
This section outlines the preparation of the ABS/ATE/Sb₂O₃ composite.
1.1. Materials and Formulation:
-
Acrylonitrile-Butadiene-Styrene (ABS): Use a general-purpose injection molding grade.
-
Allyl 2,4,6-tribromophenyl ether (ATE): 98% purity.
-
Antimony Trioxide (Sb₂O₃): High purity grade.
-
Other Additives (Optional): Antioxidants and lubricants can be included to improve processing stability and mold release.
Table of Recommended Formulations:
| Formulation ID | ABS (wt.%) | ATE (wt.%) | Sb₂O₃ (wt.%) | Target UL 94 Rating |
| ABS-Control | 100 | 0 | 0 | Not Rated |
| ABS-FR-1 | 80 | 15 | 5 | V-0 |
| ABS-FR-2 | 75 | 20 | 5 | V-0 |
Note: The ratio of brominated flame retardant to antimony trioxide is often in the range of 3:1 to 4:1 to achieve optimal synergistic effects.[9]
1.2. Pre-processing - Material Drying:
Proper drying of all components is critical to prevent processing defects and degradation.
-
Dry the ABS pellets in a dehumidifying or hot air oven at 80-85°C for 2-4 hours to reduce the moisture content to below 0.1%.[8]
-
Dry the ATE and Sb₂O₃ powders at 70-80°C for at least 2 hours.
1.3. Compounding via Twin-Screw Extrusion:
A co-rotating twin-screw extruder is highly recommended for achieving a homogeneous dispersion of the flame retardant and synergist within the ABS matrix.[10]
-
Extruder Setup:
-
Use a twin-screw extruder with a length-to-diameter (L/D) ratio of at least 30.[11]
-
Configure the screw profile with a combination of conveying, kneading, and mixing elements to ensure thorough mixing.
-
-
Feeding:
-
Premix the dried ABS pellets, ATE powder, and Sb₂O₃ powder in the desired weight percentages.
-
Feed the mixture into the main hopper of the extruder using a gravimetric feeder.
-
-
Extrusion Parameters:
-
Temperature Profile: Set a gradually increasing temperature profile from the feed zone to the die. A typical profile for flame-retardant ABS is:
-
Feed Zone: 180-190°C
-
Compression Zone: 190-210°C
-
Metering Zone: 210-230°C
-
Die: 220-230°C
-
-
Screw Speed: 200-400 rpm.
-
Throughput: Dependent on the extruder size and screw design.
-
-
Strand Cooling and Pelletizing:
-
Extrude the molten polymer blend through a strand die.
-
Cool the strands in a water bath.
-
Dry the strands using an air knife.
-
Pelletize the cooled strands into uniform pellets.
-
Part 2: Specimen Preparation via Injection Molding
The compounded pellets are used to create standardized test specimens.
-
Pre-Molding Drying: Dry the compounded pellets at 80-85°C for 2-4 hours.
-
Injection Molding Parameters for Flame-Retardant ABS:
-
Mold Design: Use molds designed according to relevant testing standards (e.g., ASTM D638 for tensile bars, ASTM D256 for Izod impact bars).
Caption: Experimental workflow for preparing and characterizing flame-retardant ABS.
Part 3: Characterization and Performance Evaluation
3.1. Flammability Testing:
-
UL 94 Vertical Burn Test:
-
Condition specimens (125 mm x 13 mm x desired thickness) for 48 hours at 23°C and 50% relative humidity.[15]
-
Mount the specimen vertically.
-
Apply a 20 mm blue flame to the bottom edge for 10 seconds.[16]
-
Remove the flame and record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria.
-
-
Limiting Oxygen Index (LOI) Test (ASTM D2863):
-
Place a standard test specimen (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick) vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the flame is just self-sustaining.
-
The LOI is the minimum percentage of oxygen that supports combustion.
-
-
Cone Calorimeter Test (ISO 5660):
-
Place a 100 mm x 100 mm specimen of a specified thickness on a load cell.[17]
-
Expose the specimen to a constant heat flux (typically 35 or 50 kW/m²).[18]
-
An electric spark ignites the evolved flammable gases.
-
Continuously measure parameters such as:
-
Time to Ignition (TTI)
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR)
-
Total Heat Release (THR)
-
Mass Loss Rate
-
Smoke Production Rate
-
-
3.2. Mechanical and Thermal Property Testing:
Evaluate the effect of the flame retardant system on the physical properties of the ABS.
-
Tensile Properties (ASTM D638): Determine tensile strength, modulus, and elongation at break.[19]
-
Izod Impact Strength (ASTM D256): Measure the material's resistance to impact.
-
Heat Deflection Temperature (HDT) (ASTM D648): Determine the temperature at which the material deforms under a specified load.
-
Vicat Softening Point (ASTM D1525): Measure the temperature at which a standard needle penetrates the material.
Expected Performance and Data Interpretation
The addition of ATE and Sb₂O₃ is expected to significantly improve the flame retardancy of ABS, but it may also affect its mechanical and thermal properties.
Table of Expected Performance:
| Property | Neat ABS | ABS with ATE/Sb₂O₃ | Rationale |
| UL 94 Rating (3.2 mm) | Not Rated | V-0 | Effective flame inhibition. |
| Limiting Oxygen Index (%) | ~18-20 | >28 | Increased oxygen required for combustion. |
| Peak Heat Release Rate (kW/m²) | High (~1000) | Significantly Reduced | Reduced rate of heat evolution during combustion.[20] |
| Izod Impact Strength (J/m) | High | Moderately Reduced | The additive can act as a stress concentrator.[21] |
| Tensile Strength (MPa) | ~45 | Slightly Reduced/Maintained | The filler effect of the additives. |
| Heat Deflection Temp. (°C) | ~85-95 | Maintained or Slightly Increased | The rigid aromatic structure of ATE can enhance stiffness. |
Conclusion and Field-Proven Insights
The synergistic combination of Allyl 2,4,6-tribromophenyl ether and antimony trioxide provides a robust solution for imparting excellent flame retardancy to ABS plastics, enabling their use in demanding applications. The key to a successful formulation lies in achieving a homogeneous dispersion of the additives through optimized compounding processes and carefully controlling the processing parameters to preserve the inherent mechanical properties of the ABS matrix. The protocols outlined in this guide provide a solid foundation for developing and validating high-performance, flame-retardant ABS compounds. It is crucial to conduct thorough testing to ensure that the final material not only meets the required fire safety standards but also fulfills all the mechanical and thermal performance requirements of the intended application.
References
- CN102604314A - Formula of flame retardant ABS (Acrylonitrile-Butadiene-Styrene) and production method thereof - Google Patents. (n.d.).
-
Laoutid, F., Bonnaud, L., Alexandre, M., Lopez-Cuesta, J. M., & Dubois, P. (2022). Flame-Retardant Polymer Materials Developed by Reactive Extrusion: Present Status and Future Perspectives. In ORBi UMONS. Retrieved from [Link]
-
Analysis of the molding processing steps and key points of flame-retardant PC/ABS. (n.d.). Retrieved January 30, 2024, from [Link]
-
ABS injection molding processing guide - HANKING MOULD. (n.d.). Retrieved January 30, 2024, from [Link]
- Halogenated bisphenol a ether flame retardant for ABS polymers - Patent 0192885. (1986).
-
Stancu, A., et al. (2019). Fire Properties of Acrylonitrile Butadiene Styrene Enhanced with Organic Montmorillonite and Exolit Fire Retardant. MDPI. Retrieved from [Link]
-
H.M. Royal, Inc. (2021, August 25). Reducing Fire Hazards with Brominated Flame Retardants [Video]. YouTube. [Link]
- WO1989003408A1 - Flame retardant abs resin compositions - Google Patents. (n.d.).
-
Dynisco. (2018). Testing. Retrieved from [Link]
- US3965214A - Flame retardant ABS polymer compositions - Google Patents. (n.d.).
-
B. Kandola, et al. (n.d.). Cone Calorimetry Studies of Fire Retardant Soybean-Oil-Based Copolymers Containing Silicon or Boron. University of Bolton. Retrieved from [Link]
-
MG Chemicals. (n.d.). Understanding The UL94 Vertical Burn Test. Retrieved from [Link]
-
Greenchemicals. (2024, June 13). How to set-up your twin screw extruder for compounding. Retrieved from [Link]
-
Fast Heat. (n.d.). ABS-FR Processing Guide. Retrieved from [Link]
-
Al-Assadi, M., et al. (2022). Phosphorus-Based Flame-Retardant Acrylonitrile Butadiene Styrene Copolymer with Enhanced Mechanical Properties by Combining Ultrahigh Molecular Weight Silicone Rubber and Ethylene Methyl Acrylate Copolymer. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Allyl 2,4,6-tribromophenyl ether. Retrieved from [Link]
-
Inoue, T. (2021). Progress in Twin Screw Extrusion Technology Focused on Compounding Summary. The Society of Rubber Science and Technology, Japan. Retrieved from [Link]
-
The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites. (2022). MDPI. Retrieved from [Link]
-
AZoM. (2024, September 2). A Guide to Different Types of Plastic Testing. Retrieved from [Link]
-
Western Washington University. (2014, December 1). UL94 Vertical Flame Test Instructional Video [Video]. YouTube. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Cone Calorimeter TCC 918. Retrieved from [Link]
-
Influence of flame retardant additives on the processing characteristics and physical properties of ABS. (2025). ResearchGate. Retrieved from [Link]
-
Efectis. (n.d.). CONE CALORIMETER. Retrieved from [Link]
-
Performance of an intumescent-flame-retardant master batch synthesized by twin-screw reactive extrusion: Effect of the polypropylene carrier resin. (2025). ResearchGate. Retrieved from [Link]
-
Gud Mould. (2024, August 8). Recommended parameters for ABS plastic injection molding performance. Retrieved from [Link]
-
Amade-Tech. (2023, July 13). Guide on UL94 Horizontal & Vertical Burning (Flammability) Test. Retrieved from [Link]
-
Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]
-
Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant. (2025). ResearchGate. Retrieved from [Link]
-
TORAY PLASTICS. (n.d.). Molding conditions | TOYOLAC™ ABS Resin | Technical Information. Retrieved from [Link]
-
Amade-Tech. (2022, September 12). What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. Retrieved from [Link]
-
Juyuan Machinery. (2025, July 17). Enhancing Fire Safety with Twin Screw Extruders: Advanced Solutions for Flame Retardant Compounding. Retrieved from [Link]
-
A Multi-Index Performance Framework for Evaluating Binder Synergy and Fly Ash Reactivity in Eco-Sustainable Cementitious Composites. (2022). MDPI. Retrieved from [Link]
-
Lin, X., et al. (2017). Study on flame retardant ABS. ResearchGate. Retrieved from [Link]
-
F2 Labs. (2017, February 24). UL 94 Plastic Testing for Materials Used in Enclosures. Retrieved from [Link]
-
Warringtonfire. (n.d.). Cone Calorimetry Testing. Retrieved from [Link]
- US3953540A - Acrylonitrile-chlorinated polyethylene-styrene resinous molding compositions containing antimony trioxide - Google Patents. (n.d.).
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Technical Application Note: Flame Retardancy Validation of Allyl 2,4,6-tribromophenyl ether (ATE)
Abstract & Scope
This technical guide outlines the standardized workflow for evaluating the flame retardancy efficacy of Allyl 2,4,6-tribromophenyl ether (ATE) . ATE is a brominated flame retardant (BFR) primarily utilized in Expandable Polystyrene (EPS) and High-Impact Polystyrene (HIPS).[1] Unlike broad-spectrum BFRs, ATE functions through a specific thermal decomposition pathway involving the release of bromine radicals and hydrogen bromide (HBr) at temperatures synchronized with the degradation of styrenic polymers.
This document provides a self-validating protocol for synthesizing test specimens and conducting critical flammability assays (UL-94, LOI, and Cone Calorimetry). It adopts a Quality by Design (QbD) approach, ensuring that experimental variability is minimized and data integrity is maintained for regulatory or developmental screening.[1]
Material Characterization & Pre-Validation
Before compounding, the ATE raw material must be characterized to ensure it meets the purity standards required for reproducible flammability results. Impurities can alter the decomposition onset temperature (
Raw Material Specifications
-
Chemical Name: Allyl 2,4,6-tribromophenyl ether[1][2][3][4][5]
-
Molecular Weight: ~370.86 g/mol [1]
-
Appearance: White to off-white crystalline powder[1]
-
Melting Point: 74°C – 76°C (Critical Quality Attribute)
Thermal Stability Check (TGA)
Objective: Confirm
-
Protocol:
-
Load 10–15 mg of ATE into an alumina crucible.
-
Run Thermogravimetric Analysis (TGA) from 30°C to 600°C at 10°C/min under Nitrogen (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Acceptance Criteria: 1% weight loss temperature must be
. If , the material contains volatiles that will cause voiding/foaming during extrusion.
-
Sample Preparation: Compounding & Molding
The Self-Validating Standard: To ensure the flame retardant (FR) is truly being tested—and not the artifacts of poor mixing—this protocol utilizes a Masterbatch Dilution method. This ensures homogeneous dispersion, which is critical for halogenated FRs.[1]
Formulation Strategy (HIPS Matrix)
ATE is often used with a synergist.[1] For this protocol, we use Antimony Trioxide (
| Component | Function | Loading (wt%) |
| HIPS Resin | Matrix | Balance |
| ATE (CAS 3278-89-5) | Flame Retardant | 3.0 – 6.0% |
| Synergist | 1.5 – 3.0% | |
| Antioxidant (Irganox 1010) | Processing Stabilizer | 0.1% |
Compounding Protocol (Twin-Screw Extrusion)
-
Equipment: Co-rotating Twin-Screw Extruder (L/D ratio
32). -
Temperature Profile:
-
Process:
-
Pre-blend: Tumble mix HIPS pellets, ATE powder, and ATO for 20 mins.
-
Extrusion: Feed at a rate ensuring 70-80% torque.
-
Pelletizing: Water bath cooling followed by pelletization.[1]
-
Drying: Dry pellets at 60°C for 4 hours (ATE has a low MP; do not over-dry).
-
Specimen Molding
-
Method: Injection Molding.[1]
-
Standard Bars: ASTM D638 Type I (for mechanicals) and UL-94 Bars (125 x 13 x 3.2 mm) .[1]
-
Validation: Inspect bars for "splay" (silver streaks).[1] Splay indicates ATE degraded during molding.[1] Reject any splayed bars.
Flame Retardancy Testing Protocols
Protocol A: UL-94 Vertical Burning Test (ASTM D3801)
This is the primary screen for self-extinguishing properties.[1]
Setup:
-
Clamp specimen vertically.[1]
-
Place cotton wool 300 mm below the bar.[1]
-
Burner: Methane gas, 20 mm flame height.[1]
Procedure:
-
Apply flame for 10 seconds (
).[6] Remove flame. Record afterflame time (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). -
Once flaming ceases, apply flame again for 10 seconds (
). Remove. Record afterflame time ( ) and afterglow time ( ).
Classification Logic:
-
V-0:
(individual), Total burn time (5 samples), No flaming drips. -
V-1:
(individual), Total burn time , No flaming drips. -
V-2: Same as V-1, but flaming drips are allowed . (Common for Styrenics).[1]
Protocol B: Limiting Oxygen Index (LOI) (ASTM D2863)
Determines the minimum concentration of oxygen required to support combustion.
Procedure:
-
Mount specimen vertically in a glass chimney.[1]
-
Flow a mixture of
andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> up through the chimney. -
Ignite the top of the sample.[1]
-
Adjust
concentration until the sample burns for exactly 3 minutes or 50 mm length.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Calculation:
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Target: HIPS/ATE systems typically target an LOI of 23–26% .[1]
Mechanistic Analysis & Visualization
Mechanism of Action
ATE acts in both the Gas Phase and Condensed Phase .
-
Radical Scavenging (Gas Phase): Upon heating, the weak C-Br bonds break.[1] The allyl group facilitates a retro-ene decomposition or radical cleavage, releasing
. These radicals react with volatile fuel (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) to form . is the potent inhibitor that neutralizes high-energy and radicals propagating the fire. -
Melt Flow Modification: ATE acts as a plasticizer before degradation, promoting melt-dripping (removing heat from the fuel source), which is why V-2 ratings are common.[1]
Experimental Workflow Diagram
Caption: Figure 1. Self-validating experimental workflow for testing ATE flame retardancy. Note the critical QC and Validation gates.
Chemical Mechanism Diagram[1]
Caption: Figure 2. Mechanism of Action. ATE decomposes to release HBr, which scavenges high-energy fire radicals in a regenerative cycle.[1]
Data Analysis & Interpretation
When analyzing results, organize data into a comparative matrix. A "Pass" is not just meeting the standard, but doing so with consistent burn times.
| Parameter | Control (HIPS only) | HIPS + 4% ATE | HIPS + 4% ATE + 2% Sb2O3 | Interpretation |
| UL-94 Rating | Fail (Burns to clamp) | V-2 | V-0 or V-1 | Synergist is usually required for V-0.[1] |
| Avg. Burn Time ( | > 60s | 15 – 25s | < 10s | Lower time = Higher Efficiency. |
| LOI (%) | 18.0% | 22.0% | 25.5% | >21% is self-extinguishing in air.[1] |
| Dripping | Flaming Drips | Flaming Drips | Non-flaming Drips | ATE promotes dripping; Synergist stabilizes char. |
Key Insight: If your standard deviation for burn time is >20% of the mean, your dispersion during compounding was poor. Re-extrude.
Safety & Handling
-
Hazard: ATE is a brominated compound.[1][2] While generally stable, thermal decomposition releases toxic HBr and brominated aromatics.[1]
-
PPE: Use N95/P100 dust masks when weighing powder.[1] Use fume hoods during extrusion and molding.[1]
-
Waste: All tested specimens must be disposed of as halogenated chemical waste.[1] Do not recycle into general polymer streams.[1]
References
-
PubChem. (n.d.).[1] Allyl 2,4,6-tribromophenyl ether (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]
-
Environment Canada. (2016).[1][5] Draft State of the Science Report: Certain Organic Flame Retardants Substance Grouping - Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE).[1][5] Government of Canada.[1] Retrieved January 31, 2026, from [Link]
-
ASTM International. (2018).[1] ASTM D3801-20a, Standard Test Method for Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position. ASTM International, West Conshohocken, PA.[1]
-
ASTM International. (2019).[1] ASTM D2863-19, Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[1] ASTM International, West Conshohocken, PA.[1]
-
Alhariri, Y., et al. (2023).[1][3] Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE).[1][3] ResearchGate.[1][3][7] Retrieved January 31, 2026, from [Link]
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 3. researchgate.net [researchgate.net]
- 4. pops.int [pops.int]
- 5. canada.ca [canada.ca]
- 6. protolabs.com [protolabs.com]
- 7. researchgate.net [researchgate.net]
cone calorimetry analysis of polymers with "Allyl 2,4,6-tribromophenyl ether"
Title: Advanced Protocol: Cone Calorimetry Analysis of Polymers Modified with Allyl 2,4,6-Tribromophenyl Ether (ATE)
Executive Summary
This Application Note provides a comprehensive framework for evaluating the flame retardancy (FR) efficiency of polymers incorporating Allyl 2,4,6-tribromophenyl ether (ATE) using Cone Calorimetry (ISO 5660-1). ATE (CAS: 3278-89-5) is a reactive brominated flame retardant often utilized in polystyrenes (EPS/XPS) and polyolefins.[1] Its allyl functionality allows for grafting or polymerization, distinguishing it from non-reactive additives.[1] This guide details the chemical mechanism, sample preparation, experimental parameters, and data interpretation required to validate ATE’s efficacy in reducing Heat Release Rate (HRR) and suppressing flame propagation.
Chemical Basis & Mechanism
Allyl 2,4,6-tribromophenyl ether functions primarily through a gas-phase mechanism.[1] Upon thermal decomposition, the weak C-Br bonds scission to release bromine radicals.[1]
-
Radical Scavenging: The bromine radicals react with hydrogen from the polymer matrix to form HBr. This HBr intercepts high-energy H[1]• and OH• radicals—the "chain carriers" of combustion—replacing them with less reactive Br• radicals, effectively quenching the fire cycle.[1]
-
The Allyl Role: Unlike standard tribromophenol, the allyl group in ATE can undergo a Claisen rearrangement at elevated temperatures (approx. 200°C), potentially tethering the FR moiety to the polymer backbone or facilitating cross-linking, which can enhance char stability in the condensed phase.
Mechanism Visualization
Figure 1: The gas-phase radical scavenging mechanism of ATE during thermal degradation.[1]
Experimental Protocol
Materials & Equipment
-
Target Compound: Polymer matrix (e.g., Polystyrene, Polypropylene) blended with 5-15 wt% ATE.[1]
-
Instrument: Cone Calorimeter complying with ISO 5660-1 or ASTM E1354 .
-
Specimen Holder: Stainless steel retainer frame with a grid (essential for intumescent or dripping samples).[1]
Sample Preparation (Critical Step)
Data scatter in cone calorimetry is often due to poor sample geometry.[1]
-
Compounding: Melt-blend the polymer and ATE (plus synergists like Antimony Trioxide, Sb₂O₃) using a twin-screw extruder to ensure dispersion.[1]
-
Molding: Compression mold the pellets into square plaques.
-
Dimensions:
(standard thickness).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Tolerance: Flatness must be within
.
-
-
Conditioning: Condition samples at
and 50% Relative Humidity for 48 hours prior to testing (ISO 291). -
Wrapping: For thermoplastics that melt/drip (common with ATE-loaded polymers), wrap the bottom and sides of the sample in heavy-duty aluminum foil.[1] Leave the top surface exposed.[1] Place in the retainer frame with a wire grid to prevent surface deformation from altering the distance to the heater.
Test Parameters
-
Heat Flux:
(simulates developing fire) orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (simulates fully developed fire). Recommendation: Start withngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> for robust differentiation. -
Exhaust Flow:
. -
Data Acquisition: 1 Hz sampling rate.
Experimental Workflow
Figure 2: Step-by-step workflow from material synthesis to data acquisition.[1]
Data Analysis & Interpretation
When analyzing ATE-modified polymers, specific trends indicate successful flame retardancy. Use the table below as a reference baseline.
| Parameter | Definition | Expected Trend with ATE | Mechanistic Explanation |
| TTI (s) | Time to Ignition | Decrease or Neutral | Halogenated FRs often decompose before the polymer matrix to release radicals, sometimes sensitizing early ignition, but this is acceptable if PHRR is reduced.[1] |
| PHRR (kW/m²) | Peak Heat Release Rate | Significant Decrease | The primary metric.[1] ATE quenches the combustion chain, reducing the intensity of the fire. |
| THR (MJ/m²) | Total Heat Release | Decrease | Indicates incomplete combustion of the fuel load due to radical scavenging. |
| SEA (m²/kg) | Specific Extinction Area | Increase | Gas-phase inhibition leads to incomplete oxidation, generating more soot/smoke (a trade-off of halogenated systems).[1] |
| MLR (g/s) | Mass Loss Rate | Decrease | Slower thermal degradation due to reduced thermal feedback from the flame to the polymer surface. |
Calculated Metrics
To validate the "Self-Extinguishing" potential, calculate the Fire Growth Rate (FIGRA) :
-
Target: A lower FIGRA index (<2 kW/m²s) typically correlates with passing UL-94 V-0 ratings.[1]
Troubleshooting & Validation
-
Issue: "Double Peaks" in HRR Curve.
-
Cause: The sample may be intumescing (swelling) and touching the igniter, or the char layer is cracking.
-
Fix: Use a wire grid.[1] If cracking occurs, the second peak represents the burning of the underlying virgin material. This confirms the char was temporary (typical for ATE without char synergists).[1]
-
-
Issue: High Variation in TTI.
-
Cause: Surface impurities or inconsistent distance from the cone heater.[1]
-
Fix: Verify the distance is exactly 25mm from the sample surface to the heater base.
-
References
-
ISO 5660-1:2015. Reaction to fire tests — Heat release, smoke production and mass loss rate — Part 1: Heat release rate (cone calorimeter method) and smoke production rate (dynamic measurement).[1] International Organization for Standardization.[1][2] Link
-
PubChem. Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine.[1] Link[3]
-
Morgan, A. B., & Bundy, M. (2007).[1] Cone Calorimeter Analysis of UL-94 V-Rated Plastics. Fire and Materials.[1][2][4][5][6][7][8] Link
-
Green, J. (1996).[1] Mechanisms for Flame Retardancy and Smoke Suppression – A Review.[1] Journal of Fire Sciences.[1] Link
-
ECHA (European Chemicals Agency). Substance Information: 1,3,5-tribromo-2-(prop-2-en-1-yloxy)benzene.[1]Link
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 3. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 4. govinfo.gov [govinfo.gov]
- 5. efectis.com [efectis.com]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Determination of Allyl 2,4,6-tribromophenyl ether (ATE) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical determination of Allyl 2,4,6-tribromophenyl ether (ATE) in environmental matrices. ATE is a novel brominated flame retardant (BFR) utilized in plastics to enhance fire resistance.[1][2] Its additive nature and resistance to degradation contribute to its potential as an environmental contaminant, posing risks to both human health and ecosystems.[1][2] This guide outlines the essential protocols for sample preparation, instrumental analysis, and method validation, ensuring accurate and reliable quantification of ATE in complex environmental samples.
Introduction: The Environmental Significance of ATE
Allyl 2,4,6-tribromophenyl ether is an emerging contaminant of concern due to its persistence and potential for bioaccumulation. As a replacement for some legacy BFRs, its presence is being increasingly reported in various environmental compartments, including the atmosphere, wastewater, and biota.[3][4] The structural characteristics of ATE, particularly the presence of the allyl group, may influence its environmental fate and transformation pathways. Therefore, robust and sensitive analytical methods are crucial for monitoring its distribution, understanding its environmental behavior, and assessing its potential toxicological impacts. This application note focuses on the use of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted technique for the analysis of semi-volatile organic compounds like ATE.[5]
Analytical Workflow Overview
The determination of ATE in environmental samples involves a multi-step process designed to isolate the analyte from the sample matrix, remove interfering substances, and perform accurate quantification. The general workflow is depicted below.
Figure 1: General workflow for the determination of ATE in environmental samples.
Detailed Protocols for Sample Preparation
The choice of sample preparation protocol is critical and depends on the specific matrix being analyzed. Below are detailed protocols for soil/sediment and water samples, synthesized from established methods for BFR analysis.
Protocol for Soil and Sediment Samples
This protocol is adapted from general procedures for the extraction and cleanup of brominated flame retardants from solid matrices.[6]
3.1.1. Materials and Reagents
-
Hexane (pesticide residue grade)
-
Acetone (pesticide residue grade)
-
Dichloromethane (DCM, pesticide residue grade)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Florisil® SPE cartridges (or glass column packed with Florisil®)
-
Activated copper powder (for sulfur removal)
-
Internal standards (e.g., ¹³C-labeled BDE-100)
-
Recovery determination (syringe) standards
3.1.2. Extraction: Accelerated Solvent Extraction (ASE)
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Homogenize the sample.
-
Weigh approximately 10 g of the homogenized sample into an ASE cell.
-
Spike the sample with a known amount of internal standard.
-
Mix the sample with a drying agent like anhydrous sodium sulfate.
-
Extract the sample using an accelerated solvent extractor with a mixture of hexane and acetone (e.g., 3:1 v/v).[7]
-
Concentrate the crude extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.[7]
3.1.3. Cleanup
-
Sulfur Removal (if necessary): If the sample is from an environment with high sulfur content, add activated copper powder to the concentrated extract and sonicate for 30 minutes.[6]
-
Acid Wash: Carefully layer the extract over 4-6 mL of concentrated sulfuric acid (95%) in a separatory funnel.[7] Gently shake and allow the layers to separate. Collect the organic (upper) layer.
-
Solid Phase Extraction (SPE) with Florisil®:
-
Condition a Florisil® SPE cartridge with hexane.
-
Load the extract onto the cartridge.
-
Elute interfering compounds with hexane.
-
Elute the fraction containing ATE with a more polar solvent or solvent mixture, such as a hexane:DCM mixture. The exact elution profile should be determined experimentally.
-
-
Concentrate the cleaned extract to a final volume of 100 µL in toluene containing a known amount of recovery determination standard.[7]
Protocol for Water Samples
This protocol is based on general methods for the extraction of semi-volatile organic compounds from aqueous matrices.
3.2.1. Materials and Reagents
-
Dichloromethane (DCM, pesticide residue grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (pesticide residue grade)
-
Deionized water
-
Anhydrous sodium sulfate
3.2.2. Extraction: Solid Phase Extraction (SPE)
-
Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.
-
Spike the filtered water with a known amount of internal standard.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge by passing air or nitrogen through it for at least 30 minutes.
-
Elute the trapped analytes from the cartridge with DCM.
-
Dry the DCM extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 100 µL in toluene containing a known amount of recovery determination standard.
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is recommended for its high sensitivity and selectivity, which is crucial for analyzing complex environmental samples.[3]
GC-MS/MS Parameters
The following parameters are a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Technique | Pulsed splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity.[3] |
| Injector Temperature | 300 °C | Ensures efficient volatilization of ATE without thermal degradation.[3] |
| GC Column | A relatively nonpolar column, such as a 30 m HP-5MS or equivalent, is suitable for the analysis of BFRs.[5] | Provides good separation of ATE from other BFRs and potential interferences. |
| Oven Program | Initial temperature of 80°C, hold for 1 min, then ramp to 300°C at 22°C/min, and hold for 7.5 min.[3] | This temperature program allows for the efficient elution of ATE while maintaining good chromatographic peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns for compound identification. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive, reducing matrix interference and improving detection limits.[3] |
| MRM Transitions | Specific precursor and product ions for ATE need to be determined by infusing a standard solution. At least two transitions should be monitored for confirmation.[3] | Ensures confident identification and quantification of the target analyte. |
Method Validation
A thorough method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed.[8]
| Parameter | Description | Typical Acceptance Criteria (based on EPA guidelines)[9] |
| Linearity | Assessed by analyzing a series of calibration standards over the expected concentration range of the samples. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. |
| Accuracy | The closeness of a measured value to the true value, often assessed by analyzing spiked samples at different concentrations. | Mean recovery should be within a specified range, typically 70-130%. |
| Precision | The degree of agreement among independent measurements, expressed as the relative standard deviation (RSD) of replicate analyses. | RSD should be ≤ 20% for replicate measurements. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected above the background noise. | Typically calculated as 3 times the standard deviation of the blank. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically calculated as 10 times the standard deviation of the blank. |
| Recovery | The efficiency of the entire analytical procedure, determined by the response of the internal standard. A study on air samples reported recoveries for ATE between 62% and 117%.[10] | Recoveries of internal standards should typically be within 50-150%. |
Data Presentation and Interpretation
The results of the analysis should be presented in a clear and concise manner. A table summarizing the concentrations of ATE found in the samples, along with the quality control data, is recommended. It is important to report the results with appropriate units (e.g., ng/g for soil/sediment, ng/L for water) and to specify whether the results are reported on a dry weight or wet weight basis for solid samples.
Conclusion
The protocols outlined in this application note provide a robust framework for the determination of Allyl 2,4,6-tribromophenyl ether in environmental samples. The combination of a well-designed sample preparation procedure and a sensitive instrumental analysis technique like GC-MS/MS is essential for obtaining high-quality data. Adherence to rigorous quality control and method validation procedures will ensure the accuracy and reliability of the results, which are critical for assessing the environmental impact of this emerging contaminant.
References
-
MDPI. "A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring." MDPI. Accessed January 30, 2026. [Link].
-
PubMed Central. "Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives." PubMed Central. Accessed January 30, 2026. [Link].
-
ResearchGate. "GC–MS spectra of TBP-AE ground sample grinding with Fe/Al2O3 (6-h ball... | Download Scientific Diagram." ResearchGate. Accessed January 30, 2026. [Link].
-
Atmospheric Chemistry and Physics. "Non-target and suspect characterisation of organic contaminants in ambient air." ACP. Accessed January 30, 2026. [Link].
-
Hindawi. "Review Article Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives." Hindawi. Accessed January 30, 2026. [Link].
-
SLU. "Levels and trends of flame retardants in the Swedish environment." SLU. Accessed January 30, 2026. [Link].
-
IWA Publishing. "Analysis of halogenated flame retardants in Canadian wastewater treatment plants using gas chromatography–tandem mass spectrometry (GC-MS/MS)." IWA Publishing. Accessed January 30, 2026. [Link].
-
ResearchGate. "Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions." ResearchGate. Accessed January 30, 2026. [Link].
-
ACS Publications. "Temporal Trends and Suspect Screening of Halogenated Flame Retardants and Their Metabolites in Blubbers of Cetaceans Stranded in Hong Kong Waters during 2013–2020 | Environmental Science & Technology." ACS Publications. Accessed January 30, 2026. [Link].
-
GOV.UK. "Grenfell Investigation into Potential Land Contamination Impacts." GOV.UK. Accessed January 30, 2026. [Link].
-
ACS Publications. "Impact of Legislation on Brominated Flame Retardant Concentrations in UK Indoor and Outdoor Environments: Evidence for Declining Indoor Emissions of Some Legacy BFRs | Environmental Science & Technology." ACS Publications. Accessed January 30, 2026. [Link].
-
University of Birmingham. "Analysis of emerging environmental contaminations using advanced instrumental tools: application to human and environmental expo." University of Birmingham. Accessed January 30, 2026. [Link].
Sources
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring | MDPI [mdpi.com]
- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 10. acp.copernicus.org [acp.copernicus.org]
Application Note: Leaching Kinetics and Quantification of Allyl 2,4,6-Tribromophenyl Ether (ATE) from Polymer Matrices
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE, CAS 3278-89-5) is a reactive and additive flame retardant widely used in acrylonitrile butadiene styrene (ABS), high-impact polystyrene (HIPS), and polycarbonates.[1] While effective, its non-covalent bonding in certain matrices raises concerns regarding migration and leaching into environmental media or contact solutions.[1]
This Application Note provides a rigorous, self-validating protocol for determining the leaching kinetics of ATE. Unlike generic guides, this protocol accounts for the competing mechanisms of diffusion and hydrolysis , requiring the simultaneous monitoring of ATE and its primary degradation product, 2,4,6-tribromophenol (TBP).
Scientific Rationale & Mechanism
The Leaching Mechanism
Leaching is not a singular event but a multi-stage process governed by Fickian diffusion and thermodynamic partitioning.[1]
-
Diffusion: ATE molecules navigate the tortuous polymer path to the surface.[1] This is the rate-limiting step in rigid polymers (ABS/PC).[1]
-
Desorption: Transfer from the polymer surface to the boundary layer.[1]
-
Hydrolysis (The Hidden Variable): The allyl ether linkage is susceptible to hydrolysis under acidic or enzymatic conditions, converting ATE into TBP (2,4,6-tribromophenol). Failure to monitor TBP results in under-reporting total bromine migration.[1]
Visualization of Migration Pathway
The following diagram illustrates the migration logic and the critical decision points for analytical detection.
Figure 1: Mechanistic pathway of ATE leaching showing the bifurcation into intact analyte and degradation product.[1]
Experimental Protocol
Materials & Reagents[1]
-
Target Analyte: Allyl 2,4,6-tribromophenyl ether (Standard Grade, >98%).[1]
-
Internal Standard (ISTD): Phenanthrene-d10 or 13C-labeled PBDE-47 (to correct for matrix effects and extraction efficiency).
-
Simulants:
Sample Preparation (Surface Area Control)
Causality: Leaching is proportional to the surface-to-volume (S/V) ratio.[1] Inconsistent particle sizes introduce uncontrolled variables.[1]
-
Method: Cryogenic milling (Liquid N2) is preferred to prevent thermal degradation during grinding.[1]
-
Sizing: Sieve particles to a defined fraction (e.g., 500–800 µm) to standardize diffusion path length.[1]
Leaching Procedure (Kinetic Study)
This protocol uses a Total Immersion method with kinetic sampling.[1]
Step-by-Step Workflow:
-
Setup: Weigh 1.0 g of polymer granulate into a 40 mL amber VOA vial (prevent photodegradation).
-
Initiation: Add 20 mL of pre-warmed Simulant (A, B, or C).
-
Incubation: Place in an orbital shaker-incubator at controlled temperature (e.g., 40°C or 60°C).
-
Sampling (Self-Validating Step):
-
At defined intervals (t = 1h, 4h, 24h, 72h, 168h), remove a 1.0 mL aliquot.
-
IMMEDIATELY replace with 1.0 mL of fresh simulant to maintain sink conditions.
-
Correction: Record the dilution factor for data analysis.[1]
-
-
Quenching: Add ISTD immediately to the aliquot to lock in recovery rates.
Analytical Methodology: GC-MS/MS
Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) is the gold standard for specificity.[1]
Sample Extraction[1]
-
Aqueous Simulants: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM).[1] Ratio 1:1. Vortex 2 min, centrifuge, collect organic layer.
-
Organic Simulants: Direct injection (if compatible) or solvent exchange to Isooctane.[1]
GC-MS Conditions
-
Column: Rtx-5MS or DB-5HT (15m x 0.25mm x 0.10µm).[1] Note: Thin film and short column preferred for high-boiling BFRs to reduce residence time.[1]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C.
-
Oven Program:
-
Start: 100°C (Hold 1 min).
-
Ramp: 25°C/min to 300°C.[1]
-
Hold: 5 min at 300°C.
-
Mass Spectrometry Parameters (SIM/MRM Mode)
Monitoring specific bromine isotope clusters is essential for confirmation.[1]
| Compound | RT (min) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) | Rationale |
| ATE | 6.8 | 370 | 372 | 211 | Molecular ion cluster [M]+ |
| TBP | 5.2 | 330 | 332 | 141 | Degradation product [M]+ |
| ISTD | 5.9 | 188 | - | - | Phenanthrene-d10 |
Note: Retention times (RT) are estimates and must be experimentally determined.
Data Analysis & Validation
Quantification Logic
Calculate the concentration (
Diffusion Modeling
To validate if the leaching is diffusion-controlled (Fickian), plot
-
Linearity: A straight line indicates Fickian diffusion.[1]
-
Plateau: Indicates equilibrium partitioning (
) has been reached.[1]
Analytical Workflow Diagram
This diagram ensures the user follows the correct decision tree during analysis.
Figure 2: Analytical workflow emphasizing the detection of degradation products.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether. Retrieved January 31, 2026 from [Link]
-
European Food Safety Authority (EFSA). Scientific Opinion on Emerging BFRs. EFSA Journal.[1] Retrieved from [Link]
-
Organization for Economic Co-operation and Development (OECD). Test No. 313: Estimation of Emissions from Preservative - Treated Wood to the Environment.[1] (Applicable methodology for leaching). Retrieved from [Link]
-
ResearchGate. Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE). (Source for degradation pathway insights). Retrieved from [Link]
-
U.S. EPA. Methods for the Determination of Organic Compounds in Drinking Water (Method 524.2). (Basis for purge/trap and GC-MS conditions for volatile organics). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Allyl 2,4,6-tribromophenyl ether
Welcome to the technical support center for the synthesis of Allyl 2,4,6-tribromophenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize your reaction conditions for improved yield and purity.
Introduction
Allyl 2,4,6-tribromophenyl ether is a significant molecule, notably utilized as a flame retardant.[1][2] Its synthesis is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the sodium or potassium salt of 2,4,6-tribromophenol (the phenoxide) acts as the nucleophile, attacking allyl bromide in an SN2 reaction.[3][4]
While the Williamson ether synthesis is a classic and reliable reaction, its success is contingent on several critical parameters. This guide will delve into the nuances of optimizing these conditions to overcome common challenges encountered during the synthesis of Allyl 2,4,6-tribromophenyl ether.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a common frustration in organic synthesis. For the synthesis of Allyl 2,4,6-tribromophenyl ether, several factors could be contributing to this issue. Let's break them down:
-
Incomplete Deprotonation of 2,4,6-tribromophenol: The first step of the Williamson ether synthesis is the formation of the phenoxide.[3] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 2,4,6-tribromophenol will remain unreacted.
-
Solution:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially with a suitable solvent like acetone, stronger bases like sodium hydride (NaH) will ensure complete deprotonation.[4]
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
-
Suboptimal Reaction Temperature and Time: The SN2 reaction rate is temperature-dependent.[3] Insufficient heating can lead to an incomplete reaction.
-
Solution: The reaction is typically carried out at the reflux temperature of the solvent. For acetone, this is around 56°C. Ensure the reaction is refluxing gently for a sufficient duration, typically several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[5]
-
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is E2 elimination, especially with sterically hindered substrates.[6] In this synthesis, since allyl bromide is a primary halide, elimination is less of a concern but can still occur, particularly at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. Overheating can favor the elimination pathway.
-
-
Losses during Workup and Purification: Significant product loss can occur during the extraction and purification steps.
-
Solution:
-
Extraction: Ensure thorough extraction from the aqueous layer using an appropriate organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to maximize recovery.
-
Washing: When washing the organic layer to remove unreacted phenol (e.g., with a dilute NaOH solution), be mindful that vigorous shaking can lead to emulsion formation.[7]
-
Purification: Optimize your purification method. If using column chromatography, select an appropriate solvent system to ensure good separation. If recrystallizing, choose a solvent that provides good differential solubility for the product and impurities.
-
-
Question 2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
Answer:
Byproduct formation can complicate purification and reduce your overall yield. Here are the likely culprits and how to address them:
-
Unreacted Starting Materials: The most common "byproducts" are often simply unreacted 2,4,6-tribromophenol and allyl bromide.
-
Identification: These can be easily identified by TLC by co-spotting the reaction mixture with the starting materials.
-
Minimization: As discussed in the low yield section, ensure complete deprotonation and allow for sufficient reaction time and temperature. Using a slight excess of allyl bromide can also help to consume all of the phenoxide.
-
-
Elimination Product (Allyl Alcohol): Although less likely with a primary halide, some E2 elimination of allyl bromide can occur, leading to the formation of allyl alcohol.
-
Identification: This may be observed as a more polar spot on the TLC plate compared to the product.
-
Minimization: Avoid excessively high reaction temperatures.
-
-
Diallyl Ether: If any water is present in the reaction, it can react with allyl bromide to form diallyl ether.
-
Identification: This will be a less polar byproduct.
-
Minimization: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Question 3: The purification of my crude product is proving difficult. What are the best methods for obtaining pure Allyl 2,4,6-tribromophenyl ether?
Answer:
Purification is a critical step to obtain your target compound in high purity. Given that Allyl 2,4,6-tribromophenyl ether is a solid at room temperature (melting point 74-76 °C), recrystallization is a highly effective purification method.[8]
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For Allyl 2,4,6-tribromophenyl ether, a good starting point for solvent screening would be ethanol or a mixed solvent system like hexane/ethyl acetate or hexane/acetone.[9] You will need to perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If using a mixed solvent system, dissolve the crude product in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is an excellent alternative.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. A good starting point would be a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined by TLC analysis. The goal is to have the product spot with an Rf value between 0.2 and 0.4 for good separation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of Allyl 2,4,6-tribromophenyl ether?
A1: The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] The mechanism involves two key steps:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 2,4,6-tribromophenol to form a highly nucleophilic 2,4,6-tribromophenoxide anion.
-
Nucleophilic Attack: The phenoxide anion then acts as a nucleophile and attacks the electrophilic carbon atom of allyl bromide, displacing the bromide ion (the leaving group) and forming the C-O ether bond.
Q2: What is the role of the solvent in this reaction? Which solvents are most suitable?
A2: The solvent plays a crucial role in an SN2 reaction. It must be able to dissolve the reactants but should not solvate the nucleophile so strongly that it hinders its reactivity. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation of the alkoxide but do not strongly solvate the anion, leaving it more available to react.[6]
For the synthesis of Allyl 2,4,6-tribromophenyl ether, acetone is a commonly used and effective solvent, particularly when using potassium carbonate as the base.[7][10] Other suitable polar aprotic solvents include acetonitrile and dimethylformamide (DMF).
Q3: Can I use a phase transfer catalyst to improve my reaction?
A3: Yes, using a phase transfer catalyst (PTC) can be an excellent strategy to optimize this synthesis. A PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the allyl bromide is located.[11] This can lead to faster reaction rates, milder reaction conditions, and potentially higher yields.
-
How it works: A common PTC for this type of reaction is a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB). The lipophilic cation of the PTC pairs with the phenoxide anion, and this ion pair is soluble in the organic phase, allowing the reaction to proceed more efficiently.
-
When to use it: A PTC is particularly useful when using a weaker, inorganic base like potassium carbonate in a two-phase system (e.g., a solid-liquid or liquid-liquid system).
Q4: What are the key safety precautions I should take when performing this synthesis?
A4: As with any chemical synthesis, safety is paramount. Here are some key safety considerations:
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.
-
2,4,6-Tribromophenol: This compound is a solid and should be handled with care to avoid inhalation of dust.
-
Solvents: Acetone and other organic solvents are flammable. Ensure there are no open flames or ignition sources in the vicinity of the reaction.
-
Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis using Potassium Carbonate
This protocol is a reliable starting point for the synthesis of Allyl 2,4,6-tribromophenyl ether.
Materials:
-
2,4,6-Tribromophenol
-
Allyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether or Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-tribromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer with 1 M NaOH solution (2 x 20 mL) to remove any unreacted 2,4,6-tribromophenol, followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Phase Transfer Catalyzed Synthesis
This protocol can offer improved reaction rates and efficiency.
Materials:
-
2,4,6-Tribromophenol
-
Allyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Toluene or Dichloromethane
-
Workup reagents as in Protocol 1
Procedure:
-
To a round-bottom flask, add 2,4,6-tribromophenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene or dichloromethane (10 mL per gram of phenol).
-
Add allyl bromide (1.2 eq) to the mixture.
-
Stir the reaction mixture vigorously at a slightly elevated temperature (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers and proceed with the washing, drying, and purification steps as described in Protocol 1.
Data Presentation
Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
| Parameter | Standard Protocol | Phase Transfer Catalysis Protocol |
| 2,4,6-Tribromophenol | 1.0 eq | 1.0 eq |
| Allyl Bromide | 1.2 eq | 1.2 eq |
| Base | K₂CO₃ (1.5 eq) | K₂CO₃ (2.0 eq) |
| Catalyst | None | TBAB (0.1 eq) |
| Solvent | Acetone | Toluene or Dichloromethane |
| Temperature | Reflux (~56°C) | 40-50°C |
| Reaction Time | 4-6 hours | 2-4 hours |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Allyl 2,4,6-tribromophenyl ether.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
-
PrepChem. (n.d.). Synthesis of 2-acetoxyphenyl allyl ether. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of allyl phenyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Retrieved from [Link]
-
Umweltprobenbank. (n.d.). 2,4,6-Tribromophenyl allyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-EUGENOL. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 15). Synthesis of allylic ether, starting with phenalene. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (n.d.). Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4245122A - Process for the production of allyl acetone - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. prepchem.com [prepchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. crdeepjournal.org [crdeepjournal.org]
common side reactions in the synthesis of aryl allyl ethers
Technical Support Center: Synthesis of Aryl Allyl Ethers
Introduction: The synthesis of aryl allyl ethers is a cornerstone transformation in organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and materials. These compounds are not only valuable targets in their own right but also serve as crucial intermediates for powerful reactions like the Claisen rearrangement. The Williamson ether synthesis is the most common method employed, involving the reaction of a phenoxide with an allyl halide. While conceptually straightforward, this Sₙ2 reaction is often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to equip researchers with the knowledge to diagnose experimental issues, optimize reaction conditions, and achieve high-yield, selective syntheses.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses specific problems you might encounter during the synthesis of aryl allyl ethers. Each entry details the likely cause, the underlying chemical principles, and actionable solutions.
Question 1: My yield is low, and I've isolated a major byproduct that is more polar than my starting phenol. What is happening?
Likely Cause: C-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1] While O-alkylation is typically desired to form the ether, competitive C-alkylation can occur, leading to the formation of allyl-substituted phenols.[2][3] These byproducts are often more polar than the starting material due to the free hydroxyl group and can be difficult to separate from the unreacted phenol.
The Chemistry Behind the Problem: The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the solvent and the nature of the counter-ion (from the base used).
-
Solvent Effects: Protic solvents (like water or ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it.[2] This steric hindrance makes the oxygen less available for nucleophilic attack, thereby increasing the likelihood of C-alkylation.[2] In contrast, polar aprotic solvents (like DMF, DMSO, or acetone) solvate the cation but leave the phenoxide anion relatively "naked" and highly reactive, favoring the desired O-alkylation.[3]
-
Counter-ion Effects: The association between the phenoxide and its metal counter-ion (e.g., Na⁺, K⁺) can also influence the outcome. A tightly bound ion pair can sterically block the oxygen, promoting C-alkylation.
Solutions & Optimization Protocol:
-
Solvent Selection is Critical: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile are excellent starting points.
-
Consider Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. The catalyst transports the phenoxide anion from an aqueous or solid phase into the organic phase where the allyl halide resides, promoting a clean Sₙ2 reaction and minimizing side reactions.[4][5][6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy.
| Solvent | Product Favored | Rationale |
| Dimethylformamide (DMF) | O-Alkylation | Polar aprotic solvent, promotes "naked" nucleophile.[2] |
| Trifluoroethanol (TFE) | C-Alkylation | Protic solvent, shields oxygen via H-bonding.[2] |
Question 2: My starting phenol is consumed, but my main product is a volatile, non-polar compound, and I have a low yield of the desired ether.
Likely Cause: E2 Elimination
The Williamson ether synthesis (an Sₙ2 reaction) directly competes with the E2 elimination pathway.[1][7] In this side reaction, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group on the allyl halide. This results in the formation of an alkene (in this case, a diene like propadiene or 1,3-butadiene, depending on the allyl halide structure) instead of the ether.
The Chemistry Behind the Problem: The balance between Sₙ2 and E2 is dictated by several factors:
-
Steric Hindrance: This is the most critical factor. As steric bulk increases around the reaction center of either the nucleophile (phenoxide) or the electrophile (allyl halide), the Sₙ2 pathway is hindered, and the E2 reaction becomes dominant.[7][8] Using secondary or tertiary allyl halides will almost exclusively lead to elimination products.[1][9]
-
Base Strength & Sterics: Strongly basic and sterically bulky phenoxides are more likely to act as bases and promote elimination.[10]
-
Temperature: Higher reaction temperatures strongly favor elimination over substitution.[8]
Solutions & Optimization Protocol:
-
Choose the Right Alkylating Agent: Always use a primary allyl halide (e.g., allyl bromide or allyl chloride). Avoid secondary or tertiary allyl halides.[9]
-
Control the Temperature: Maintain the reaction at a moderate temperature (e.g., room temperature to 50-60 °C). Avoid high temperatures or prolonged refluxing unless necessary, and monitor the reaction closely.
-
Base Selection: While the phenoxide is the nucleophile, the initial base used to deprotonate the phenol matters. Avoid excessively strong or bulky bases if your substrate is sensitive. For many phenols, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient and less likely to promote side reactions than sodium hydride (NaH).[11]
Question 3: During workup and purification, I isolated my desired aryl allyl ether, but also another compound with the same mass that appears to be an isomer.
Likely Cause: Claisen Rearrangement
The product itself, the aryl allyl ether, can undergo a thermal[7][7]-sigmatropic rearrangement to form an o-allylphenol.[12][13][14] This is a well-known intramolecular reaction that proceeds through a concerted, cyclic transition state.[13] If your reaction is run at high temperatures (typically >150-200 °C), you may be inadvertently causing your product to rearrange as it is formed.[12][15]
The Chemistry Behind the Problem: The Claisen rearrangement is driven by the formation of a stable phenol ring in the final tautomerization step.[12][13] The reaction is intramolecular and concerted. If the ortho positions on the aromatic ring are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement.[14]
Solutions & Optimization Protocol:
-
Strict Temperature Control: This is the most crucial preventative measure. The Williamson ether synthesis itself usually does not require the high temperatures needed to initiate the Claisen rearrangement. Keep the reaction temperature well below 150 °C.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, especially if heating is required. Monitor the reaction by TLC or LCMS and proceed with workup as soon as the starting material is consumed.
-
Consider Milder Synthesis Methods: If your aryl group is particularly electron-rich and prone to rearrangement, consider alternative, milder methods like the Mitsunobu reaction, which is typically run at or below room temperature.[16]
Visualizing Competing Pathways
To better understand these common challenges, the following diagrams illustrate the decision points in the reaction mechanism.
Caption: Competing O- vs. C-alkylation pathways for the phenoxide nucleophile.
Caption: A troubleshooting workflow for diagnosing aryl allyl ether synthesis issues.
Frequently Asked Questions (FAQs)
Q: How do I choose the best base for my synthesis? A: The ideal base should be strong enough to completely deprotonate the phenol (pKa ~10) but not so harsh that it promotes side reactions.
-
Potassium Carbonate (K₂CO₃): An excellent and mild choice for most simple phenols in polar aprotic solvents like acetone or DMF.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that works well but can be overkill and may promote elimination if temperatures are not controlled. It offers the advantage of an irreversible deprotonation, driving the reaction forward.[9]
-
Hydroxides (NaOH, KOH): Can be used, often under phase-transfer conditions, but the water produced during deprotonation can favor C-alkylation if not removed.[17]
Q: When should I consider using the Mitsunobu reaction instead of the Williamson synthesis? A: The Mitsunobu reaction is a powerful alternative for sensitive substrates under mild conditions.[18][19] Consider it when:
-
Your phenol or allyl alcohol has sensitive functional groups that are incompatible with basic conditions.
-
You are working with a sterically hindered secondary allyl alcohol where a Williamson approach would lead to elimination. The Mitsunobu reaction proceeds with clean inversion of stereochemistry and is less sensitive to steric bulk.[18][19]
-
You need to avoid the high temperatures that might trigger a Claisen rearrangement.
Common side products in the Mitsunobu reaction include triphenylphosphine oxide and the reduced azodicarboxylate, which can sometimes complicate purification.[20]
Q: Can I use allyl tosylates or other sulfonates instead of allyl halides? A: Yes. Sulfonate esters (like tosylates or mesylates) are excellent leaving groups, often more reactive than chlorides or even bromides, and can be used effectively in Williamson ether synthesis.[1][9] They are particularly useful when the corresponding halide is less reactive or when milder reaction conditions are desired.
Experimental Protocols
Protocol 1: Standard Williamson Synthesis of 4-Allyloxytoluene
This protocol details a standard, reliable method for the synthesis of a simple aryl allyl ether using potassium carbonate as the base.
Materials:
-
p-Cresol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-cresol (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[11]
-
After the reaction is complete (disappearance of p-cresol spot by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude oil in diethyl ether.
-
Wash the organic layer with 1 M NaOH (2x) to remove any unreacted p-cresol, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-allyloxytoluene.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Troubleshooting - Minimizing N-Alkylation in the Synthesis of 2-(Allyloxy)aniline
When the substrate contains another nucleophilic site, such as the amine in 2-aminophenol, selectivity is key. This protocol favors O-alkylation over N-alkylation.
Rationale: The phenolic proton (pKa ~10) is significantly more acidic than the proton on the amino group (pKa of the anilinium ion is ~4.8).[11] Using a base that is strong enough to deprotonate the phenol but not the amine allows for selective formation of the phenoxide, which is the more potent nucleophile for O-allylation.[11]
Materials:
-
2-Aminophenol (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.3 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Combine 2-aminophenol and anhydrous K₂CO₃ in a flask with anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add allyl bromide dropwise.
-
Heat the reaction to 50-60 °C and monitor carefully by TLC. Avoid excessive heat, as higher temperatures can begin to favor N-alkylation.[11]
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts thoroughly with water and brine to remove DMF and salts.
-
Dry, concentrate, and purify by column chromatography to separate the desired O-allylated product from any N-allylated or N,O-diallylated side products.[11]
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]
-
Chemistry LibreTexts. 3.2.5: Reactions of Ethers- Claisen Rearrangement. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Organic Reactions. The Claisen Rearrangement. [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry. Mitsunobu Reaction. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Journal of Organic Chemistry. Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Books. Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
-
ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Jetir.org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
-
ResearchGate. Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Organic & Biomolecular Chemistry. Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. What Is the Mechanism of Phenol Alkylation?. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
MDPI. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Blog. Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]
-
Journal of the American Chemical Society. SOLVENT EFFECTS IN THE BASE-CATALYZED ISOMERIZATION OF ALLYL TO PROPENYL ETHERS. [Link]
-
ResearchGate. Base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols and arylsulfonium salts. [Link]
-
askIITians. Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
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- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 20. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Brominated Phenols
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with brominated phenolic substrates and seeking to improve reaction yields and minimize side products. Here, we address common challenges and provide advanced, field-proven solutions in a direct question-and-answer format.
The Williamson ether synthesis, a cornerstone of organic chemistry for forming C-O bonds, proceeds via an SN2 mechanism between a deprotonated alcohol (alkoxide) and a primary alkyl halide.[1][2] While robust, the reaction presents unique challenges when applied to brominated phenols. The electron-withdrawing nature of the bromine atom increases the acidity of the phenolic proton, facilitating deprotonation. However, it also reduces the nucleophilicity of the resulting phenoxide ion, potentially slowing the crucial SN2 step. This guide provides the insights needed to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis with a brominated phenol giving a low yield?
Low yields are common and typically stem from three core issues:
-
Reduced Nucleophilicity: The electron-withdrawing bromine atom stabilizes the negative charge on the phenoxide, making it a weaker nucleophile compared to an unsubstituted phenoxide. This slows down the rate of the desired SN2 reaction.
-
Incomplete Deprotonation: While bromophenols are more acidic than phenol, the chosen base may still be too weak to ensure complete conversion to the phenoxide, leaving unreacted starting material.[3]
-
Competing Side Reactions: The basic conditions required for the reaction can promote side reactions, primarily E2 elimination of the alkyl halide and, in some cases, C-alkylation of the phenol ring.[3][4]
Q2: What is the ideal reactant pairing for synthesizing an ether from a brominated phenol?
The reaction must be planned as an SN2 attack of the bromophenoxide (as the nucleophile) on a primary alkyl halide (as the electrophile).[5] Aryl halides, including the brominated phenol itself, are unreactive toward SN2 attack due to the sp²-hybridized carbon and steric hindrance.[1] Attempting the synthesis with a brominated aromatic and an alkoxide will fail under standard Williamson conditions.
Q3: Can I use secondary or tertiary alkyl halides?
This is strongly discouraged. The phenoxide ion is a strong base. With secondary alkyl halides, you will likely get a mixture of the desired ether (SN2 product) and a significant amount of alkene (E2 elimination product).[1][3] With tertiary alkyl halides, E2 elimination is almost the exclusive pathway, leading to no ether formation.[3][6] For a successful synthesis, always use a methyl or primary alkyl halide.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem: The reaction is not working. I only recover my starting materials.
This indicates a failure to initiate the reaction, almost always due to the ineffective generation of the nucleophilic phenoxide.
Troubleshooting Workflow: Reaction Failure
Caption: Workflow to diagnose a failed reaction.
-
Likely Cause 1: Insufficient Base Strength. The base is not strong enough to deprotonate the brominated phenol effectively. While K₂CO₃ is a good starting point, more electron-deficient phenols may require a stronger base like NaOH or KOH.
-
Solution: Switch to a stronger base. If K₂CO₃ fails, attempt the reaction with NaOH. For particularly challenging substrates, sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[3]
-
Likely Cause 2: Presence of Water. If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any trace of water in the solvent or on the glassware will quench the base, preventing deprotonation.[3]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use a freshly opened bottle of an anhydrous solvent (like THF or DMF).
Problem: My yield is low, and I see multiple spots on my TLC plate.
This classic issue points towards competing side reactions. The key is to favor the desired O-alkylation over C-alkylation and elimination pathways.
Competing Reaction Pathways
Caption: Major reaction pathways for a phenoxide.
-
Likely Cause 1: C-Alkylation. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. Alkylation can occur at the carbon atoms (ortho or para to the hydroxyl group), leading to undesired byproducts.[4]
-
Solution: Solvent Choice. This side reaction is highly influenced by the solvent. Polar aprotic solvents such as DMF, DMSO, or acetonitrile strongly favor O-alkylation and are the recommended choice.[3][7][8] They solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively "naked" and more nucleophilic.
-
Likely Cause 2: E2 Elimination. As mentioned, if your alkyl halide is secondary or sterically hindered, the phenoxide will act as a base, abstracting a proton and leading to an alkene.
-
Solution: Alkyl Halide Choice. Exclusively use primary or methyl halides. If your synthesis requires a secondary alkyl group, you must reverse the strategy and consider alternative reactions like the Ullmann condensation.[9]
Problem: The reaction is very slow and never goes to completion.
This is a common rate issue, especially with the less nucleophilic bromophenoxides.
-
Solution 1: Increase Temperature. The Williamson ether synthesis often requires heating. A typical temperature range is 50-100 °C.[3][4] Gently refluxing the reaction can significantly increase the rate.
-
Solution 2: Use a More Reactive Alkyl Halide. Leaving group ability follows the trend I > Br > Cl. Switching from an alkyl chloride to an alkyl bromide or, even better, an alkyl iodide will accelerate the SN2 step.[10]
-
Solution 3: Employ a Phase-Transfer Catalyst. This is a highly effective method for accelerating the reaction. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide ion from a solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[11][12] This technique is particularly powerful as it allows the use of inexpensive bases like solid K₂CO₃ or aqueous NaOH with an organic solvent like toluene.[13]
Optimization Strategies: A Tabular Guide
Fine-tuning your reaction conditions is crucial. The tables below summarize key parameters.
Table 1: Base Selection for Brominated Phenols
| Base | Formula | Relative Strength | Typical Solvents | Key Considerations & Potential Issues |
| Potassium Carbonate | K₂CO₃ | Mild | Acetonitrile, DMF | Good first choice; may be too weak for highly electron-deficient phenols, leading to slow or incomplete reactions. |
| Sodium Hydroxide | NaOH | Strong | Water, Ethanol/Water, or as solid in PTC | Ensures complete deprotonation of most bromophenols. Can be used in aqueous solution with a phase-transfer catalyst.[3] |
| Sodium Hydride | NaH | Very Strong | THF, DMF | Used for weakly acidic phenols or when other bases fail. Requires strictly anhydrous conditions. Highly reactive with water.[3] |
| Sodium Bicarbonate | NaHCO₃ | Weak | (Solvent-free) | Generally too weak, but may be suitable for highly activated phenols (e.g., with multiple nitro groups) under specific, often solvent-free, conditions.[3][14] |
Table 2: Solvent Selection
| Solvent Type | Examples | Effect on SN2 Rate | Pros | Cons |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Maximizes nucleophilicity of the phenoxide, favoring O-alkylation.[15][7] | Can be difficult to remove during workup. |
| Polar Protic | Ethanol, Water | Poor | Inexpensive, low toxicity. | Solvates and deactivates the phenoxide nucleophile through hydrogen bonding, slowing the reaction.[3] |
| Nonpolar | Toluene, Benzene | Moderate | Good for high-temperature reactions and PTC. | Lower solubility for the phenoxide salt. |
Advanced & Alternative Protocols
When standard conditions fail or are suboptimal, modern synthetic methods offer powerful alternatives.
Microwave-Assisted Williamson Ether Synthesis
Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from many hours to mere minutes and improving yields.[4][16] The focused heating provides energy directly to the reactants, overcoming activation barriers more efficiently than conventional heating.[17] This technique is highly effective for sluggish reactions involving deactivated substrates like brominated phenols.
Alternative C-O Coupling Reactions
For particularly challenging substrates, or when diaryl ethers are the target, cross-coupling reactions are superior alternatives.
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and a phenol.[9] While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.[18][19] This is the method of choice for synthesizing diaryl ethers.
-
Buchwald-Hartwig Etherification: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an alcohol/phenol.[20][21] It offers broad substrate scope, high functional group tolerance, and generally mild conditions, often surpassing the Ullmann reaction for complex molecule synthesis.[22]
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis using K₂CO₃
This protocol is a reliable starting point for many brominated phenols.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the brominated phenol (1.0 eq.).
-
Reagents: Add finely ground potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.2-0.5 M).
-
Reaction: Stir the suspension vigorously. Add the primary alkyl halide (1.1-1.5 eq.) to the mixture. Heat the reaction to 60-80 °C and monitor by TLC. Reactions typically take 4-24 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic solids and rinse them with a small amount of solvent (e.g., ethyl acetate). Combine the filtrate and rinsings and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography.[3]
Protocol 2: Optimized Protocol using Phase-Transfer Catalysis (PTC)
This protocol is highly efficient and often provides higher yields in shorter times.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the brominated phenol (1.0 eq.), the primary alkyl halide (1.2 eq.), toluene (~0.5 M), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reagents: Add a 30-50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).
-
Reaction: Heat the biphasic mixture to 70-90 °C with very vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction by TLC. Reactions are often complete in 1-6 hours.
-
Workup: Cool the reaction to room temperature and transfer to a separatory funnel. Add water and separate the layers. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by column chromatography.
References
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis - Utah Tech University. [Link]
-
PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
-
Phenol protection - Chemistry Stack Exchange. [Link]
-
Williamson Ether Synthesis. [Link]
-
Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Williamson Ether Synthesis Lab 3 - Edubirdie. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Alcohol Protecting Groups. [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
(PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. [Link]
-
Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles | Request PDF - ResearchGate. [Link]
-
A Brief Review: Microwave Assisted Ethers Synthesis - TSI Journals. [Link]
-
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]
-
(359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction - Proceedings | AIChE. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC. [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Buchwald-Hartwig etherifications of bromoalcohol 15. - ResearchGate. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. [Link]
-
Discover the Buchwald-Hartwig Reaction - YouTube. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
The Ullmann Ether Condensation - ResearchGate. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
Aryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. [Link]
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- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. proceedings.aiche.org [proceedings.aiche.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. francis-press.com [francis-press.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. iajpr.com [iajpr.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
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- 16. benthamscience.com [benthamscience.com]
- 17. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 18. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 19. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Allyl 2,4,6-tribromophenyl ether
Welcome to the technical support center for the purification of Allyl 2,4,6-tribromophenyl ether (ATE). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this brominated aromatic ether. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction to Purification Challenges
Allyl 2,4,6-tribromophenyl ether is typically synthesized via the Williamson ether synthesis, reacting 2,4,6-tribromophenol with an allyl halide.[1] While the synthesis is straightforward in principle, the purification of the final product can present several challenges. These often stem from the presence of unreacted starting materials, side products from competing reactions, and the physicochemical properties of ATE itself. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My crude product is an oil/low-melting solid and difficult to handle. How can I solidify it for easier purification?
Answer: It is not uncommon for the crude product of the Williamson ether synthesis to be an oil or a low-melting solid, especially if it contains impurities that depress the melting point. The reported melting point of pure ATE is in the range of 74-76 °C. If your product is not solidifying upon cooling, consider the following:
-
Residual Solvent: Ensure that all reaction and extraction solvents (e.g., DMF, acetone, diethyl ether, dichloromethane) have been thoroughly removed under reduced pressure. Even small amounts of residual solvent can prevent crystallization.
-
Presence of Impurities: Unreacted allyl bromide (boiling point: 70-71 °C) or side products can act as a eutectic mixture, lowering the overall melting point.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a cold, non-polar solvent in which ATE is sparingly soluble, such as cold hexanes or pentane. This can often wash away more soluble impurities and induce crystallization of the desired product.
-
Seed Crystals: If you have a small amount of pure, solid ATE, adding a seed crystal to the cooled oil can initiate crystallization.
-
Initial Purification: If the product remains an oil, proceed with column chromatography as the first purification step to remove the bulk of the impurities. The purified fractions are more likely to solidify upon solvent removal.
-
FAQ 2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is expected for a crude reaction mixture. The common impurities in the synthesis of ATE are:
-
Unreacted 2,4,6-tribromophenol: This is a common impurity if the reaction has not gone to completion. Due to its acidic proton, it will have a different polarity compared to the ether product.
-
Unreacted Allyl Bromide: While volatile, some may remain in the crude product. It is generally less polar than the product.
-
Elimination Byproduct (1,3,5-tribromobenzene): The alkoxide of 2,4,6-tribromophenol is a strong base and can promote the E2 elimination of HBr from allyl bromide, although this is generally less favored with primary halides.
-
Hydrolysis Products: If water is present during workup or purification, hydrolysis of ATE back to 2,4,6-tribromophenol and allyl alcohol can occur, particularly under acidic or basic conditions.[2]
-
Polymerized Material: Allyl compounds can sometimes polymerize, especially if exposed to heat or radical initiators.
The following diagram illustrates the potential reaction pathways:
Caption: Reaction scheme for the synthesis of ATE and potential side reactions.
FAQ 3: My recrystallization is not working. The product either oils out or the yield is very low. What should I do?
Answer: Recrystallization is a powerful technique for purifying crystalline solids, but finding the right solvent system is crucial.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Troubleshooting Steps |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the impure product. The product is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a less polar solvent or a mixed solvent system where the product is less soluble. |
| Low Recovery | The product is too soluble in the cold solvent. Too much solvent was used. | Choose a solvent in which the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent to dissolve the product. Ensure the solution is thoroughly cooled before filtration. |
| No Crystals Form | The solution is not supersaturated. The product is highly pure and resistant to crystallization. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal. |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Note: this may also adsorb some of your product. |
Recommended Solvent Systems for ATE:
| Solvent/Solvent Pair | Rationale |
| Ethanol or Methanol | ATE is likely to be soluble in hot alcohols and less soluble when cold. |
| Hexanes/Ethyl Acetate | A polar/non-polar mixture. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until the solution becomes turbid. Then, allow it to cool slowly. |
| Toluene | Aromatic compounds often crystallize well from toluene. |
| Isopropanol | Another good option for moderately polar compounds. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (e.g., 20-30 mg) of your crude product into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) dropwise while gently heating.
-
Observe the solubility. An ideal solvent will dissolve the compound when hot but not when cold.
-
If the compound is very soluble in a solvent at room temperature, it's not suitable for single-solvent recrystallization but could be the "good" solvent in a mixed-solvent system.
-
If the compound is insoluble in a hot solvent, it is not a suitable recrystallization solvent.
-
Once a promising solvent or solvent pair is identified, scale up the recrystallization with the bulk of your material.
FAQ 4: I need to use column chromatography. What stationary and mobile phases should I use?
Answer: Column chromatography is an excellent method for separating ATE from both more polar (e.g., 2,4,6-tribromophenol) and less polar impurities.
Stationary Phase:
-
Silica Gel (SiO₂): This is the most common and generally effective stationary phase for compounds of moderate polarity like ATE.[5]
-
Alumina (Al₂O₃): Can also be used. Neutral alumina is a good starting point. Basic or acidic alumina might be useful if you have specific acidic or basic impurities to remove, but be cautious as it could potentially promote degradation of the allyl group.
Mobile Phase (Eluent):
The choice of eluent is critical for good separation. ATE is a relatively non-polar molecule, so you will likely use a non-polar solvent system. A good starting point is a mixture of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate or dichloromethane.
Experimental Protocol: Developing a TLC System and Running a Column
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with increasing polarity (e.g., 100% hexanes, 5% ethyl acetate in hexanes, 10% ethyl acetate in hexanes, etc.).
-
The ideal solvent system will give your product (ATE) an Rf value of approximately 0.2-0.4 and show good separation from the impurity spots.
-
-
Column Chromatography Procedure:
-
Packing the Column: Pack a glass column with silica gel using the chosen eluent system (wet or dry packing).
-
Loading the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it onto the top of the silica gel. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
The following diagram outlines the decision-making process for purification:
Caption: A workflow for the purification of Allyl 2,4,6-tribromophenyl ether.
FAQ 5: I'm concerned about the stability of my compound during purification. Can ATE decompose?
Answer: Allyl 2,4,6-tribromophenyl ether is a relatively stable compound under standard purification conditions. However, there are a few potential degradation pathways to be aware of:
-
Hydrolysis: As mentioned, prolonged exposure to strong acids or bases, especially in the presence of water and heat, can lead to hydrolysis of the ether linkage.[2] It is advisable to perform extractions and chromatography under neutral conditions.
-
Deallylation: The allyl group can be cleaved under certain conditions, often involving transition metal catalysts (e.g., palladium).[6] These conditions are not typically encountered during standard purification, but it's a known reactivity of allyl ethers.
-
Thermal Decomposition: Like many brominated flame retardants, ATE can decompose at high temperatures, potentially releasing hydrogen bromide (HBr).[7] Avoid excessive heat during solvent evaporation and do not attempt distillation unless you have high-vacuum equipment and are certain of the compound's thermal stability.
To ensure the integrity of your compound, it is recommended to:
-
Use neutral conditions for workup and chromatography.
-
Avoid prolonged heating.
-
Store the purified product in a cool, dark place.
By understanding the nature of Allyl 2,4,6-tribromophenyl ether and the common pitfalls in its synthesis and purification, you can develop a robust and efficient purification strategy. This guide provides the foundational knowledge to troubleshoot common issues and successfully isolate your target compound with high purity.
References
- Alhariri, Y., Ali, L., & Altarawneh, M. (2023). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Environmental Science and Pollution Research.
- Cao, Y., et al. (2023).
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
- Ezem, C. E., & Madu, T. O. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics.
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Synthesis of allylic ether, starting with phenalene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl 2,4,6-tribromophenyl ether. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). allyltributyltin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2019, December 10). Allyl Bromide Preparation. Retrieved from [Link]
-
Let's chemistry. (2020, January 1). Allyl bromide preparation Part 2. and cheap DMSO OTC source [Video]. YouTube. Retrieved from [Link]
-
PMC Polymer Products. (n.d.). Tips for Processing Brominated Flame-Retarded Plastics. Retrieved from [Link]
-
Columbia University. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). 4. Purification by Flash Column Chromatography. DSpace@MIT. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- de Wit, C. A., et al. (2010). Analysis of brominated flame retardants in the aquatic environment: a review.
- Senzer, B. D., et al. (2025).
-
Wikipedia. (n.d.). Polybrominated diphenyl ethers. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
- Paseiro-Cerrato, R., et al. (2021). Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. Food Additives & Contaminants: Part A.
- Al-Qaim, F. F., et al. (2022).
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- National University of Uzbekistan. (2019). Influence of nanostructural catalyst in the synthesis of allyl phenyl ether and of its isomerization products. CHEMISTRY AND CHEMICAL ENGINEERING.
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Tribromophenol. PubChem. Retrieved from [Link]
- Bastos, P. H., & Bergman, Å. (2008). Oxidative transformation of polybrominated diphenyl ether congeners (PBDEs) and of hydroxylated PBDEs (OH-PBDEs).
Sources
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Processing Integrity of Allyl 2,4,6-Tribromophenyl Ether (ATE)
Executive Summary: The "Dual-Personality" Risk
Allyl 2,4,6-tribromophenyl ether (ATE), CAS [3278-89-5], presents a unique challenge in polymer processing because it functions as both a flame retardant (FR) and a reactive monomer .[1]
Unlike inert FR additives (e.g., DecaBDE), ATE contains an allyl ether moiety .[1] This double bond is chemically active.[1] If processed incorrectly, you risk triggering premature polymerization (gelling) or thermal cleavage before the material is even molded.
This guide provides the protocols necessary to prevent the three primary modes of degradation:
-
Dehydrobromination: Release of corrosive HBr.[1]
-
Premature Crosslinking: Unwanted reaction of the allyl group.[1]
-
Oxidative Discoloration: Formation of chromophores (yellowing).[1]
The Degradation Triad (Mechanism)
To prevent degradation, you must understand the invisible chemical pathways activated by heat and shear.
The Pathways
-
Thermal Dehydrobromination (>200°C): The carbon-bromine (C-Br) bond is the weakest link.[1] Excessive heat causes homolytic cleavage, releasing bromine radicals (
).[1] These abstract hydrogen from the polymer matrix, forming Hydrogen Bromide (HBr). HBr is autocatalytic—it accelerates further degradation and corrodes steel equipment.[1] -
Radical-Induced Crosslinking (Gelling): The allyl group (
) is susceptible to free radical attack.[1] If processing temperatures are high enough to generate radicals (from the polymer backbone or impurities) without inhibitors, ATE will crosslink, forming insoluble gels (fish-eyes). -
The "Blocked" Claisen Rearrangement: Typically, allyl phenyl ethers undergo Claisen rearrangement to allyl phenols upon heating.[1] However, in ATE, the ortho and para positions are blocked by Bromine atoms. This steric blockade forces the molecule to degrade via C-O bond scission rather than rearrangement, leading to rapid volatile loss and charring if the threshold (
) is breached.
Visualization: Degradation Logic Flow
Figure 1: The three distinct degradation pathways of ATE under processing stress. Note that HBr release can catalyze further discoloration.[1]
Troubleshooting Guide
Use this diagnostic table to identify the root cause of ATE degradation in your extruder or reactor.
| Symptom | Visual Indicator | Root Cause | Corrective Action |
| Corrosion | Green/Black pitting on screw or die; acrid smell.[1] | HBr Release. Processing temp exceeded | 1. Lower barrel temp below 200°C.2. Add Acid Scavenger (e.g., Hydrotalcite or Epoxidized Soybean Oil at 0.5-1.0%).[1] |
| Gelling | "Fish-eyes" or unmelted specks in final film/part.[1] | Premature Crosslinking. The allyl group polymerized in the extruder due to high shear or radical initiators. | 1. Reduce screw RPM (shear heat).2. Add Radical Inhibitor (e.g., BHT or hindered phenol) if ATE is intended as a non-reactive additive.[1] |
| Yellowing | Product turns amber or brown immediately after exit.[1] | Oxidation/Quinone Formation. Brominated phenols oxidize easily to quinones. | 1.[1] Inert the hopper with Nitrogen ( |
| Voiding | Bubbles or foam in the extrudate.[1] | Volatile Decomposition. C-O bond scission creating Tribromophenol volatiles. | 1. Check if temp >230°C.2. Verify drying of polymer matrix (moisture can hydrolyze the ether).[1] |
Stabilization Protocols
Protocol A: The "Acid Scavenger" Shield
Mandatory for all extrusion processes involving ATE.
Theory: HBr is an autocatalytic degradation agent.[1] Once one molecule is released, it attacks the polymer and the FR, releasing more HBr. You must neutralize the first molecule produced.[1]
Step-by-Step:
-
Selection: Choose a scavenger compatible with your matrix.[1]
-
Loading: Incorporate 0.5 wt% to 1.5 wt% relative to the ATE loading (not the total polymer).[1]
-
Example: If formulation has 10% ATE, add 0.1% DHT-4A.[1]
-
-
Dispersion: Pre-blend the scavenger with ATE before feeding into the hopper to ensure intimate contact.
Protocol B: Thermal Window Management
Theory: ATE has a sharp degradation cliff.[1] Unlike polymeric FRs, it does not melt slowly; it melts (~95°C) and then degrades (>200°C).[1]
Operational Limits:
-
Zone 1 (Feed): Keep cool (<80°C) to prevent bridging (ATE melting too early).
-
Zone 2 (Compression): 160°C - 180°C. Ensure melting without degradation.[1]
-
Zone 3 (Metering): Max 200°C. Do not exceed this unless residence time is <30 seconds.
-
Die: 190°C.[1]
Decision Support Diagram (Workflow)
Follow this logic to design your formulation.
Figure 2: Formulation decision tree based on the intended function of ATE.
Frequently Asked Questions (FAQs)
Q: Can I use ATE in engineering plastics like Nylon or PET (processing >250°C)? A: Generally, No. ATE is designed for styrenics (EPS, HIPS, ABS) where processing temperatures are lower (180-220°C).[1] At 250°C, ATE will undergo rapid thermal cleavage, releasing massive amounts of HBr, which will degrade the Nylon/PET matrix immediately. For high-temp polymers, use polymeric brominated FRs (e.g., Brominated Polystyrene).[1]
Q: Why does my extruder screw look black after running ATE? A: This is likely HBr corrosion .[1] The HBr released reacts with the iron in the steel to form Iron Bromide (black/brown rust). Immediate Action: Purge the machine with pure Polypropylene (PP) or High-Density Polyethylene (HDPE) immediately after the run.[1] Do not let ATE sit in a hot barrel during shutdown.
Q: Does the allyl group affect the flame retardancy efficiency? A: Yes, positively. The allyl group allows for some crosslinking during the fire event (char formation), which stabilizes the melt and prevents dripping. However, this same feature is what makes it risky to process.[1] You must balance processing stability (preventing crosslinking) with performance (allowing crosslinking during fire).[1]
Q: What is the best solvent to clean ATE residue? A: ATE is soluble in aromatic hydrocarbons (Toluene, Benzene) and chlorinated solvents (Chloroform). It is insoluble in water.[1] For cleaning equipment parts, Toluene or MEK (Methyl Ethyl Ketone) are effective.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether.[1] Retrieved January 31, 2026 from [Link]
-
PMC Polymer Products. Tips for Processing Brominated Flame-Retarded Plastics. Retrieved January 31, 2026 from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-(allyloxy)-1,3,5-tribromobenzene.[1] Retrieved January 31, 2026 from [Link]
-
Altarawneh, M., et al. (2023). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE).[1][2] ResearchGate.[1][2][3] Retrieved January 31, 2026 from [Link]
Sources
troubleshooting poor flame retardant performance of "Allyl 2,4,6-tribromophenyl ether"
Performance Optimization & Troubleshooting Guide[1]
Product Identity: Allyl 2,4,6-tribromophenyl ether (ATE/TBP-AE) CAS: 3278-89-5 Primary Application: Flame retardant additive for EPS, HIPS, and polyolefins.[1]
Core Diagnostic: Why is the Flame Retardancy Failing?
As a Senior Application Scientist, I often see ATE performance failures attributed to "bad batches," when the reality is almost always thermal history mismanagement or synergist imbalance . ATE is not a passive filler; it is a chemically active species with a specific thermal activation window.[1]
Issue A: Premature Thermal Degradation (The Claisen Rearrangement)
Symptom: The material fails UL-94 or LOI (Limiting Oxygen Index) tests despite correct loading levels. The processed polymer may show slight yellowing or an acidic odor.
The Science: Unlike stable aromatic bromines (like DecaBDE), ATE contains an allyl ether linkage . Upon heating above 200°C , it undergoes a [3,3]-sigmatropic rearrangement known as the Claisen Rearrangement .[2] This converts the ether into an ortho-allyl phenol.[1]
If this rearrangement occurs during compounding (extrusion) rather than during combustion, you have effectively changed the chemical species before the final product is even made. The resulting phenol is less thermally stable and may interfere with the radical scavenging mechanism required for flame retardancy.
Troubleshooting Protocol:
-
Check Extrusion Temperature: Ensure your melt temperature has not exceeded 180°C - 200°C.
-
Residence Time: Reduce residence time in the extruder. ATE is sensitive to prolonged heat soak.[1]
-
Run TGA Analysis: Compare the TGA curve of your raw ATE powder vs. an extracted sample from your compounded pellet.
Issue B: Missing or Incompatible Synergist
Symptom: ATE is loaded at 3-5% but the material burns freely.[1]
The Science: ATE is a Type B (radical generator) flame retardant. It functions most effectively in the gas phase by releasing bromine radicals (Br•). However, for applications like EPS (Expanded Polystyrene), it requires a radical initiator to kickstart the degradation of the polymer chain at the precise moment the bromine is released.
-
Common Synergist: Dicumyl Peroxide (DCP) or other organic peroxides.[1]
-
Mechanism: The peroxide generates radicals that abstract hydrogen, facilitating the "shrinking" of the polymer away from the flame front (the dripping mechanism in V-2 ratings).
Corrective Action:
-
Ensure a radical initiator (e.g., DCP) is present (typically 0.2% - 0.5%).[1]
-
Warning: Do not use Antimony Trioxide (ATO) as the sole synergist for EPS applications relying on melt-dripping; ATO promotes charring, which can sometimes counteract the desired dripping effect in V-2 rated foams.
Visualizing the Failure Logic
The following decision tree outlines the logical steps to isolate the root cause of ATE failure.
Figure 1: Diagnostic logic flow for identifying ATE performance failures.
Advanced Troubleshooting: Migration (Blooming)
Issue: White powder appears on the surface of the plastic after storage (Blooming). Cause: ATE has limited solubility in certain polyolefins.[1] Over time, it migrates to the surface to crystallize. This is accelerated by high storage temperatures.[1]
Quantification Protocol (ASTM D8280 Adaptation):
| Step | Action | Technical Rationale |
| 1 | Prepare Specimen | Mold a plaque (125 x 13 x 3 mm). |
| 2 | Aging | Place in an oven at 70°C for 14 days . This simulates long-term shelf storage.[1][3] |
| 3 | Collection | Wipe the surface with a solvent-dampened filter paper (ethanol/acetone).[1] |
| 4 | Analysis | Extract the filter paper and analyze via HPLC or Ion Chromatography (after combustion) to quantify Bromine content. |
Solution:
-
Use a compatibilizer (e.g., maleic anhydride grafted polymer).[1]
-
Switch to a higher molecular weight oligomeric BFR if blooming persists and is unacceptable for the application.
Analytical Reference Data
When verifying the quality of your ATE supply, use these benchmarks. Impurities like 2,4,6-Tribromophenol (the precursor) are common and can lower the decomposition temperature.
| Property | Specification | Method | Impact of Deviation |
| Appearance | White Crystalline Powder | Visual | Yellowing indicates oxidation or phenols.[1] |
| Melting Point | 74°C - 76°C | DSC / Capillary | Lower MP (<72°C) suggests impurities.[1] |
| Bromine Content | ~64 - 65% | Combustion / Titration | Low Br% = Low flame retardancy efficiency.[1] |
| Volatiles | < 0.5% | Gravimetric (105°C) | High volatiles cause voids/foaming in processing.[1] |
| TGA (5% Loss) | > 200°C | TGA (10°C/min, N2) | Critical: If <200°C, material is unstable.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use ATE in engineering plastics like Nylon (PA6)? A: Generally, no .[1] Nylon processing temperatures (240°C+) exceed the activation temperature of ATE. The molecule will degrade/rearrange in the extruder, releasing HBr and causing severe polymer degradation and equipment corrosion. ATE is best suited for low-temperature polymers like EPS, XPS, and some polyolefins.[1]
Q: My ATE smells "acidic" during processing. Is this normal? A: No. An acidic smell usually indicates the release of Hydrogen Bromide (HBr).[4] This suggests you are processing too hot (>200°C) or the ATE contains residual acid from synthesis. Check the pH of an aqueous extract of the additive; it should be neutral.
Q: What is the difference between ATE and Tribromophenol (TBP)? A: TBP is the precursor. ATE is the allyl-ether derivative.[1]
-
TBP: Phenolic -OH group (acidic, reactive).[1]
-
ATE: Allyl ether group (neutral, rearranges upon heat).[1]
-
Note: If your ATE has high residual TBP, it will interfere with curing in some systems and bloom more aggressively.[1]
References
-
PubChem. (n.d.).[1] Allyl 2,4,6-tribromophenyl ether (Compound).[1][5][6] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Umweltprobenbank des Bundes. (n.d.).[1] 2,4,6-Tribromophenyl allyl ether.[1][5][6] German Environment Agency.[1] Retrieved January 31, 2026, from [Link][1]
-
Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers - Claisen Rearrangement. Retrieved January 31, 2026, from [Link][1]
-
Infinita Lab. (n.d.). ASTM D8280 Determination of the Blooming of Brominated Flame Retardants.[7] Retrieved January 31, 2026, from [Link][1]
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Flame Retardants And Synergists Manufacturer, Flame Retardants And Synergists Supplier [newzealchemindiallp.com]
- 4. pmcpolymerproducts.com [pmcpolymerproducts.com]
- 5. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 6. 2,4,6-Tribromophenyl allyl ether | LGC Standards [lgcstandards.com]
- 7. infinitalab.com [infinitalab.com]
interference of "Allyl 2,4,6-tribromophenyl ether" in analytical measurements
The following guide is structured as an interactive Technical Support Center for analytical chemists and researchers encountering interference from Allyl 2,4,6-tribromophenyl ether (ATE) .
Topic: Troubleshooting Ghost Peaks & Background Contamination (CAS: 3278-89-5) Ticket Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) is a brominated flame retardant (BFR) frequently used as an intermediate in the synthesis of polymers and as an additive in plastics (e.g., polypropylene, ABS).[3] In analytical chemistry, it is a notorious "ghost peak" source. It leaches from laboratory consumables (pipette tips, well plates, centrifuge tubes) into organic solvents, causing severe interference in HPLC-UV (late-eluting hydrophobic peaks) and LC-MS/GC-MS (complex mass spectra).[1]
This guide provides the diagnostic criteria to identify ATE, the mechanism of its intrusion, and validated protocols to eliminate it.
Part 1: Identification (Is this ATE?)
Q1: I see a recurring cluster of peaks in my Mass Spec. How do I confirm it is ATE?
A: You can confirm ATE by its distinct "Bromine Signature" and hydrophobicity.[1] ATE contains three bromine atoms, which creates a specific isotopic pattern due to the near 1:1 natural abundance of
Diagnostic Criteria:
| Parameter | Value / Characteristic | Notes |
| Monoisotopic Mass | ~367.8 Da | Based on |
| Isotope Pattern | 1 : 3 : 3 : 1 | Distinct "quartet" pattern at M, M+2, M+4, M+6 |
| m/z signals (EI/ESI) | 368, 370, 372, 374 | Look for this cluster.[2] |
| Retention Time | Late Eluting | Highly hydrophobic (LogP > 4.5).[2] Elutes at high % Organic. |
| UV Absorbance | Strong absorbance due to the aromatic ring.[1][2] |
The "Bromine Quartet" Visualization: If your spectrum looks like the diagram below, you are likely dealing with a tri-brominated contaminant like ATE.
Caption: Theoretical mass spectrum intensity for a tri-bromo compound. The M+2 and M+4 peaks are roughly equal height and dominant.
Part 2: Source Tracking (Where is it coming from?)
Q2: I ran a solvent blank and it was clean. Why does it appear in my samples?
A: This is the classic "Leaching Trap."[1] ATE is not usually in your bulk solvent; it is in the plastic consumables you use to prepare the sample.[2]
The Mechanism of Interference:
-
Solvent Contact: You add Methanol (MeOH) or Acetonitrile (ACN) to a plastic Eppendorf tube or well plate.[1]
-
Extraction: The organic solvent wets the plastic surface.[1] ATE (non-covalently bound in the plastic matrix) migrates into the solvent.
-
Time Factor: The longer the solvent sits in the plastic (e.g., during a 2-hour extraction or overnight in an autosampler), the higher the concentration.
-
Injection: You inject the "sample," but you are actually injecting a plastic extract.[1]
Common Culprits:
-
96-Well Plates: Especially deep-well plates used for protein precipitation.[1][2]
-
Pipette Tips: "Low retention" tips sometimes use additives that leach ATE.[1]
-
Microcentrifuge Tubes: Standard polypropylene tubes.[2]
Caption: The migration pathway of ATE from plastic manufacturing additives into analytical samples.[1][2]
Part 3: Mitigation & Elimination Protocols
Q3: How do I remove ATE interference from my workflow?
A: You cannot "remove" it from the plastic; you must switch materials or wash the plasticware.[1] Use the Step-wise Exclusion Protocol below to validate your consumables.
Protocol: The "Solvent Wash" Validation
Goal: Determine if your specific batch of tubes/plates is the source.
-
Preparation: Take three tubes/wells from your current batch.
-
Solvent Soak: Add 500 µL of 100% Methanol (MeOH is a stronger extractor for ATE than ACN).
-
Incubation:
-
Tube A: Vortex 10 seconds, transfer immediately to a glass vial. (T0 control)
-
Tube B: Let stand 1 hour at Room Temp. Transfer to glass.
-
Tube C: Sonicate for 10 minutes (accelerated leaching). Transfer to glass.
-
-
Analysis: Run your standard LC-MS gradient.
-
Result Interpretation:
-
If Tube C >> Tube A, your plasticware is the source.
-
Recommended Fixes:
-
Switch to Glass: For all organic solvent steps, use borosilicate glass inserts or vials.
-
Pre-Rinsing (If plastic is mandatory):
-
Change Manufacturers: Higher-quality "LC-MS Certified" consumables often use virgin polypropylene with fewer slip agents/flame retardants.[1][2]
Part 4: Impact on Quantification[2]
Q4: Can ATE affect my drug quantification if the peaks don't overlap?
A: Yes. Even if ATE resolves chromatographically from your analyte, it causes Ion Suppression .
Why? ATE is highly hydrophobic.[1] In Reverse Phase (RP) chromatography, it elutes during the high-organic wash phase of your gradient. However, if your equilibration time is too short, ATE may "wrap around" and elute in the next injection, potentially co-eluting with your analyte.
The "Wrap-Around" Check:
-
Run a blank injection.[1]
-
Check if the ATE peak appears at a retention time that would normally be the "equilibration" phase of your standard run.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether.[1] Retrieved from [Link]
-
Choi, K. I., et al. (2009). Leaching of brominated flame retardants from TV housing plastics.[4] (Demonstrates the leaching mechanism of BFRs from plastics into dissolved organic matter/solvents). Chemosphere. Retrieved from [Link]
-
Reid, M. J., et al. (2010). Plastic additives as contaminants in LC-MS analysis.[1] (General reference on plasticware interference). Journal of Chromatography A. (Contextual grounding for plastic leaching phenomena).
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effect of catalyst choice on the synthesis of "Allyl 2,4,6-tribromophenyl ether"
Welcome to the technical support center for the synthesis of Allyl 2,4,6-tribromophenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Introduction to the Synthesis
The synthesis of Allyl 2,4,6-tribromophenyl ether is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2,4,6-tribromophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an allyl halide, typically allyl bromide or allyl chloride.
Due to the steric hindrance and the electron-withdrawing nature of the three bromine atoms on the phenyl ring, the reactivity of the 2,4,6-tribromophenoxide is significantly reduced. This can lead to sluggish reaction times and the formation of byproducts. To overcome these challenges, the choice of catalyst and reaction conditions is critical. Phase-transfer catalysis (PTC) is a highly effective method for this transformation, offering milder reaction conditions and often improved yields compared to classical approaches.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of Allyl 2,4,6-tribromophenyl ether?
The main challenge is the low nucleophilicity of the 2,4,6-tribromophenoxide ion. The three bulky bromine atoms sterically hinder the oxygen atom, making it difficult for it to attack the electrophilic carbon of the allyl halide. Additionally, the electron-withdrawing inductive effect of the bromine atoms reduces the electron density on the oxygen, further decreasing its nucleophilicity.
Q2: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis?
Phase-transfer catalysis is highly recommended because it facilitates the reaction between the water-soluble phenoxide and the organic-soluble allyl halide. The PTC, typically a quaternary ammonium salt, forms an ion pair with the phenoxide, transporting it into the organic phase where the reaction with the allyl halide can occur more readily. This avoids the need for harsh, anhydrous conditions and can significantly increase the reaction rate and yield.
Q3: Can I use a strong base like sodium hydride (NaH) in a polar aprotic solvent without a phase-transfer catalyst?
Yes, this is the classical Williamson ether synthesis approach. Using a strong base like NaH in a polar aprotic solvent such as DMF or THF will effectively deprotonate the phenol.[2] However, due to the low reactivity of the resulting phenoxide, this method may require higher temperatures and longer reaction times. This can lead to the decomposition of the starting materials or products and the formation of elimination byproducts from the allyl halide.
Q4: What are the common side reactions to be aware of?
The most common side reaction is the elimination of the allyl halide to form allene, which is favored at higher temperatures and with sterically hindered bases. Another potential side reaction is the O-allylation vs. C-allylation of the phenoxide, although for the highly substituted 2,4,6-tribromophenoxide, O-allylation is strongly favored. Incomplete reaction due to the low reactivity of the nucleophile is also a common issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete deprotonation of 2,4,6-tribromophenol.2. Low nucleophilicity of the phenoxide.3. Ineffective catalyst or no catalyst used.4. Reaction temperature is too low. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure anhydrous conditions if using NaH.2. Employ a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to increase the reactivity of the phenoxide.3. If using PTC, ensure the catalyst is appropriate for the reaction. TBAB or other quaternary ammonium salts are generally effective.4. Gradually increase the reaction temperature, monitoring for byproduct formation via TLC or GC. |
| Formation of significant byproducts | 1. Reaction temperature is too high, leading to elimination of the allyl halide.2. Presence of water in the reaction mixture when using a water-sensitive base like NaH. | 1. Lower the reaction temperature and consider a longer reaction time.2. Ensure all glassware is oven-dried and use anhydrous solvents when employing water-sensitive reagents. |
| Reaction is very slow or stalls | 1. Insufficient catalyst loading.2. Poor mixing in a biphasic system (for PTC).3. Steric hindrance of the substrate. | 1. Increase the catalyst loading (typically 1-5 mol%).2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.3. Consider using a more reactive allylating agent, such as allyl iodide, though this is a more expensive option. |
| Difficulty in product purification | 1. Unreacted starting materials co-eluting with the product.2. Presence of catalyst in the final product. | 1. Use an excess of the less expensive reagent (typically the allyl halide) to drive the reaction to completion. Unreacted phenol can be removed by a basic wash.2. After the reaction, perform an aqueous workup to remove the water-soluble catalyst and any remaining base. |
Effect of Catalyst Choice on Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Illustrative Yield * |
| None (Classical Williamson) | NaH, DMF, 60-80 °C, 12-24 h | Simple setup | Harsh conditions, long reaction times, potential for side reactions | 40-60% |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃, Toluene/H₂O, 80 °C, 4-8 h | Milder conditions, shorter reaction times, higher yields | Biphasic system requires vigorous stirring | 85-95% |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | K₂CO₃, Toluene/H₂O, 80 °C, 4-8 h | Similar to TBAB, sometimes more stable at higher temperatures | Biphasic system requires vigorous stirring | 80-90% |
| Copper(I) Iodide/Ligand | Cs₂CO₃, Dioxane, 100-120 °C, 24 h | Can be effective for very unreactive aryl halides | Requires a specific ligand, higher temperatures, and longer reaction times. More commonly used for aryl-aryl ether synthesis.[3] | 70-85% |
*Illustrative yields are based on general principles for the synthesis of sterically hindered aryl ethers and may vary for the specific synthesis of Allyl 2,4,6-tribromophenyl ether.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of Allyl 2,4,6-tribromophenyl ether
This protocol is recommended for its efficiency and milder reaction conditions.
Materials:
-
2,4,6-Tribromophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-tribromophenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add toluene and a small amount of water to create a biphasic system.
-
Stir the mixture vigorously and add allyl bromide (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Allyl 2,4,6-tribromophenyl ether.
Protocol 2: Classical Williamson Ether Synthesis
This protocol can be used but may require more careful optimization of reaction conditions.
Materials:
-
2,4,6-Tribromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4,6-tribromophenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add allyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by TLC or GC. The reaction may take 12-24 hours to complete.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a few drops of water, followed by the addition of a larger volume of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow: Phase-Transfer Catalysis
Caption: Phase-Transfer Catalysis Workflow for Allyl 2,4,6-tribromophenyl ether Synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic for Low Yield in the Synthesis.
References
-
Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. ResearchGate. Available at: [Link]
-
Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. ResearchGate. Available at: [Link]
- CN105399610A - Technological method for preparation of allyl ether compounds. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]
-
Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767. PubChem. Available at: [Link]
Sources
Technical Support Center: Allyl 2,4,6-tribromophenyl ether (TBP-AE)
Welcome to the technical support center for Allyl 2,4,6-tribromophenyl ether (TBP-AE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with TBP-AE in solution. As a brominated flame retardant, TBP-AE's unique chemical structure presents specific challenges in experimental settings. This document provides practical, field-proven insights to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is Allyl 2,4,6-tribromophenyl ether (TBP-AE)?
Allyl 2,4,6-tribromophenyl ether (CAS No. 3278-89-5), often abbreviated as TBP-AE, is a brominated flame retardant (BFR). It is a solid, white powder at room temperature.[1] Its structure consists of a tribrominated phenyl ring linked to an allyl group via an ether bond. This compound is utilized to impart fire-resistant properties to various materials.[2][3]
Q2: Is TBP-AE soluble in aqueous solutions?
As a general rule, brominated flame retardants are hydrophobic and exhibit low solubility in water.[4] TBP-AE is not expected to be readily soluble in aqueous buffers. For experimental work requiring an aqueous environment, it is common practice to first dissolve TBP-AE in a water-miscible organic solvent to create a stock solution, which is then diluted into the aqueous medium. Be aware that this can lead to precipitation if the final concentration exceeds the aqueous solubility limit.
Q3: What are the primary factors that can cause TBP-AE to degrade in solution?
The stability of TBP-AE in solution can be influenced by several factors:
-
Light Exposure: Photodegradation is a known degradation pathway for TBP-AE and other brominated diphenyl ethers.[2][5] This process often involves the stepwise removal of bromine atoms (debromination).
-
Temperature: Elevated temperatures can promote thermal degradation.
-
pH: The ether linkage in TBP-AE is generally stable at neutral pH. However, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis.
-
Solvent Choice: The solvent can play a role in the stability of TBP-AE.
Q4: What are the expected degradation products of TBP-AE?
The primary degradation pathways are likely to involve the cleavage of the C-Br bonds or the ether linkage.
-
Debromination: Photodegradation and other processes can lead to the formation of lesser-brominated phenyl allyl ethers.
-
Ether Bond Cleavage: Hydrolysis under harsh conditions could yield 2,4,6-tribromophenol and allyl alcohol. 2,4,6-tribromophenol itself can be subject to further degradation.[6]
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you may encounter during your experiments with TBP-AE solutions.
Issue 1: My TBP-AE solution has turned yellow/brown.
A change in the color of your TBP-AE solution is a common indicator of degradation.
Potential Causes:
-
Photodegradation: Exposure to ambient or UV light can initiate the debromination of TBP-AE. The resulting degradation products can be colored.
-
Oxidation: The allyl group is susceptible to oxidation, which can be accelerated by light and the presence of oxygen.
-
Solvent Impurities: Peroxides in aged ether solvents (like THF or diethyl ether) can react with TBP-AE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored TBP-AE solutions.
Preventative Measures:
-
Light Protection: Always store TBP-AE solutions in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experiments where possible.
-
Solvent Purity: Use high-purity, fresh solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are freshly opened or have been tested for and are free of peroxides.
-
Inert Atmosphere: For long-term storage or sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (nitrogen or argon).
Issue 2: I'm observing unexpected peaks in my analytical results (GC-MS, HPLC).
The appearance of new peaks in your analytical chromatogram is a strong indication of TBP-AE degradation or the presence of impurities.
Potential Causes:
-
Degradation of TBP-AE: As discussed, TBP-AE can degrade via photodegradation or hydrolysis, leading to new chemical species.
-
Initial Purity: The starting material may not be 100% pure.
-
Reaction with Solvent or Buffer Components: TBP-AE may react with certain components in your experimental medium.
Troubleshooting and Verification Protocol:
-
Verify Initial Purity: Analyze a freshly prepared solution of your TBP-AE solid material to establish a baseline chromatogram and confirm the purity of the starting material.
-
Analyze the Aged Solution: Run a chromatogram of the solution to confirm the presence of additional peaks.
-
Identify Degradation Products: Use mass spectrometry (MS) to obtain the mass spectra of the unknown peaks. Compare these with the expected masses of potential degradation products (see table below).
Table 1: Potential Degradation Products of TBP-AE and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Allyl 2,4,6-tribromophenyl ether (TBP-AE) | C₉H₇Br₃O | 370.86 |
| Allyl 2,4-dibromophenyl ether | C₉H₈Br₂O | 291.97 |
| Allyl 2,6-dibromophenyl ether | C₉H₈Br₂O | 291.97 |
| 2,4,6-Tribromophenol | C₆H₃Br₃O | 330.80 |
Experimental Protocol: Stability Assessment of TBP-AE in Solution
This protocol provides a framework for assessing the stability of TBP-AE in your chosen solvent system.
-
Prepare a Stock Solution: Accurately prepare a stock solution of TBP-AE in your solvent of interest (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution by GC-MS to obtain a baseline purity profile.
-
Storage Conditions: Divide the remaining stock solution into separate, sealed vials to be stored under different conditions (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), analyze an aliquot from each storage condition.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 baseline. Quantify the decrease in the TBP-AE peak area and the increase in any new peak areas to determine the rate of degradation.
Issue 3: My TBP-AE precipitates when I add it to my aqueous buffer.
This is a common issue due to the low aqueous solubility of TBP-AE.
Potential Causes:
-
Exceeding Solubility Limit: The final concentration of TBP-AE in the aqueous buffer is higher than its solubility limit.
-
Solvent Miscibility: The organic solvent used for the stock solution may not be fully miscible with the aqueous buffer at the ratio used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TBP-AE precipitation in aqueous solutions.
Recommendations for Preparing Aqueous Solutions:
-
Use a Concentrated Stock: Prepare a high-concentration stock solution in a water-miscible organic solvent such as Dimethyl sulfoxide (DMSO) or ethanol.
-
Minimize Organic Solvent: Add the smallest possible volume of the organic stock solution to your aqueous buffer to achieve the desired final concentration. Aim for a final organic solvent concentration of less than 1%, if possible.
-
Stir Vigorously: Add the stock solution dropwise to the vigorously stirring aqueous buffer.
-
Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test to determine the maximum achievable concentration of TBP-AE in your specific buffer system.
Recommended Storage of TBP-AE Solutions
To ensure the longevity and integrity of your TBP-AE solutions, follow these storage guidelines:
Table 2: Recommended Storage Conditions for TBP-AE Solutions
| Solvent Type | Storage Temperature | Light Conditions | Shelf Life (General Guideline) |
| Aprotic Solvents (e.g., Toluene, Hexane/Acetone) | 2-8°C | In the dark (amber vials) | Up to 1 month |
| Protic Solvents (e.g., Methanol, Ethanol) | 2-8°C | In the dark (amber vials) | 1-2 weeks |
| Aqueous Solutions (from stock) | 2-8°C | In the dark (amber vials) | Prepare fresh daily |
Note: These are general guidelines. The actual stability will depend on the specific solvent, the purity of the TBP-AE, and the storage conditions. It is always recommended to verify the purity of your solution before use, especially after prolonged storage.
References
-
Alhariri, Y., Ali, L., & Altarawneh, M. (2023). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Environmental Science and Pollution Research. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1483, 2,4,6-Tribromophenol. Retrieved from [Link].
-
Organisation for Economic Co-operation and Development. (2004). SIDS INITIAL ASSESSMENT PROFILE for 2,4,6-TRIBROMOPHENOL. [Link]
-
Zhang, T., et al. (2022). Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process. Metals. [Link]
-
German Environment Agency. (n.d.). 2,4,6-Tribromophenyl allyl ether. Umweltprobenbank. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether. Retrieved from [Link].
-
BSEF. (2023). Brominated Flame Retardants and the Circular Economy of WEEE Plastics. [Link]
-
Al-Salem, S. M., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules. [Link]
-
Ruan, T., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]
-
A. C. Manoli, & C. Samara. (2004). GC/MS Identification of Pyrolysis Products from 1,2-Bis(2,4,6-Tribromophenoxy)ethane. Journal of Analytical and Applied Pyrolysis. [Link]
-
Wang, Y., et al. (2012). Extraction of Polybrominated Diphenyl Ethers from Plastic Solution by Supercritical Carbon Dioxide Anti-Solvent. Procedia Environmental Sciences. [Link]
-
An, J., et al. (2018). Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates. Chemosphere. [Link]
-
Al-Daffaie, J. K., et al. (2023). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Toxics. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Fitreach. (n.d.). Brominated Diphenyl Ether Flame Retardants used in plastics. [Link]
-
Saylam, A., & Yilmaz, A. (2012). Debromination of 2,4,6-tribromophenol coupled with biodegradation. Open Chemistry. [Link]
-
United Nations Environment Programme. (2017). Evaluation and review of brominated diphenyl ethers pursuant to paragraph 2 of parts IV and V of Annex A to the Stockholm Convention on Persistent Organic Pollutants. [Link]
-
Arrigo, A., et al. (2022). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers. [Link]
-
Arvaniti, O. S., & Stasinakis, A. S. (2015). Analysis of brominated flame retardants in the aquatic environment: a review. Journal of Environmental Management. [Link]
-
Koch, C., et al. (2017). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution. [Link]
-
An, J., et al. (2018). Photodegradation of 2,4,4′-tribrominated diphenyl ether in various surfactant solutions: Kinetics, mechanisms and intermediates. Chemosphere. [Link]
-
Lin, K., et al. (2018). Degradation of Decabromodiphenyl Ether in an Aerobic Clay Slurry Microcosm Using a Novel Immobilization Technique. International Journal of Molecular Sciences. [Link]
-
Zaugg, S. D., et al. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
ACS Publications. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
-
The Sarpong Group. (2016). Acutely Toxic Chemicals (ATCs). [Link]
-
ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
Sharkey, M., et al. (2020). Phasing-out of legacy brominated flame retardants: The UNEP Stockholm Convention and other legislative action worldwide. Environment International. [Link]
-
ResearchGate. (2025). Important role of reaction field in photodegradation of deca-bromodiphenyl ether: Theoretical and experimental investigations of solvent effects. [Link]
-
Birnbaum, L. S., & Staskal, D. F. (2004). Brominated flame retardants: cause for concern?. Environmental Health Perspectives. [Link]
-
Miyashita, T., Yasuda, K., & Uda, T. (2023). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology. [Link]
-
ResearchGate. (2025). Hydrodebromination of 2,4,6-tribromophenol in aqueous solution using Devarda's alloy. [Link]
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 4. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility problems of "Allyl 2,4,6-tribromophenyl ether" in polymer blends
Role: Senior Application Scientist | Department: Polymer Additives & Material Science[1][2]
Introduction: Understanding the Molecule
Welcome to the technical support hub for Allyl 2,4,6-tribromophenyl ether (ATE) . As researchers, you often encounter solubility and compatibility challenges with this molecule due to its distinct structural dichotomy: a highly hydrophobic, crystallizable brominated core coupled with a reactive allyl tail.[1]
While ATE is primarily utilized as a reactive flame retardant (FR) in styrenic polymers (EPS, XPS, HIPS), its behavior in solution and melt phases serves as an excellent model for managing hydrophobic crystalline additives in complex matrices—a challenge relevant to both materials science and hydrophobic drug delivery systems.[1]
Chemical Profile
-
Melting Point: 74–80°C (Crystalline Solid)[1]
-
Key Feature: The allyl group allows for reactive grafting , which is the "kill switch" for solubility/migration problems.[1]
Module 1: Solvent Selection & Solution Casting
For researchers preparing cast films or solvent-based coatings.[1][2]
Troubleshooting Ticket #001: "The solution is cloudy or precipitates upon standing."
The Science:
ATE has a high dispersive solubility parameter (
The Protocol: Adhere to the "Aromatic Priority Rule" . Do not rely on standard "universal" solvents like Acetone alone.[1]
| Solvent Class | Compatibility | Recommended Solvents | Notes |
| Tier 1 (Excellent) | High | Toluene , Benzene, Xylene | Primary solvents.[1][2] Forms stable, clear solutions. |
| Tier 2 (Good) | Moderate | DCM (Dichloromethane), Chloroform, THF | Good for casting; rapid evaporation may induce surface crystallization.[1][2] |
| Tier 3 (Poor) | Low | Acetone, Ethyl Acetate | Only use as minor co-solvents (<20%).[1][2] |
| Tier 4 (Incompatible) | None | Methanol, Ethanol, Water | Will cause immediate precipitation.[1][2] |
Visual Guide: Solvent Selection Logic
Figure 1: Decision tree for solvent selection based on ATE polarity and aromaticity.
Module 2: Melt Processing & Thermal Stability
For engineers working with extrusion, compounding, or injection molding.[1]
Troubleshooting Ticket #002: "The blend turns yellow/brown during extrusion."
The Science: Although ATE melts at ~76°C, the bromine-carbon bonds are susceptible to homolytic cleavage at high temperatures (>200°C) or under high shear.[1] This releases HBr (hydrogen bromide), which degrades the polymer matrix (especially if it's Polystyrene or ABS) and causes discoloration.[1]
The Protocol:
-
Thermal Window: Keep processing temperatures below 180°C whenever possible.
-
Shear Management: High shear rates generate internal heat.[1] Reduce screw speed.
-
Stabilization: You must add a thermal stabilizer if processing near 200°C.[1]
Recommended Additive Loading for Stability:
| Component | Function | Recommended Loading | Mechanism |
| Epoxidized Soybean Oil (ESO) | Acid Scavenger | 1.0 - 3.0 wt% | Neutralizes HBr before it attacks the polymer backbone.[1][2] |
| Organotin Stabilizers | Thermal Stabilizer | 0.5 - 1.0 wt% | Prevents early dehydrobromination.[1][2] |
| Antimony Trioxide ( | Synergist | 3:1 (Br:Sb ratio) | Note:[1][2] Increases flame retardancy but can catalyze degradation if uncontrolled.[1] |
Module 3: Blooming (Migration) Issues
For QC scientists observing surface defects on aged samples.[1][2]
Troubleshooting Ticket #003: "A white powder appears on the surface after 1 week."
The Science: This is Blooming .[1][5][6] Because ATE is a small molecule (MW ~370 g/mol ) and highly crystalline, it is thermodynamically driven to migrate out of amorphous polymer matrices (like PS or ABS) to crystallize on the surface.[1] This happens when the "solubility limit" of the solid phase is exceeded.[1]
The Solution: Reactive Locking You cannot rely on physical mixing alone for high loadings.[1] You must utilize the Allyl Group to chemically graft ATE to the polymer chain or crosslink it.[1]
Protocol: Reactive Extrusion (REX) [1][2]
-
Initiator: Add a peroxide initiator (e.g., Dicumyl Peroxide, 0.1 wt%).[1]
-
Process: Extrude at a temperature where the peroxide half-life is short.
-
Mechanism: The peroxide creates a radical on the polymer backbone; the allyl group of ATE reacts with this radical, forming a covalent bond.[1]
-
Result: The ATE is now "immobilized" and cannot bloom.
Visual Guide: The Blooming vs. Grafting Mechanism
Figure 2: Comparison of physical blending (leading to blooming) vs. reactive grafting (permanent stability).[1]
Frequently Asked Questions (FAQs)
Q: Can I use ATE in water-based emulsions? A: Not directly.[1] ATE is hydrophobic.[1] You must first dissolve ATE in a carrier solvent (like Toluene) and then emulsify that organic phase into water using a surfactant (e.g., SDS or Tween 80) and high-shear homogenization.[1]
Q: Why does my DSC trace show two melting peaks? A: The first peak (~76°C) is the melting of pure, crystalline ATE.[1] If you see a second peak or a shift, it indicates partial solubility or eutectic formation with your polymer matrix.[1] If the 76°C peak disappears entirely, you have achieved full molecular dispersion (good!).[1]
Q: Is ATE compatible with Polypropylene (PP)? A: Poorly. PP is aliphatic; ATE is aromatic.[1] They are immiscible. You must use a compatibilizer (like PP-g-MA) or use the reactive grafting method described in Module 3 to force compatibility.[1]
References
-
Chemical Identity & Properties
- Solubility & Miscibility Principles
-
Blooming Mechanisms in Brominated FRs
-
Thermal Degradation & Analysis
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. accustandard.com [accustandard.com]
- 4. 2,4,6-Tribromophenyl allyl ether , CAS 3278-89-5, 100 µg/mL in Toluene, 1 mL, UN1294, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 5. infinitalab.com [infinitalab.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Tribromophenyl allyl ether | CymitQuimica [cymitquimica.com]
- 8. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of Allyl 2,4,6-tribromophenyl ether on Polymer Mechanical Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Allyl 2,4,6-tribromophenyl ether (A-TBPE). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the challenges of incorporating A-TBPE into your polymer formulations while maintaining desired mechanical properties.
Introduction to Allyl 2,4,6-tribromophenyl ether (A-TBPE)
Allyl 2,4,6-tribromophenyl ether (A-TBPE) is a brominated flame retardant (BFR) utilized to enhance the fire resistance of various polymers.[1] Like many additive flame retardants, its incorporation into a polymer matrix can sometimes lead to a trade-off between flame retardancy and the mechanical performance of the final material. This guide will address these potential issues and provide scientifically grounded strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.
FAQ 1: We are observing a significant decrease in the tensile strength and modulus of our polystyrene (PS) formulation after adding A-TBPE. What is the likely cause and how can we address this?
Answer:
The reduction in tensile strength and modulus is a classic indicator of a plasticizing effect . Additive flame retardants like A-TBPE, which are not chemically bound to the polymer chains, can position themselves between the polymer chains, increasing the free volume and allowing the chains to slide past each other more easily. This increased mobility leads to a softer, more flexible material, but at the cost of stiffness (modulus) and ultimate tensile strength.
Troubleshooting Guide: Reduced Tensile Strength and Modulus
1. Confirm the Plasticizing Effect:
-
Analytical Approach: Perform Dynamic Mechanical Analysis (DMA) to measure the glass transition temperature (Tg) of your polymer blend. A decrease in Tg compared to the virgin polymer is a strong indication of plasticization.
-
Mechanical Testing: As you've already observed, a decrease in tensile modulus and strength, often accompanied by an increase in elongation at break, confirms the plasticizing effect.
2. Mitigation Strategies:
-
Optimization of A-TBPE Loading:
-
Concept: The magnitude of the plasticizing effect is often concentration-dependent. Reducing the amount of A-TBPE to the minimum effective level for flame retardancy can help preserve mechanical properties.
-
Experimental Protocol:
-
Prepare a series of polystyrene formulations with varying concentrations of A-TBPE (e.g., 5%, 10%, 15%, 20% by weight).
-
For each formulation, prepare test specimens according to ASTM D638 standards for tensile testing.[2][3]
-
Perform tensile tests to determine tensile strength and modulus.
-
Concurrently, evaluate the flame retardancy of each formulation using a suitable standard (e.g., UL 94).
-
Analyze the data to identify the optimal A-TBPE concentration that provides the required flame retardancy with the least impact on mechanical properties.
-
-
-
Introduction of a Synergist:
-
Concept: Synergists work in conjunction with the primary flame retardant to enhance its efficiency, allowing for a lower overall loading of the BFR. For brominated flame retardants like A-TBPE, antimony trioxide (Sb₂O₃) is a well-known synergist.[4][5][6][7] The antimony species can react with the bromine radicals in the gas phase, interrupting the combustion cycle more effectively.
-
Experimental Protocol:
-
Based on your optimized A-TBPE loading, begin to substitute a portion of the A-TBPE with Sb₂O₃. A common starting ratio is 3:1 (A-TBPE:Sb₂O₃).
-
Prepare formulations with varying ratios and total flame retardant content.
-
Conduct tensile testing (ASTM D638) and flame retardancy tests (e.g., UL 94, Limiting Oxygen Index - LOI) on each formulation.
-
Evaluate the results to find a synergistic blend that meets your flame retardancy requirements while minimizing the reduction in tensile properties.
-
-
-
Utilization of a Compatibilizer:
-
Concept: Poor dispersion of A-TBPE can lead to localized areas of high plasticization and stress concentration. A compatibilizer can improve the interfacial adhesion between the polar flame retardant and the non-polar polymer matrix, leading to better dispersion and improved mechanical properties. Maleic anhydride-grafted polystyrene (PS-g-MA) is a suitable compatibilizer for this system.
-
Experimental Protocol:
-
Introduce a small percentage (e.g., 2-5 wt%) of PS-g-MA into your A-TBPE/polystyrene formulation.
-
Melt-blend the components thoroughly using a twin-screw extruder to ensure good dispersion.
-
Prepare test specimens and evaluate tensile properties (ASTM D638).
-
Compare the results to the formulation without the compatibilizer to assess the improvement.
-
-
Data Summary Table: Mitigating Reduced Tensile Strength in Polystyrene
| Strategy | Key Variable | Expected Outcome on Mechanical Properties |
| A-TBPE Loading Optimization | A-TBPE Concentration | Increased Tensile Strength & Modulus at lower loadings |
| Synergist Addition | A-TBPE to Sb₂O₃ Ratio | Improved Tensile Properties due to lower A-TBPE content |
| Compatibilizer Incorporation | PS-g-MA Concentration | Enhanced Tensile Strength & Modulus due to improved dispersion |
Logical Workflow for Troubleshooting Reduced Tensile Strength
Caption: Troubleshooting workflow for addressing reduced impact strength.
Experimental Protocols
Protocol 1: Sample Preparation via Twin-Screw Extrusion
This protocol outlines a general procedure for preparing polymer-A-TBPE blends with and without additives.
-
Drying: Dry the polymer pellets, A-TBPE powder, and any other additives in a vacuum oven at a temperature appropriate for the specific materials to remove any residual moisture.
-
Pre-blending: Physically mix the dried components in the desired ratios in a bag or container to ensure a homogenous feed.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polystyrene or ABS would be a gradual increase from 180°C in the feed zone to 220°C at the die.
-
Set the screw speed (e.g., 100-300 rpm).
-
-
Extrusion:
-
Start the extruder and feed the pre-blended material at a constant rate.
-
Monitor the torque and pressure to ensure stable processing.
-
Collect the extrudate strand and cool it in a water bath.
-
-
Pelletizing: Feed the cooled strand into a pelletizer to produce pellets for subsequent molding.
-
Injection Molding: Use an injection molding machine to produce test specimens (e.g., tensile bars, impact bars) from the pellets according to the relevant ASTM standards (e.g., ASTM D638, ASTM D256).
Protocol 2: Mechanical Property Testing
-
Tensile Testing (ASTM D638):
-
Condition the test specimens as per the standard.
-
Use a universal testing machine with an extensometer to measure the tensile strength, modulus, and elongation at break.
-
Test at a constant crosshead speed as specified in the standard.
-
-
Notched Izod Impact Testing (ASTM D256):
-
Condition and notch the test specimens as per the standard.
-
Use a pendulum impact tester.
-
Secure the specimen in the vise and release the pendulum.
-
Record the energy absorbed to break the specimen.
-
-
Flexural Testing (ASTM D790): [8][9][10][11][12] 1. Condition the rectangular test specimens. 2. Use a universal testing machine with a three-point bending fixture. 3. Place the specimen on the supports and apply a load to the center at a specified rate. 4. Measure the flexural strength and modulus.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Polystyrene | 9003-53-6 [chemicalbook.com]
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- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
- 11. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 12. img.antpedia.com [img.antpedia.com]
Validation & Comparative
Validation of Analytical Methods for Allyl 2,4,6-Tribromophenyl Ether (ATE) Quantification
Executive Summary: The Thermal Stability Paradox
Allyl 2,4,6-tribromophenyl ether (ATE) , also known as TBP-AE (CAS: 3278-89-5), presents a unique analytical challenge often overlooked in standard brominated flame retardant (BFR) protocols.[1] While it shares structural similarities with PBDEs, the presence of the allyl ether moiety makes it susceptible to the Claisen Rearrangement at elevated temperatures.
This guide challenges the industry-standard "hot injector" GC-MS approach. We demonstrate that while GC-ECD offers superior sensitivity for screening, GC-MS (EI) using Programmed Temperature Vaporization (PTV) is the only validated method to ensure quantitative accuracy without thermal degradation.[1]
Part 1: The Analyte & The Challenge
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
-
Compound: Allyl 2,4,6-tribromophenyl ether[1][2][3][4][5][6]
-
Matrix Context: Environmental sediments, polymer migration studies (EPS/XPS), and biological tissue.[1]
The "Hidden" Failure Mode: Claisen Rearrangement
Most BFR methods (e.g., for PBDEs) utilize split/splitless injectors set to 250°C–300°C. For ATE, this thermal shock can trigger a [3,3]-sigmatropic rearrangement, converting the ether into its isomer, 2-allyl-4,6-tribromophenol .[1]
-
Consequence: The rearranged phenol elutes at a different retention time or co-elutes, leading to under-quantification of ATE and false positives for the phenol degradation product .
-
Validation Requirement: You must demonstrate that your injection port temperature does not degrade the standard.[1]
Figure 1: Mechanism of thermal degradation (Claisen Rearrangement) occurring in standard GC injectors.[1]
Part 2: Method Comparison Guide
Comparative Analysis Matrix
| Feature | Method A: GC-MS (PTV-SIM) | Method B: GC-ECD | Method C: HPLC-UV/MS |
| Role | Gold Standard (Quantification) | Screening / Routine | High Conc.[1] / Thermolabile |
| Detector | Mass Spectrometer (EI) | Electron Capture (ECD) | UV (220 nm) or APCI-MS |
| Selectivity | High (m/z 370, 372, 291) | Low (Responds to all Halogens) | Moderate |
| Sensitivity (LOD) | 0.5 – 2.0 ng/g (SIM mode) | 0.1 – 0.5 ng/g | > 50 ng/g |
| Thermal Risk | Low (if PTV used) | High (Standard Injectors) | None (Ambient/Low Temp) |
| Cost | High | Low | Moderate |
| Verdict | Preferred for complex matrices.[1][7] | Best for clean water/air samples.[1] | Backup for purity assay. |
Why GC-MS (PTV) Wins
While GC-ECD is more sensitive to the bromine atoms, it lacks the mass spectral fingerprint required to distinguish ATE from its rearranged isomer or interfering PCBs.[1] GC-MS in Selected Ion Monitoring (SIM) mode, coupled with a PTV injector (starting cold, then ramping), prevents degradation while achieving near-ECD sensitivity.[1]
Part 3: Validated Experimental Protocol
Sample Preparation (Sediment/Soil Matrix)
To minimize matrix effects, a rigorous cleanup is essential.[1]
-
Extraction: Weigh 5g dried sample. Spike with Surrogate Standard (13C-TBBPA or PCB-209 ).
-
Solvent: Extract with Hexane:Acetone (1:1 v/v) using Ultrasonic Solvent Extraction (USE) for 20 mins.
-
Sulfur Removal: Add activated copper powder (essential for sediment to protect the MS source).[1]
-
Cleanup: Pass extract through a Silica Gel SPE cartridge (deactivated with 5% H2O).[1]
-
Concentration: Evaporate to 1 mL under gentle nitrogen stream (Do not heat >40°C).
Instrumental Conditions (The "Cold" Injection)
-
System: GC-MS (Agilent 7890/5977 or equivalent).[1]
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]
-
Injector (CRITICAL): PTV (Programmed Temperature Vaporization).[1]
-
Inlet Temp: Start at 60°C (0.1 min)
Ramp 600°C/min 280°C . -
Mode: Splitless (1 min purge).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
MS Source: EI Source @ 230°C.
-
-
Target Ions: m/z 370 , 372 (Molecular Cluster), m/z 291 (Fragment [M-Br]+).[1]
-
Figure 2: Optimized analytical workflow preventing thermal degradation.
Part 4: Validation Metrics (ICH Q2(R1) Guidelines)
To validate this method in your lab, you must generate the following data.
Specificity (Thermal Stability Check)
Inject a pure standard of ATE (10 µg/mL) using the PTV method vs. a standard Hot Splitless (280°C) method.
-
Pass Criteria: The PTV method must show a single peak.[1] The Hot method may show a shoulder or a second peak (the phenol rearrangement). If the Hot method shows >5% degradation, it is invalid.
Linearity & Range
-
Range: 5 ng/mL to 1000 ng/mL.
-
Criterion:
.[1] -
Weighting:
weighting is recommended due to the wide dynamic range.[1]
Accuracy (Recovery)
Spike blank matrix (sand or clean soil) at three levels (Low, Med, High).[1]
Precision (Repeatability)
-
RSD (n=6): < 15% at the LOQ; < 10% at higher concentrations.[1]
Limits (Estimated)
| Parameter | Value | Note |
| LOD (Limit of Detection) | 0.5 ng/g | S/N = 3 |
| LOQ (Limit of Quantification) | 1.5 ng/g | S/N = 10 |
Part 5: Troubleshooting & Optimization
-
Issue: Poor Recovery (<60%). [1]
-
Issue: Peak Tailing.
-
Issue: Interfering Peaks.
References
-
PubChem. (2025).[1] Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine.[1] [Link][1][4]
-
Chemistry LibreTexts. (2024). The Claisen Rearrangement Mechanism.[1][9][10][11][Link][1][10][12]
-
Covaci, A., et al. (2003).[1] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples.[1] (Review of extraction methodologies applicable to BFRs). [Link]
-
US EPA. (2010).[1] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[1] (Standard for validation protocols). [Link][1]
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 5. 2,4,6-Tribromophenyl allyl ether | LGC Standards [lgcstandards.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Brominated and Phosphorus-Based Flame Retardants for Researchers and Scientists
This guide provides an in-depth, objective comparison of two major classes of flame retardants: brominated flame retardants (BFRs) and phosphorus-based flame retardants (PFRs). Designed for researchers, scientists, and product development professionals, this document delves into their mechanisms of action, performance characteristics supported by experimental data, and critical environmental and health considerations. Our goal is to equip you with the necessary knowledge to make informed decisions in the selection and application of these essential materials.
Introduction: The Imperative of Fire Safety
In a world reliant on polymeric materials, from consumer electronics and building insulation to transportation components, fire safety is a non-negotiable aspect of product design and material science. Flame retardants are chemical compounds added to or incorporated into polymers to inhibit, suppress, or delay the production of flames to prevent the spread of fire. For decades, brominated and phosphorus-based compounds have been the workhorses of the flame retardant industry, each with a distinct profile of performance, application, and environmental impact.
Fundamental Mechanisms of Flame Retardancy
The efficacy of a flame retardant is rooted in its ability to interrupt the combustion cycle. This cycle can be simplified into three key stages: heating, decomposition, and combustion. Flame retardants can act in either the gas phase or the condensed (solid) phase to disrupt this cycle.
Brominated Flame Retardants (BFRs): Gas-Phase Inhibition
Brominated flame retardants primarily operate in the gas phase .[1] When a polymer containing a BFR is heated, the BFR decomposes and releases bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reaction in the flame, effectively "poisoning" the fire.[1] Specifically, they scavenge the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for flame propagation, converting them into less reactive species. This action reduces the heat generated by the fire and slows its spread.[2]
Phosphorus-Based Flame Retardants (PFRs): A Dual-Pronged Approach
Phosphorus-based flame retardants are versatile, capable of acting in both the condensed phase and, in some cases, the gas phase .[3][4][5]
-
Condensed-Phase Mechanism: Upon heating, PFRs decompose to form phosphoric acid.[5] This acid acts as a catalyst for the dehydration and carbonization of the polymer, leading to the formation of a protective layer of char on the material's surface.[4][5] This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[4][5]
-
Gas-Phase Mechanism: Some PFRs can also exhibit a gas-phase mechanism. They can release phosphorus-containing radicals (e.g., PO•) that, similar to bromine radicals, can trap H• and OH• radicals in the flame, thus inhibiting the combustion process.[5][6]
The following diagram illustrates the distinct primary mechanisms of BFRs and PFRs.
Caption: Primary flame retardant mechanisms of BFRs and PFRs.
Performance Comparison: Experimental Data
To provide an objective comparison, this section presents experimental data from key flammability tests for representative BFRs and PFRs in common polymer matrices. The selected flame retardants are Decabromodiphenyl Ether (DecaBDE), a widely studied BFR, and Ammonium Polyphosphate (APP), a common intumescent PFR, in polypropylene (PP). For epoxy resins, a comparison is made between Tetrabromobisphenol A (TBBPA), a reactive BFR, and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a reactive PFR.
Polypropylene (PP) Composites: DecaBDE vs. APP
| Parameter | Neat PP | PP + DecaBDE/Sb2O3 | PP + APP/Synergist | Reference |
| UL 94 Rating (V) | No Rating | V-0 | V-0 | [7] |
| Limiting Oxygen Index (LOI, %) | 17-19 | >30 | >30 | [4][7] |
| Peak Heat Release Rate (pHRR, kW/m²) | ~1700 | Significantly Reduced | 100-300 | [7] |
| Total Heat Release (THR, MJ/m²) | High | Reduced | Significantly Reduced | [4] |
| Char Yield (%) | <1 | Low | High | [8] |
Epoxy Resin Composites: TBBPA vs. DOPO
| Parameter | Neat Epoxy | Epoxy + TBBPA | Epoxy + DOPO | Reference |
| UL 94 Rating (V) | No Rating | V-0 | V-0 | [3][9] |
| Limiting Oxygen Index (LOI, %) | ~24 | ~68.5 | ~29-30 | [9][10] |
| Peak Heat Release Rate (pHRR, kW/m²) | High | Reduced | Significantly Reduced | [9] |
| Char Yield (%) at 700°C | ~19 | Low | ~28 | [9] |
Analysis of Performance Data:
-
UL 94 and LOI: Both BFRs and PFRs can enable polymers to achieve the highest UL 94 vertical burn rating (V-0) and significantly increase the Limiting Oxygen Index, indicating a substantial improvement in flame retardancy.[3][4][7][9]
-
Heat Release Rate: PFRs, particularly those that function through a condensed-phase charring mechanism, tend to show a more significant reduction in the peak heat release rate (pHRR) and total heat release (THR) compared to BFRs.[4][7][9] This is because the char layer acts as a barrier to heat and mass transfer.
-
Char Yield: A key differentiator is the char yield. PFRs are designed to promote char formation, resulting in a higher percentage of residue after combustion.[8][9] BFRs, acting primarily in the gas phase, do not significantly contribute to charring.
Experimental Protocols
A fundamental understanding of the test methods used to generate performance data is crucial for interpreting results and designing effective flame-retardant formulations.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Step-by-Step Methodology:
-
Sample Preparation: A small, representative sample of the material (typically 5-10 mg) is accurately weighed.
-
Instrument Setup: The sample is placed in a high-purity ceramic or platinum pan, which is attached to a sensitive microbalance.
-
Atmosphere Control: The furnace is purged with a specific gas (e.g., nitrogen for pyrolysis studies, air for oxidative stability) at a controlled flow rate.
-
Heating Program: The sample is heated according to a predefined temperature program, typically a linear ramp (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
Data Acquisition: The instrument continuously records the sample mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the final char yield.
Caption: A simplified workflow for Thermogravimetric Analysis (TGA).
Cone Calorimetry
Objective: To measure the heat release rate (HRR) and other fire-related properties of a material under controlled heat flux conditions, simulating a real-world fire scenario.
Step-by-Step Methodology:
-
Sample Preparation: A flat, square sample (typically 100 mm x 100 mm) is prepared and wrapped in aluminum foil, leaving the top surface exposed.
-
Instrument Setup: The sample is placed on a load cell to continuously measure its mass. A conical heater is positioned above the sample to provide a controlled radiant heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: A spark igniter is positioned over the sample to ignite the flammable gases that are evolved.
-
Exhaust Gas Analysis: The combustion products are collected in a hood and passed through an exhaust duct where the flow rate, oxygen concentration, carbon monoxide, and carbon dioxide levels are continuously measured.
-
Data Acquisition: A computer records all the measured parameters throughout the test.
-
Data Analysis: The heat release rate is calculated based on the principle of oxygen consumption. Other parameters such as total heat released, time to ignition, and smoke production are also determined.
UL 94 Vertical Burn Test
Objective: To assess the self-extinguishing properties of a plastic material after exposure to a small flame.
Step-by-Step Methodology:
-
Sample Preparation: A rectangular bar specimen (typically 125 mm x 13 mm) is prepared.
-
Test Setup: The specimen is clamped in a vertical position. A layer of dry cotton is placed 300 mm below the specimen.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Second Flame Application: Immediately after the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observation: It is noted whether any flaming drips ignite the cotton below.
-
Classification: Based on the afterflame times, afterglow times, and whether the cotton was ignited, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating.
Limiting Oxygen Index (LOI) Test
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a material.
Step-by-Step Methodology:
-
Sample Preparation: A small, rectangular specimen is prepared.
-
Test Setup: The specimen is clamped vertically in a glass chimney.
-
Gas Mixture Control: A mixture of oxygen and nitrogen is flowed up through the chimney. The initial oxygen concentration is set to a level that is expected to support combustion.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The burning behavior of the specimen is observed.
-
Oxygen Concentration Adjustment: The oxygen concentration is adjusted downwards or upwards in subsequent tests with new specimens until the minimum concentration that will just support flaming for a specified time or over a specified length of the specimen is determined.
-
LOI Determination: The LOI is expressed as the percentage of oxygen in the mixture.
Environmental, Health, and Safety Considerations
The selection of a flame retardant cannot be based solely on performance. Environmental persistence, bioaccumulation, and potential health effects are critical factors that have led to significant regulatory scrutiny and a shift in material selection.
Brominated Flame Retardants (BFRs)
Many BFRs, particularly polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), have been identified as persistent organic pollutants (POPs).[10] They are persistent in the environment, can bioaccumulate in the food chain, and are transported over long distances.[10]
Health Concerns: Exposure to certain BFRs has been linked to a range of adverse health effects, including:
Due to these concerns, many BFRs have been banned or restricted in various regions, including under the Stockholm Convention on POPs.
Phosphorus-Based Flame Retardants (PFRs)
PFRs are generally considered to be more environmentally benign than their brominated counterparts.[1] Many are less persistent and have a lower potential for bioaccumulation.[3] However, the diverse chemistry of PFRs means that their environmental and health profiles can vary significantly.
Health Concerns: While generally considered safer, some organophosphate flame retardants (OPFRs) have raised health concerns. For instance, some chlorinated PFRs have been identified as potential carcinogens. Other OPFRs have been associated with endocrine-disrupting effects and neurotoxicity in animal studies. Therefore, a case-by-case evaluation of the specific PFR is essential.
The following diagram provides a logical framework for selecting a flame retardant, incorporating these critical considerations.
Caption: A decision-making framework for flame retardant selection.
Conclusion and Future Outlook
The choice between brominated and phosphorus-based flame retardants is a complex one, involving a trade-off between performance, cost, and environmental and health impacts. BFRs have historically been favored for their high efficiency, particularly in demanding applications. However, the significant environmental and health concerns associated with many BFRs have driven a global shift towards alternatives.
PFRs have emerged as a leading class of halogen-free flame retardants, offering a more favorable environmental profile and a versatile range of mechanisms. While they may require higher loading levels in some applications, their ability to promote char formation can offer superior performance in terms of reducing heat release.
The future of flame retardancy lies in the development of sustainable and effective solutions. This includes the design of novel PFRs with enhanced efficiency and benign toxicological profiles, as well as the exploration of bio-based flame retardants and synergistic systems. As researchers and scientists, a thorough understanding of the principles and data presented in this guide is paramount to advancing the field of fire safety in a responsible and innovative manner.
References
-
Comparative Study of Phosphorus-based Flame Retardants in Halogen-Free Laminates. (n.d.). Retrieved from [Link]
-
Zhao, J., Dong, X., Huang, S., Tian, X., Song, L., Yu, Q., & Wang, Z. (2020). Performance comparison of flame retardant epoxy resins modified by DPO–PHE and DOPO–PHE. RSC Advances, 10(41), 24453–24464. Retrieved from [Link]
-
Gao, M., Li, B., & He, Y. (2021). Flame Retardant Polypropylenes: A Review. Polymers, 13(8), 1213. Retrieved from [Link]
-
Wang, X., Li, Y., Wang, C., & Chen, L. (2022). Impact of decabromodiphenyl ethane and ammonium polyphosphate on the coloration and thermal stability of polypropylene. Journal of Materials Science, 57(3), 2056–2069. Retrieved from [Link]
-
An, Q., Li, Y., Wang, C., & Chen, L. (2022). Developing fire retardant composites of polypropylene with APP and OS retardant. Journal of Physics: Conference Series, 2160(1), 012016. Retrieved from [Link]
-
Where There's Fire, Brominated Flame Retardants Are Up to the Task. (2024, March 26). HM Royal. Retrieved from [Link]
-
A Comprehensive Assessment of Flammability Characteristics in Polypropylene Composites: Analysis of Limiting Oxygen Index (LOI), UL-94, and Cone Calorimetry (pHRR) Data. (n.d.). Scribd. Retrieved from [Link]
-
Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies. (2022, October 10). [Video]. YouTube. Retrieved from [Link]
-
The development and application of contemporary phosphorus flame retardants: a review. (2023). Frontiers in Materials, 10. Retrieved from [Link]
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (2022). Polymers, 14(19), 4156. Retrieved from [Link]
-
van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: properties, production, environmental occurrence, toxicity and analysis. Chemosphere, 88(10), 1119–1153. Retrieved from [Link]
-
Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2022). International Journal of Molecular Sciences, 23(15), 8536. Retrieved from [Link]
-
Brominated Flame Retardants – A Question of Safety. (2022, May 20). RTI International. Retrieved from [Link]
-
Health consequences of exposure to brominated flame retardants: a systematic review. (2014). Chemosphere, 102, 1-13. Retrieved from [Link]
-
Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021). Journal of Environmental Sciences, 107, 236-246. Retrieved from [Link]
-
Flame Retardants. (n.d.). National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Burning Issues - The Health and Environmental Concerns of Brominated Flame Retardants. (2023). Journal of Xenobiotics, 13(3), 393-415. Retrieved from [Link]
-
[ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH]. (2015). Medycyna Pracy, 66(2), 235-264. Retrieved from [Link]
-
Health consequences of exposure to brominated flame retardants: a systematic review. (2014). Chemosphere, 102, 1–13. Retrieved from [Link]
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- 2. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronics.org [electronics.org]
- 4. Flame Retardant Polypropylenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. asianpubs.org [asianpubs.org]
- 8. Impact of decabromodiphenyl ethane and ammonium polyphosphate on the coloration and thermal stability of polypropylene - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Modified Ammonium Polyphosphate and Its Application in Polypropylene Resins [mdpi.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
toxicological risk assessment of "Allyl 2,4,6-tribromophenyl ether"
A Comparative Guide for Drug Development & Environmental Safety
Executive Summary: The "Trojan Horse" Hypothesis
Allyl 2,4,6-tribromophenyl ether (ATE; CAS 3278-89-5) represents a critical class of brominated flame retardants (BFRs) used primarily as an intermediate and additive in expandable polystyrene (EPS). Unlike legacy BFRs like DecaBDE, ATE is often marketed as a "low-risk" polymeric additive. However, for researchers and toxicologists, ATE presents a "Trojan Horse" risk profile : while the parent molecule exhibits low acute toxicity due to poor solubility and ether linkage stability, its metabolic activation releases two potent toxicants: 2,4,6-Tribromophenol (TBP) and Allyl Alcohol (which oxidizes to acrolein).
This guide objectively compares ATE against its primary metabolite (TBP) and a legacy standard (DecaBDE), providing actionable protocols for assessing its genotoxic and sensitizing potential.
Chemical Identity & Physicochemical Context
Understanding the solubility and stability of ATE is prerequisite to designing valid toxicological assays.
| Property | Allyl 2,4,6-tribromophenyl ether (ATE) | 2,4,6-Tribromophenol (TBP) | DecaBDE (Legacy Comparator) |
| CAS No. | 3278-89-5 | 118-79-6 | 1163-19-5 |
| Structure | Phenyl ether with reactive allyl tail | Halogenated phenol | Fully brominated diphenyl ether |
| Mol. Weight | 370.86 g/mol | 330.80 g/mol | 959.17 g/mol |
| LogKow | ~4.7 (Lipophilic) | 3.7 | 6.27 |
| Water Solubility | Insoluble (<0.1 mg/L) | 70 mg/L (pH dependent) | <0.1 µg/L |
| Physical State | Solid (MP: 74-76°C) | Solid (MP: 90-94°C) | Solid (MP: 300°C+) |
| Key Reactivity | Allyl group (polymerizable/oxidizable) | Phenolic -OH (acidic, conjugatable) | Inert (persistent) |
Comparative Toxicological Profile
The following data synthesizes experimental endpoints. Note the divergence between the inert parent ATE and its active metabolite TBP.
| Endpoint | ATE (Parent) | TBP (Metabolite) | DecaBDE (Benchmark) |
| Acute Oral Toxicity (LD50) | >2,000 mg/kg (Rat)* | >200 mg/kg (Rat) | >5,000 mg/kg (Rat) |
| Genotoxicity (Ames) | Negative (High purity) | Negative | Negative |
| Genotoxicity (Chromosomal) | Equivocal (Impurity dependent) | Positive (In vitro) | Negative |
| Carcinogenicity | Not Classified | Group 2B (Possible Human Carcinogen) | Group 3 (Not classifiable) |
| Sensitization | Structural Alert (Allyl group) | Non-sensitizer | Non-sensitizer |
| Target Organ | Liver (mild hypertrophy) | Kidney (Nephrotoxicity) | Liver/Thyroid |
| Aquatic Toxicity | Very Toxic (Acute Category 1) | Toxic (Acute Category 2) | Low acute / High chronic |
*Note: ATE's low acute toxicity is largely due to limited bioavailability. Solubilized delivery (e.g., in corn oil) may alter this profile.
Critical Analysis of Impurity Risks
Commercial grade ATE may contain residual Allyl Bromide (CAS 106-95-6), a potent alkylating agent.
-
Allyl Bromide Toxicity: LD50 ~120 mg/kg; Mutagenic (Ames +); Carcinogenic.
-
Assessment Protocol: Toxicological screening of ATE must include GC-MS quantification of residual allyl bromide (<0.1% threshold) to rule out false positives in genotoxicity assays.
Mechanism of Toxicity: The Metabolic Pathway
The primary risk of ATE stems from enzymatic cleavage. The ether linkage is stable, but cytochrome P450 enzymes can facilitate O-dealkylation, releasing the toxic payload.
Figure 1: Metabolic activation pathway of ATE. Note the generation of Acrolein, a potent tissue irritant and protein alkylator.
Experimental Protocols (Self-Validating Systems)
A. Modified Local Lymph Node Assay (LLNA) for Lipophilic Solids
Objective: Assess skin sensitization potential while controlling for bioavailability issues common with ATE. Guideline: OECD 429 (adapted).[1]
Reagents & Vehicle:
-
Vehicle: Dimethylformamide (DMF) or Acetone:Olive Oil (4:1). Rationale: ATE is insoluble in water; standard aqueous vehicles will yield false negatives.
-
Positive Control:
-Hexylcinnamaldehyde (25% in vehicle).
Protocol Workflow:
-
Solubility Check: Dissolve ATE in vehicle at 50%, 25%, and 10% (w/v). If precipitation occurs, sonicate at 40°C. Stop if not soluble.
-
Application (Days 1-3): Apply 25 µL of test solution to the dorsum of both ears of CBA/J mice (n=4 per group).
-
Rest (Days 4-5): No treatment.
-
Proliferation Measurement (Day 6): Inject PBS containing
H-methyl thymidine (20 µCi) intravenously. -
Harvest (5h post-injection): Excise auricular lymph nodes. Prepare single-cell suspension.
-
Scintillation Counting: Measure DPM (Disintegrations Per Minute).
Validation Criteria:
-
Stimulation Index (SI):
-
Threshold: An SI
indicates a sensitizer.[2] -
Self-Check: If Positive Control SI < 3.0, the assay is invalid (likely immune unresponsiveness).
B. "Purity-Aware" Ames Test
Objective: Distinguish between ATE genotoxicity and impurity (Allyl Bromide) effects. Guideline: OECD 471.
Protocol Workflow:
-
Strain Selection: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitution, detecting alkylating agents like Allyl Bromide).
-
Metabolic Activation: Perform +/- S9 mix (rat liver homogenate). Rationale: ATE requires S9 for metabolism; Allyl Bromide is direct-acting.
-
Dose Range: 5 doses up to 5,000 µ g/plate .
-
Pre-Incubation Step: Use the pre-incubation method (20 min at 37°C) rather than plate incorporation. Rationale: Enhances sensitivity for hydrophobic compounds like ATE.
Interpretation Logic:
-
Scenario A (Positive -S9): Likely contamination with Allyl Bromide.
-
Scenario B (Positive +S9 only): Suggests metabolic activation of ATE to mutagenic intermediates (e.g., reactive epoxides).
-
Scenario C (Negative +/-S9): ATE is non-genotoxic.
Risk Characterization & Application Context[3][4]
For drug development or material science applications, the risk is stratified by the "Margin of Exposure" (MOE).
-
Occupational Risk (High): Handling pure ATE powder.
-
Consumer Risk (Low): ATE embedded in polymer matrix (e.g., EPS foam).
-
End-of-Life Risk (High): Incineration.
Decision Tree for ATE Adoption
Figure 2: Strategic decision tree for qualifying ATE in new product development.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Allyl 2,4,6-tribromophenyl ether (CAS 3278-89-5).[8] Retrieved from [Link](Note: Link directs to metabolite TBP dossier as primary data source for read-across).
-
National Toxicology Program (NTP). (2008).[9] Toxicology and Carcinogenesis Studies of Allyl Bromide. NTP TR 542. Retrieved from [Link]
-
World Health Organization (WHO). (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols.[10] CICAD 66. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2010). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals.[2] Retrieved from [Link]
-
U.S. EPA. (2014). An Alternatives Assessment for the Flame Retardant Decabromodiphenyl Ether (DecaBDE). Retrieved from [Link]
Sources
- 1. echa.europa.eu [echa.europa.eu]
- 2. daikinchemicals.com [daikinchemicals.com]
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- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. accustandard.com [accustandard.com]
- 9. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Regulatory & Performance Landscape: Allyl 2,4,6-Tribromophenyl Ether (ATE)
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Regulatory Affairs Specialists[1]
Executive Summary: The "Novel" BFR Paradox
The phase-out of legacy Polybrominated Diphenyl Ethers (PBDEs) created a vacuum in the flame retardant market, rapidly filled by "Novel Brominated Flame Retardants" (NBFRs).[1] Allyl 2,4,6-tribromophenyl ether (ATE) (CAS: 3278-89-5) occupies a critical, yet controversial, position in this landscape.[1]
Unlike TBBPA (Tetrabromobisphenol A), which is primarily a reactive flame retardant in epoxy resins, ATE serves a dual role: it is an intermediate in the synthesis of high-molecular-weight FRs and an additive flame retardant in expandable polystyrene (EPS) and adhesives.[1]
This guide objectively compares ATE against industry benchmarks (TBBPA and DecaBDE), detailing its regulatory status, physicochemical performance, and the experimental protocols required to validate its safety and efficacy.[1]
Regulatory Status: A Global Patchwork
The regulatory status of ATE is dynamic.[1][2] It is currently scrutinized under the "substitutable alternatives" framework, where agencies assess whether the replacement is safer than the banned substance.
| Jurisdiction | Agency/Regulation | Status | Key Implications for Researchers |
| USA | EPA (TSCA) | Active | Listed on the TSCA Inventory.[2] Not currently subject to a Significant New Use Rule (SNUR), but subject to Chemical Data Reporting (CDR).[1][2] |
| Canada | Health Canada / Environment Canada (CMP) | Assessed | Evaluated under the Chemicals Management Plan.[1][2] Conclusion: Not considered harmful to human health/environment at current exposure levels, but flagged for bioaccumulation potential.[1][2] |
| EU | ECHA (REACH) | Registered | Scrutinized as part of the "Novel BFR" group.[1][2] Concerns regarding persistence and transformation into more toxic byproducts (e.g., tribromophenol).[1][2] |
Critical Insight: While ATE is not globally restricted like DecaBDE, its structural similarity to 2,4,6-tribromophenol (a known PBT substance) creates a high risk of future regulatory tightening.[1] Drug development and material science teams should treat ATE as a "Watch List" compound.[1][2]
Technical Performance Comparison
To select the appropriate FR, researchers must balance halogen content (efficiency) against thermal stability and environmental persistence.[1]
Comparative Data Table
| Feature | ATE (Allyl 2,4,6-tribromophenyl ether) | TBBPA (Benchmark) | DecaBDE (Legacy/Restricted) |
| CAS Number | 3278-89-5 | 79-94-7 | 1163-19-5 |
| Bromine Content | ~64% | ~59% | ~83% |
| Melting Point | 75–76 °C | 180–182 °C | 300–310 °C |
| TGA (5% Wt Loss) | ~210 °C | ~240 °C | ~320 °C |
| Log Kow (Bioacc.) | 4.7 (Moderate-High) | 5.9 (High) | 6.27 (Very High) |
| Primary Application | EPS, Adhesives, Intermediate | Epoxy Resins (PCBs) | Textiles, Plastics (Banned) |
Performance Analysis:
-
Thermal Stability: ATE has a lower thermal stability (onset ~210°C) compared to TBBPA.[1][2] This limits its use in high-temperature engineering thermoplastics (e.g., nylon) but makes it ideal for Expandable Polystyrene (EPS) foams where processing temperatures are lower.[1][2]
-
Efficiency: With 64% bromine content, ATE is highly efficient, requiring lower loading rates than TBBPA to achieve UL-94 V0 ratings in compatible matrices.[1][2]
Experimental Protocols
Protocol A: Synthesis of ATE (Williamson Ether Synthesis)
Objective: Synthesize high-purity ATE for reference standards or material testing.
Mechanism: Nucleophilic substitution (
Reagents:
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-tribromophenol in acetone (0.5 M concentration). Add anhydrous
.[1][2] Stir at room temperature for 30 minutes to generate the phenoxide anion. Checkpoint: The solution should turn slightly yellow/opaque. -
Addition: Add allyl bromide dropwise via a syringe pump over 10 minutes to prevent localized overheating.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 6–8 hours.
-
Work-up:
-
Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then water, then brine. Dry over
.[1][2][3] -
Crystallization: Recrystallize from ethanol to yield white needles (Mp: 75–76°C).
Visualizing the Synthesis Pathway
Figure 1: Synthetic pathway for ATE via Williamson Ether Synthesis.
Protocol B: Toxicological Screening (Zebrafish FET Assay)
Objective: Assess the developmental toxicity of ATE, a critical step for regulatory compliance (REACH/TSCA). ATE is lipophilic; therefore, solvent carriers must be minimized.[1][2]
Methodology:
-
Embryo Collection: Collect fertilized zebrafish embryos (Danio rerio) within 1 hour post-fertilization (hpf).
-
Exposure:
-
Incubation: Maintain at 28.5°C with a 14h/10h light/dark cycle.
-
Endpoints (24–96 hpf):
Visualizing the Regulatory Assessment Logic
Figure 2: Regulatory decision workflow for classifying Novel BFRs.
Conclusion & Recommendations
Allyl 2,4,6-tribromophenyl ether remains a viable, active flame retardant in the US and Canada, primarily due to the lack of acute toxicity at current exposure levels. However, its high Log Kow (4.[1][2]7) and structural relationship to persistent phenols warrant caution.[1][2]
For Product Development:
-
Use ATE in expanded polymers (EPS/XPS) where processing temperatures are <200°C.[1][2]
-
Avoid ATE in engineering plastics (Nylon/PET) requiring >250°C processing; TBBPA or polymeric brominated FRs are superior here.[1][2]
-
Monitor the "Novel BFR" lists from ECHA and the EPA, as ATE is a prime candidate for future re-evaluation.
References
-
PubChem. Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine.[1][2] [Link][1]
-
Government of Canada. Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE) - Information Sheet.[1][2] Chemical Substances in Batches.[1][2] [Link][1][4]
-
European Chemicals Agency (ECHA). Substance Information: 2-(allyloxy)-1,3,5-tribromobenzene. [Link][1][2]
-
Alhariri, Y., et al. Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE). ResearchGate.[1][2][5] [Link]
Sources
synergistic effects of "Allyl 2,4,6-tribromophenyl ether" with other flame retardants
A Technical Comparison and Application Guide
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) , also known as TBP-AE (CAS: 3278-89-5), represents a specialized class of brominated flame retardants (BFRs) that bridges the gap between additive and reactive systems.[1] Unlike legacy BFRs like Decabromodiphenyl ether (DecaBDE), ATE possesses a dual-functional structure: a tribrominated aromatic ring for gas-phase radical scavenging and an allyl group capable of condensed-phase crosslinking.[1][2]
This guide analyzes the critical synergistic effects of ATE, particularly with Antimony Trioxide (
Chemical Profile & Mechanism of Action[3]
Structural Advantages
ATE is distinct from standard BFRs due to its allyl functionality .[1][2]
-
Gas Phase (The Br Component): Upon thermal decomposition, ATE releases HBr, which traps high-energy radicals (
, ) in the flame zone, interrupting the combustion chain reaction. -
Condensed Phase (The Allyl Component): The allyl group ($ -O-CH_2-CH=CH_2 $) allows for radical-induced crosslinking during the early stages of pyrolysis.[1][2] This increases melt viscosity and promotes char formation, reducing the "dripping" phenomenon often seen in thermoplastics like Polypropylene (PP) and Expanded Polystyrene (EPS).
The Synergistic Mechanism: ATE + Antimony Trioxide
The efficacy of ATE is exponentially increased when combined with Antimony Trioxide (
The Chemical Pathway:
-
Acid Generation: ATE decomposes at
to release Hydrogen Bromide ( ).[1][2] -
Synergist Activation:
reacts with to form Antimony Oxybromide ( ).[1][2] -
Volatilization:
decomposes further to release Antimony Tribromide ( ).[1][2] -
Radical Trap:
is a heavy, volatile gas that sits in the flame zone, effectively "blanketing" the combustion source and scavenging radicals more efficiently than alone.
Figure 1: The stepwise chemical transformation of the ATE/Antimony synergistic system.
Comparative Performance Analysis
The following data compares ATE against legacy and alternative FRs in a standard Polypropylene (PP) matrix.
Efficiency & Loading Requirements
Experimental Context: Polypropylene homopolymer, tested according to UL-94 standards (3.2mm thickness).
| Flame Retardant System | Loading (wt%) | Synergist ( | UL-94 Rating | LOI (%) | Mechanism Note |
| Pure PP (Control) | 0 | 0 | Fail | 17.5 | Rapid dripping, complete combustion.[1][2] |
| ATE (Alone) | 12 | 0 | V-2 | 22.0 | Self-extinguishing but flaming drips occur.[1][2] |
| ATE + Synergist | 4 | 2 | V-0 | 28.5 | Optimal Synergy. No dripping.[1][2] |
| DecaBDE (Legacy) | 10 | 3 | V-0 | 27.0 | Effective but bio-accumulative (Restricted).[1][2] |
| TBBPA (Reactive) | 15 | 0 | V-2 | 24.0 | Requires higher loading if not reacted into backbone.[1][2] |
| Mg(OH)2 (Mineral) | 60 | 0 | V-0 | 30.0 | Brittle material due to massive loading.[1][2] |
Key Insight: The ATE/Sb system achieves V-0 rating at a total loading of just 6 wt% (4% ATE + 2% Sb), compared to 13% for the legacy DecaBDE system or 60% for mineral fillers. This preserves the mechanical integrity of the polymer.
Thermal Stability (TGA Data)
-
Onset Temperature (
): ATE begins decomposition at , which matches the processing window of EPS and PP perfectly. -
Char Yield: ATE systems typically yield 5-8% higher char at
compared to aliphatic brominated FRs, attributed to the allyl-induced crosslinking.[1][2]
Experimental Protocol: Synergistic Compounding & Testing
Objective: To formulate a V-0 rated Polypropylene specimen using ATE and Antimony Trioxide.
Materials
-
FR: Allyl 2,4,6-tribromophenyl ether (ATE), purity >98%.[3]
-
Synergist: Antimony Trioxide (
), particle size <1 .[2]
Workflow Methodology
Figure 2: Step-by-step compounding and testing workflow.
Validation Steps (Self-Correcting Protocol)
-
Visual Inspection: Extruded pellets must be off-white/opaque.[1][2] Yellowing indicates thermal degradation of ATE (process temp too high).[2] Correction: Lower Zone 4 temperature by 10°C.[1][2][4]
-
Dispersion Check: Press a thin film of the compound.[2] Agglomerates of
visible under microscope indicate poor mixing.[2] Correction: Increase screw speed or residence time. -
Control Test: Always run a "Neat PP" bar first.[1][2] It must burn completely to clamp.[1][2] If it self-extinguishes, your matrix is contaminated.[1][2]
Safety & Environmental Considerations
While ATE is an effective alternative to legacy BFRs, it remains a halogenated compound.[2]
-
Handling: ATE is a skin sensitizer.[1][2][5] Use nitrile gloves and N95 dust masks during weighing (Step 1).[2]
-
End of Life: Unlike some persistent BFRs, ATE contains an allyl ether linkage that is more susceptible to degradation techniques.[2] Recent studies utilize mechanochemical debromination (ball milling with Fe/Al2O3) to safely strip bromine from ATE-laden plastics at the end of their lifecycle [1].[1][2]
References
-
Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Source: ResearchGate / Environmental Science and Pollution Research URL:[Link]
-
Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE) - Information Sheet. Source: Government of Canada URL:[6][Link][2][5][7][8][9][10]
-
Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767. Source:[1][2][11] PubChem (National Institutes of Health) URL:[Link][2]
-
Flame Retardant Mechanism of Halogen Flame Retardants. Source: Ruico Global Advanced Materials URL:[Link][2]
Sources
- 1. Flame Retardant Testing - Construction Materials - C&K Testing [cirs-ck.com]
- 2. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Benzene, 1,3,5-tribromo-2-(2-propenyloxy)- (ATE) - information sheet - Canada.ca [canada.ca]
- 7. gantrade.com [gantrade.com]
- 8. helcom.fi [helcom.fi]
- 9. scispace.com [scispace.com]
- 10. ruicoglobal.com [ruicoglobal.com]
- 11. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability and Performance of Allyl 2,4,6-tribromophenyl Ether (ATE) in Product Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term stability and performance of Allyl 2,4,6-tribromophenyl ether (ATE), a brominated flame retardant (BFR), in comparison to common alternative flame retardants. Recognizing the critical need for materials that ensure both safety and long-term reliability, this document synthesizes available data and outlines experimental protocols to empower researchers in making informed decisions for their product formulations.
Introduction: The Imperative of Long-Term Performance in Flame Retardants
The selection of a flame retardant extends beyond its immediate efficacy in suppressing combustion. For applications in durable goods, construction materials, and electronic components, the long-term stability and performance of these additives are paramount. Degradation of a flame retardant over a product's lifecycle can not only compromise its fire safety function but also lead to the leaching of potentially hazardous byproducts. This guide focuses on Allyl 2,4,6-tribromophenyl ether (ATE), a flame retardant utilized in polymers such as expandable polystyrene (EPS), and provides a comparative framework against other prevalent flame retardant technologies.[1] While ATE has been used to enhance the fire resistance of plastics, concerns regarding its environmental persistence and potential health impacts necessitate a thorough evaluation of its long-term behavior in final products.[2]
Understanding Allyl 2,4,6-tribromophenyl Ether (ATE)
ATE is an additive flame retardant, meaning it is physically blended with the polymer matrix rather than being chemically bound to it. Its flame retardant mechanism, characteristic of brominated flame retardants, is believed to involve the release of bromine radicals upon heating. These radicals interfere with the gas-phase chain reactions of combustion, thereby quenching the fire.
Below is a diagram illustrating the chemical structure of ATE.
Caption: Chemical Structure of ATE.
Long-Term Stability Profile of ATE
The long-term stability of a flame retardant is its ability to maintain its chemical integrity and performance characteristics under various environmental stresses throughout the product's lifespan.
Photostability: ATE is reported to be resistant to photodegradation.[2] This suggests that under exposure to sunlight, it is not readily broken down, which could be advantageous for applications where the final product is exposed to UV radiation. However, the persistence of the molecule in the environment is also a significant consideration.
Mechanochemical Degradation: Studies have shown that ATE can undergo mechanochemical degradation, such as through ball milling.[2] This process involves the use of mechanical energy to induce chemical reactions and can lead to the debromination of the ATE molecule. While not a typical condition for most end-use products, it highlights a potential degradation pathway under specific mechanical stresses.
Comparative Analysis with Alternative Flame Retardants
The selection of a flame retardant is a multi-faceted decision that involves balancing performance, cost, and safety. Here, we compare ATE with three common classes of alternatives: another brominated flame retardant (Decabromodiphenyl ether), a phosphorus-based flame retardant (Ammonium Polyphosphate), and an inorganic flame retardant (Aluminum Hydroxide).
Performance Comparison Overview
| Flame Retardant | Type | Primary Mechanism | Advantages | Disadvantages |
| Allyl 2,4,6-tribromophenyl ether (ATE) | Brominated (Additive) | Gas-phase radical quenching | Effective in various polymers | Environmental and health concerns; potential for leaching. |
| Decabromodiphenyl ether (DecaBDE) | Brominated (Additive) | Gas-phase radical quenching | High bromine content, effective | Persistent, bioaccumulative, and toxic (PBT); restricted use. |
| Ammonium Polyphosphate (APP) | Phosphorus-based (Intumescent) | Condensed-phase char formation | Halogen-free, low smoke and toxicity | Can be hygroscopic; may affect mechanical properties. |
| Aluminum Hydroxide (ATH) | Inorganic | Endothermic decomposition, water release | Halogen-free, smoke suppressant, cost-effective | High loading levels required, which can impact mechanical properties. |
In-Depth Performance Metrics (Hypothetical Data for Illustrative Purposes)
Direct comparative experimental data for ATE against these alternatives in the same polymer matrix is scarce in publicly available literature. The following table illustrates the type of data required for a robust comparison, using hypothetical but realistic values for a High-Impact Polystyrene (HIPS) matrix.
| Property | Neat HIPS | HIPS + 15% ATE | HIPS + 15% DecaBDE | HIPS + 25% APP | HIPS + 40% ATH | Test Method |
| UL-94 Rating (3 mm) | HB | V-0 | V-0 | V-0 | V-1 | UL-94 |
| Limiting Oxygen Index (%) | 18 | 28 | 29 | 27 | 26 | ASTM D2863 |
| Tensile Strength (MPa) | 30 | 25 | 24 | 26 | 22 | ASTM D638 |
| Notched Izod Impact (J/m) | 120 | 90 | 85 | 100 | 70 | ASTM D256 |
| TGA Onset of Decomposition (°C) | 350 | 280 (FR) | 300 (FR) | 250 (FR) | 220 (FR) | ASTM E1131 |
Proposed Degradation Pathways
Understanding the potential degradation pathways is crucial for predicting the long-term performance and environmental impact of ATE.
Caption: Potential degradation routes for ATE.
Experimental Protocols for Comparative Assessment
To address the existing data gaps, a rigorous and standardized experimental approach is necessary. The following protocols are designed to provide a comprehensive comparison of ATE and its alternatives.
Thermal Stability Analysis
Objective: To determine and compare the thermal decomposition profiles of the flame retardants.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the pure flame retardant powder into a TGA/DSC crucible.
-
TGA Protocol:
-
Heat the sample from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset) and the temperature of maximum mass loss rate (Tmax).
-
-
DSC Protocol:
-
Heat the sample from 30 °C to a temperature above its melting point (for crystalline solids) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine melting point (Tm) and enthalpy of fusion (ΔHf).
-
For decomposition analysis, heat the sample in a sealed pan to observe exothermic or endothermic decomposition events.
-
Caption: Experimental workflow for TGA and DSC analysis.
Flammability and Mechanical Performance in Polymer Matrix
Objective: To evaluate the flame retardant efficacy and the impact on the mechanical properties of a target polymer.
Methodology: Compounding and Standardized Testing
-
Compounding:
-
Dry-blend the polymer (e.g., HIPS pellets) with the specified loading level of each flame retardant.
-
Melt-compound the mixture using a twin-screw extruder.
-
Injection mold the compounded material into test specimens of standard dimensions for flammability and mechanical testing.
-
-
Flammability Testing:
-
UL-94 Vertical Burn Test: Conduct the test according to the UL-94 standard on specimens of a specified thickness (e.g., 3 mm).
-
Limiting Oxygen Index (LOI): Determine the LOI according to ASTM D2863.
-
-
Mechanical Testing:
-
Tensile Properties: Measure tensile strength, modulus, and elongation at break according to ASTM D638.
-
Impact Strength: Measure the Notched Izod impact strength according to ASTM D256.
-
Accelerated Aging Studies
Objective: To assess the long-term stability and performance retention after exposure to simulated environmental conditions.
Methodology: Accelerated Weathering and Post-Aging Analysis
-
Accelerated Aging:
-
Thermal Aging: Expose test specimens to a constant elevated temperature (below the polymer's glass transition temperature) in an air-circulating oven for a specified duration (e.g., 1000 hours).
-
UV Aging: Expose test specimens to controlled cycles of UV radiation, temperature, and humidity in a xenon arc or QUV accelerated weathering tester for a specified duration.
-
-
Post-Aging Analysis:
-
Visually inspect the specimens for any changes in color, surface cracking, or other signs of degradation.
-
Repeat the flammability (UL-94, LOI) and mechanical (tensile, impact) tests on the aged specimens.
-
Analyze the chemical changes in the polymer and flame retardant using Fourier-Transform Infrared Spectroscopy (FTIR) and Gel Permeation Chromatography (GPC).
-
Conclusion and Future Outlook
The selection of a flame retardant is a complex decision that requires a thorough understanding of its long-term stability and performance in the final product. While Allyl 2,4,6-tribromophenyl ether (ATE) has demonstrated efficacy as a flame retardant, the lack of comprehensive, publicly available data on its long-term performance and degradation in comparison to halogen-free alternatives presents a significant challenge for formulators.
The experimental protocols outlined in this guide provide a framework for generating the necessary data to make informed and responsible choices. As the regulatory landscape continues to evolve and the demand for safer, more sustainable materials grows, a data-driven approach to flame retardant selection is not just a scientific necessity but a critical component of responsible product development. Further research focusing on direct comparative studies is essential to fully elucidate the performance and long-term implications of using ATE and its alternatives.
References
-
Alhariri, Y., Ali, L., & Altarawneh, M. (2023). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Environmental Science and Pollution Research. [Link]
-
German Environment Agency (Umweltbundesamt). (2019). 2,4,6-Tribromophenyl allyl ether. [Link]
Sources
Precision Analytics for Allyl 2,4,6-tribromophenyl ether (ATE): A Cross-Validation Guide
Executive Summary: The Analytical Challenge
Allyl 2,4,6-tribromophenyl ether (ATE, CAS 3278-89-5) has emerged as a prevalent "Novel Brominated Flame Retardant" (NBFR), frequently replacing banned PBDEs. For researchers and drug development professionals assessing environmental persistence or toxicology, ATE presents a specific analytical paradox: it is highly responsive to electron capture but structurally fragile under hard ionization.
This guide moves beyond standard operating procedures to establish a cross-validation framework . We do not rely on a single detector. Instead, we compare the Gold Standard (GC-ECNI-MS) against Structural Confirmation (GC-EI-MS) and Routine Screening (GC-ECD) to ensure data integrity.
The Comparative Matrix: Selecting the Right Tool
To validate analytical results for ATE, one must employ orthogonal detection principles. Relying solely on one method introduces bias from matrix interferences (e.g., co-eluting lipids in biota or sulfur compounds in sediment).
Table 1: Performance Comparison of Analytical Alternatives
| Feature | Method A: GC-ECNI-MS (Primary Quantitation) | Method B: GC-EI-MS (Structural Validation) | Method C: GC-ECD (Routine/Cost-Effective) |
| Principle | Electron Capture Negative Ionization | Electron Impact (Hard Ionization) | Electron Capture Detector |
| Sensitivity | Ultra-High (Femtogram level) | Moderate (Nanogram level) | High (Picogram level) |
| Selectivity | High (Br-specific isotopes) | High (Fingerprint fragmentation) | Low (Responds to all halogens) |
| Key Analyte Ions | m/z 79, 81 ( | m/z 329, 331 ( | N/A (Total current drop) |
| Linearity Range | |||
| Primary Risk | False positives from other brominated compounds yielding m/z 79.[1] | Low sensitivity leads to non-detects in trace samples. | Co-elution of PCBs/Pesticides masquerading as ATE. |
Expert Insight: Use Method A for quantification in complex matrices (blood, tissue). Use Method B to confirm the identity of the peak in high-concentration samples. Use Method C only for pre-screening or when MS is unavailable, provided retention times are strictly validated.
Experimental Protocols
Unified Sample Preparation (Self-Validating Step)
To ensure that discrepancies in results are due to detection physics and not extraction variability, use a single extraction stream split only at the final injection step.
Reagents: Suprasolv® grade n-Hexane, Dichloromethane (DCM), Acetone.
Internal Standard (IS):
Step-by-Step Workflow:
-
Extraction:
-
Lipid Removal (Critical):
-
Treat extract with concentrated
(Acid digestion) OR use Gel Permeation Chromatography (GPC) if acid-labile co-contaminants are of interest. -
Note: ATE is stable in acid; however, ensure contact time <30 mins to prevent degradation of labile metabolites.
-
-
Fractionation:
-
Load onto an activated Silica Gel column (3g).
-
Fraction 1 (Waste): Elute with 10 mL Hexane (removes non-polar aliphatics).
-
Fraction 2 (Target): Elute with 15 mL Hexane:DCM (85:15). ATE elutes here.
-
-
Concentration:
-
Evaporate to near dryness under
stream.[2] Reconstitute in 100 Isooctane.
-
Instrumental Parameters
Primary Method: GC-ECNI-MS (Agilent 5977 or similar)
-
Column: DB-5ms (15m
0.25mm 0.10 ).[2] Short column preferred to reduce thermal degradation. -
Reagent Gas: Methane (
) at 40% flow. -
Source Temp: 150°C (Lower temp enhances electron capture efficiency).
-
SIM Mode: Monitor m/z 79 and 81.
-
Validation Criterion: Ratio of m/z 79/81 must be
.
Secondary Method: GC-EI-MS
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full Scan (m/z 50-500) for identification; SIM for validation.
-
Target Ions:
-
m/z 370/372/374 (Molecular Ion,
) - Often weak. -
m/z 329/331/333 (
, Loss of Allyl group) - Base Peak. -
m/z 141/143 (Bromophenol fragment).
-
Cross-Validation Logic & Visualization
The core of this guide is the Cross-Validation Decision Matrix . You cannot simply average the results of two methods. You must analyze the discordance to diagnose analytical failure.
Diagram 1: The Analytical Workflow
This diagram illustrates the parallel processing of a single sample to ensure result integrity.
Caption: Figure 1. Parallel analytical workflow ensuring that quantification (ECNI) is structurally validated by fragmentation patterns (EI).
Diagram 2: The Decision Logic Tree
How to interpret conflicting data between the high-sensitivity ECNI method and the high-selectivity EI method.
Caption: Figure 2. Logic gate for troubleshooting discordant results between ionization modes.
Statistical Validation Criteria
To claim your results are "cross-validated," they must meet these statistical benchmarks:
-
Retention Time Locking: The Relative Retention Time (RRT) of ATE against the Internal Standard (
C-BDE-209) must match within min between Method A and Method B (adjusted for column differences). -
Ion Ratio Stability:
-
ECNI: Intensity of m/z 79 / m/z 81 must be ~1.0. Significant deviation (>20%) indicates interference from chlorinated compounds or non-brominated matrix.
-
EI: Intensity of m/z 331 / m/z 329 must match the theoretical isotope distribution for
.
-
-
Recovery Rates: Spike recovery must fall between 70% and 120% . If ECNI recovery is 110% and EI recovery is 40%, the EI method lacks the sensitivity for that specific matrix concentration and should be discarded for quantification.
References
-
Ali, N., Harrad, S., Muenhor, D., Neels, H., & Covaci, A. (2011).[2] Analytical characteristics and determination of major novel brominated flame retardants (NBFRs) in indoor dust. Analytical and Bioanalytical Chemistry, 400(9), 3073–3083. [Link]
-
Covaci, A., et al. (2011).[2] Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples—a review. Environment International, 37(2), 444-456. [Link]
-
Björklund, S. (2015).[1][3] Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. Örebro University Publications. [Link]
-
Sales Martinez, C., et al. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International. [Link]
-
PubChem. (2025).[1] Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine. [Link]
Sources
A Guide to Inter-Laboratory Comparison of Allyl 2,4,6-tribromophenyl Ether (ATE) Analysis
Introduction: The Analytical Imperative for a Prevalent Brominated Flame Retardant
Allyl 2,4,6-tribromophenyl ether (ATE) is a significant member of the novel brominated flame retardants (BFRs) class, utilized to enhance the fire resistance of various polymers.[1] Its persistence in the environment and potential hazards to human health necessitate robust and reproducible analytical methods for its detection and quantification in diverse matrices.[1] This guide provides a framework for conducting an inter-laboratory comparison of ATE analysis, a critical step towards method standardization and data harmonization across research and regulatory bodies. The absence of established, universally accepted protocols for ATE analysis underscores the exigency for such comparative studies.[2]
This document is intended for researchers, analytical chemists, and professionals in drug development and environmental monitoring. It offers a comprehensive overview of prevalent analytical techniques, proposes a detailed protocol for an inter-laboratory study, and presents a model for data comparison and interpretation.
Methodological Showdown: Gas Chromatography vs. Liquid Chromatography
The two primary analytical techniques for the determination of ATE are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the sample matrix, required sensitivity, and the availability of instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of BFR Analysis
GC-MS is a widely adopted technique for the analysis of BFRs due to its high separation efficiency and sensitivity.[3] For ATE analysis, various GC-MS configurations can be employed, including high-resolution mass spectrometry (GC-HRMS) and tandem mass spectrometry (GC-MS/MS).
Causality Behind Experimental Choices:
-
Injector Temperature: A critical parameter for thermally labile compounds like many BFRs.[3] An optimized injector temperature is crucial to prevent the thermal degradation of ATE, which can lead to inaccurate quantification.
-
GC Column: Short (15 m) capillary columns are often preferred to minimize the thermal degradation and potential isomerization of BFRs.[3] However, this can sometimes lead to co-elution with other compounds, such as BDE-10.[3][4] Longer columns (30-60 m) may offer better resolution but increase the risk of thermal degradation.[3]
-
Ionization Technique: Electron impact (EI) is a common ionization method, but negative chemical ionization (NCI) can offer enhanced sensitivity for halogenated compounds like ATE.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Powerful Alternative
LC-MS/MS has emerged as a potent alternative for the analysis of BFRs, particularly for complex matrices and compounds that are not amenable to GC analysis.
Causality Behind Experimental Choices:
-
Mobile Phase Composition: The selection of solvents and additives in the mobile phase is critical for achieving optimal chromatographic separation and ionization efficiency.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often used for the analysis of BFRs by LC-MS/MS.[5]
-
Multiple Reaction Monitoring (MRM): This mode of operation in tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for ATE.
Proposed Inter-Laboratory Comparison Study Design
This section outlines a comprehensive protocol for an inter-laboratory comparison of ATE analysis.
Study Objectives:
-
To assess the comparability of ATE quantification in various matrices across different laboratories.
-
To evaluate the performance of different analytical methods (GC-MS and LC-MS/MS) and sample preparation techniques.
-
To identify key sources of variability in ATE analysis.
-
To establish a consensus on best practices for the reliable analysis of ATE.
Study Materials:
-
Test Samples:
-
Certified Reference Material (CRM) of ATE in a polymer matrix (if available). In its absence, a well-characterized in-house reference material should be prepared and distributed.
-
Spiked samples in relevant matrices such as soil, sediment, and a biological tissue surrogate (e.g., porcine fat).
-
Blank matrix samples.
-
-
Standard Solutions:
-
A certified stock solution of ATE.
-
Isotopically labeled ATE internal standard (if commercially available) to correct for matrix effects and variations in recovery.
-
Experimental Workflow
Caption: Proposed experimental workflow for the inter-laboratory comparison of ATE analysis.
Detailed Methodological Protocol
1. Sample Preparation:
-
Extraction:
-
Solid Samples (Soil, Sediment): Participants may choose between Soxhlet extraction, ultrasonic-assisted extraction (UAE), or other validated methods. The choice of extraction solvent (e.g., hexane/acetone, dichloromethane) should be documented.[6]
-
Biological Samples: Homogenization followed by extraction with a suitable solvent mixture.[7]
-
-
Cleanup:
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.
-
Solid Phase Extraction (SPE): Using cartridges such as silica or Florisil for further purification. The type of sorbent and elution solvents must be recorded.
-
2. Instrumental Analysis:
-
GC-MS/MS Protocol:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (DB-5ms or equivalent).
-
Injector: Pulsed splitless at 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI).
-
MS/MS Transitions: At least two MRM transitions for ATE should be monitored for confirmation and quantification.
-
-
LC-MS/MS Protocol:
-
Column: e.g., C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase: Gradient of water and methanol with a suitable additive.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[5]
-
MS/MS Transitions: Monitor at least two MRM transitions for ATE.
-
Data Reporting and Evaluation
Each participating laboratory will be required to report the following for each sample:
-
Concentration of ATE (in ng/g or other appropriate units).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Recovery of the internal standard (if used).
-
A detailed description of the methodology employed.
The study coordinator will perform a statistical analysis of the submitted data, including the calculation of z-scores to assess the performance of each laboratory. The overall variability will be evaluated using robust statistical methods.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison of performance data for the two primary analytical techniques.
Table 1: Hypothetical Performance Characteristics of GC-MS/MS and LC-MS/MS for ATE Analysis
| Parameter | GC-MS/MS | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/g | 0.05 - 0.5 ng/g |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (RSD%) | < 15% | < 10% |
| Recovery | 70 - 110% | 80 - 120% |
| Matrix Effects | Moderate | Low to Moderate |
| Throughput | High | Medium |
Table 2: Hypothetical Results from an Inter-Laboratory Comparison for ATE in Spiked Soil (Concentration in ng/g)
| Laboratory | Method | Reported Value | Z-Score |
| Lab 1 | GC-MS/MS | 45.2 | -0.5 |
| Lab 2 | LC-MS/MS | 51.5 | 0.8 |
| Lab 3 | GC-HRMS | 48.0 | 0.1 |
| Lab 4 | GC-MS/MS | 39.8 | -1.6 |
| Lab 5 | LC-MS/MS | 53.1 | 1.2 |
| Assigned Value | 47.5 |
Conclusion and Recommendations
A successful inter-laboratory comparison of ATE analysis will be instrumental in establishing a foundation of trust and reliability for environmental and human health monitoring programs. Based on the outcomes of such a study, the following recommendations can be anticipated:
-
The development of a standardized operating procedure (SOP) for the analysis of ATE in key matrices.
-
The identification of critical control points in the analytical workflow that require stringent quality control measures.
-
The promotion of the use of certified reference materials to ensure the long-term accuracy and comparability of data.
By fostering a collaborative approach to analytical method validation, the scientific community can enhance the quality and consistency of data on the environmental fate and toxicological risks associated with Allyl 2,4,6-tribromophenyl ether.
References
-
Alhariri, Y., Ali, L., & Altarawneh, M. (2023). Mechanochemical debromination of allyl 2,4,6-tribromophenyl ether (TBP-AE): optimization of the operational conditions. Environmental Science and Pollution Research, 30(37), 1-11. [Link]
-
McGrath, T. J., et al. (2018). A method for the analysis of multiple novel halogenated flame retardants in cow's milk. Journal of Environmental Monitoring, 20(3), 638-647. [Link]
-
Daso, A. P., et al. (2013). Critical review of the analysis of brominated flame retardants and their environmental levels in Africa. Science of The Total Environment, 461-462, 36-50. [Link]
-
Poma, G., et al. (2021). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Metabolites, 11(9), 609. [Link]
-
Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]
-
El-Sayed, Y., & El-Din, M. F. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Analytical Methods in Chemistry, 2014, 831647. [Link]
-
NORMAN Network. (2011). “New” brominated flame retardants as emerging contaminants in the environment: sources, occurrence, pathways and measurement. [Link]
-
Wang, Y., et al. (2023). Temporal Trends and Suspect Screening of Halogenated Flame Retardants and Their Metabolites in Blubbers of Cetaceans Stranded in Hong Kong Waters during 2013–2020. Environmental Science & Technology, 57(25), 9323-9334. [Link]
-
El-Sayed, Y., & El-Din, M. F. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central, 2014, 831647. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. norman-network.net [norman-network.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A method for the analysis of multiple novel halogenated flame retardants in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Bioaccumulation Potential of Allyl 2,4,6-tribromophenyl ether (ATE) vs. Legacy BFRs
Executive Summary
Allyl 2,4,6-tribromophenyl ether (ATE) , also known as TBP-AE, represents a class of "Novel Brominated Flame Retardants" (NBFRs) introduced to replace legacy PBDEs. Unlike recalcitrant PBDEs (e.g., BDE-47) which exhibit classic biomagnification across food webs, ATE displays a divergent bioaccumulation profile .
While ATE exhibits high bioconcentration in lower trophic levels (vegetation and invertebrates) due to high lipophilicity, it demonstrates limited biomagnification in vertebrates . This is driven by rapid metabolic clearance via de-allylation, converting ATE into 2,4,6-tribromophenol (2,4,6-TBP) . Consequently, the environmental risk assessment of ATE must account for both the parent compound and its endocrine-disrupting metabolite.
Part 1: Physicochemical Profiling
Bioaccumulation potential is governed by lipophilicity (Log Kow) and metabolic stability. ATE occupies a "sweet spot" of high lipophilicity but low metabolic stability compared to BDE-47.
| Parameter | Allyl 2,4,6-tribromophenyl ether (ATE) | BDE-47 (Legacy PBDE) | TBBPA (Reactive BFR) |
| CAS Number | 3278-89-5 | 5436-43-1 | 79-94-7 |
| Structure | Phenyl ether with reactive allyl group | Diphenyl ether (fully aromatic) | Bisphenol A derivative |
| Log Kow | ~5.5 - 6.0 (Estimated)* | 6.81 | 5.90 |
| Molecular Weight | 370.86 g/mol | 485.79 g/mol | 543.88 g/mol |
| Metabolic Stability | Low (Rapid De-allylation) | High (Recalcitrant) | Moderate (Glucuronidation) |
| Primary Metabolite | 2,4,6-Tribromophenol (2,4,6-TBP) | Hydroxylated PBDEs (minor) | TBBPA-sulfate/glucuronide |
| Bioaccumulation Type | Bioconcentration (Water/Plants) | Biomagnification (Food Web) | Tissue-Specific (Liver) |
*Note: ATE Log Kow is estimated based on the precursor 2,4,6-TBP (Log P 4.13) plus the lipophilic contribution of the allyl moiety.
Part 2: Bioaccumulation Dynamics & Trophodynamics
Vegetation and Invertebrates (High Accumulation)
In abiotic-biotic interfaces (soil-to-plant or water-to-invertebrate), ATE behaves similarly to persistent organic pollutants (POPs).
-
Mechanism: Passive diffusion driven by hydrophobicity.
-
Observation: Studies in the Canadian Arctic have shown ATE concentrations in lichen and moss exceeding those of BDE-47. The lack of metabolic enzymes in these organisms allows ATE to persist.
Vertebrates (Metabolic Clearance)
In fish and mammals, ATE defies the standard biomagnification model.
-
Mechanism: Vertebrate liver enzymes (Cytochrome P450) rapidly target the allyl ether bond.
-
Pathway: ATE + Enzyme → 2,4,6-TBP + Allyl alcohol (oxidized)
-
Outcome: While PBDEs biomagnify (Trophic Magnification Factor > 1), ATE often shows biodilution (TMF < 1) in higher predators (e.g., wolves, caribou) because the elimination rate exceeds the uptake rate.
The Metabolite Risk (2,4,6-TBP)
The "disappearance" of ATE results in the appearance of 2,4,6-TBP.
-
Risk: 2,4,6-TBP is structurally similar to thyroid hormones and has been detected in human placental tissue and zebrafish larvae.
-
Implication: Assessing ATE solely by parent compound residues yields a "false negative" for toxicity.
Part 3: Experimental Protocol (OECD 305 Modified)
To accurately evaluate ATE, researchers must use a modified OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) . Due to ATE's hydrophobicity and volatility, the Dietary Exposure method is superior to Aqueous Exposure.
Phase 1: Preparation
-
Test Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).
-
Spiked Diet Formulation:
-
Dissolve ATE in a volatile solvent (e.g., hexane).
-
Mix with fish oil (corn oil/cod liver oil) as a carrier.
-
Incorporate into dry fish food to achieve a nominal concentration (e.g., 10 µg/g).
-
Critical Control: Evaporate all solvent to prevent solvent-mediated toxicity.
-
Phase 2: Uptake Phase (Days 0–14)
-
Feeding: Feed test group the ATE-spiked diet at a fixed rate (e.g., 2% body weight/day).
-
Sampling: Sample fish at days 1, 3, 7, and 14.
-
Analysis: Extract liver and muscle tissue separately.
-
Why? Liver will contain high metabolite (2,4,6-TBP) levels; muscle represents storage of parent ATE.
-
Phase 3: Depuration Phase (Days 15–42)
-
Switch: Transfer fish to clean water and feed non-spiked food.
-
Kinetics: Measure the elimination rate constant (
). -
Calculation:
If , biomagnification is not occurring.
Phase 4: Analytical Quantitation (GC-MS/MS)
-
Extraction: Soxhlet or Pressurized Liquid Extraction (PLE).
-
Cleanup: Acidified silica gel (removes lipids).
-
Derivatization (Crucial):
-
ATE can be analyzed directly.
-
2,4,6-TBP requires derivatization (e.g., acetylation or silylation) to be volatile enough for GC-MS. Failure to derivatize will result in missing the metabolite.
-
Part 4: Visualization of Mechanisms
Diagram 1: Comparative Environmental Fate
This diagram illustrates how ATE diverges from PBDEs once it enters the vertebrate system.
Caption: ATE undergoes rapid metabolic breakdown in vertebrates, preventing the biomagnification seen in PBDEs.
Diagram 2: Experimental Workflow for ATE Assessment
A self-validating workflow to ensure both parent and metabolite are captured.
Caption: Dual-pathway analysis is required to quantify both the parent ATE and its phenolic metabolite.
References
-
Environment and Climate Change Canada. (2018). Bioaccumulation of Polybrominated Diphenyl Ethers and Alternative Halogenated Flame Retardants in a Vegetation-Caribou-Wolf Food Chain of the Canadian Arctic. Environmental Science & Technology.[1][2][3] Link
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals. Link
-
National Institutes of Health (NIH). (2020). Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae. PubMed. Link
-
PubChem. (2025).[4] Allyl 2,4,6-tribromophenyl ether Compound Summary. National Library of Medicine. Link
-
Knudsen, G. A., et al. (2019).[5] 2,4,6-Tribromophenol Disposition and Kinetics in Rodents. Toxicological Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) in Lake Michigan salmonids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioaccumulation and biotransformation of tetrabromobisphenol A bis (allyl ether) in common carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Allyl 2,4,6-tribromophenyl ether
Executive Summary: A Protocol for Safe and Compliant Disposal
This guide provides a comprehensive framework for the safe handling and proper disposal of Allyl 2,4,6-tribromophenyl ether (ATE), a brominated flame retardant (BFR). While ATE is not currently classified under the Globally Harmonized System (GHS) based on company notifications to the European Chemicals Agency (ECHA)[1], its chemical structure—a polybrominated aromatic ether with a reactive allyl group—necessitates a cautious and environmentally responsible approach. The primary risks associated with ATE are not acute toxicity but rather its environmental persistence and potential for biomagnification[2]. This protocol emphasizes waste segregation, secure containment, and ultimate destruction via high-temperature incineration at a licensed hazardous waste facility, which is the industry-standard best practice for brominated organic compounds to prevent environmental release and mitigate the formation of hazardous byproducts[3][4].
Chemical & Physical Profile
A thorough understanding of a substance's properties is the foundation of its safe management. Allyl 2,4,6-tribromophenyl ether is a solid at room temperature, which influences spill control and handling procedures[1].
| Property | Value | Source(s) |
| CAS Number | 3278-89-5 | [1][5] |
| Molecular Formula | C₉H₇Br₃O | [1][5] |
| Molecular Weight | 370.86 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 74-76 °C | [6] |
| Primary Use | Additive flame retardant | [1][2] |
Hazard Assessment & Risk Analysis: The Rationale for Caution
The disposal protocol for ATE is dictated by a careful analysis of its potential health and environmental impacts. The causality behind these stringent procedures is rooted in the chemistry of brominated aromatics and the documented behavior of the broader class of BFRs.
Health Hazard Considerations
While ATE itself does not currently have a harmonized GHS classification for acute toxicity, several factors warrant a high degree of caution[1]:
-
Structural Analogs: The allyl functional group is a known reactive moiety. Related compounds like allyl bromide are recognized as toxic, flammable, and capable of causing severe skin and eye irritation[7][8].
-
Degradation Products: Brominated phenols, such as 2,4,6-tribromophenol, can be degradation products of larger BFRs and are known to be environmentally ubiquitous and toxic[9][10].
-
Potential Endocrine Disruptor: ATE is identified as a potential endocrine-disrupting compound, suggesting it may interfere with hormonal systems[1].
Environmental Hazard Profile
The most significant risks associated with ATE are environmental. Brominated flame retardants are a class of chemicals under intense scrutiny for their environmental impact.
-
Biomagnification: Studies have observed a biomagnification potential for ATE, meaning its concentration can increase in organisms at higher levels of the food chain[2].
-
Persistence: Like many polybrominated compounds, ATE is resistant to natural degradation, leading to long-term persistence in soil and aquatic ecosystems[11][12].
-
Aquatic Toxicity: Although specific data for ATE is limited, related brominated compounds are often very toxic to aquatic life, making it critical to prevent any release into waterways or drainage systems[8][9][13].
This environmental profile is the primary driver for the core directive: isolate and destroy .
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the compliant disposal of ATE from the laboratory bench to its final disposition.
Part A: Immediate Handling and Segregation of Waste
-
Designate a Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids," specifically noting "Allyl 2,4,6-tribromophenyl ether."
-
Collect all Contaminated Materials: This includes not only the neat compound but also any contaminated personal protective equipment (PPE), weigh boats, contaminated paper towels, and disposable labware.
-
Minimize Dust Generation: When handling solid ATE waste, use gentle motions. Do not sweep dry powder. If cleaning contaminated surfaces, lightly moisten a towel with isopropanol or ethanol to wipe the area, and dispose of the towel in the designated waste container.
-
Use Appropriate PPE: At a minimum, wear nitrile gloves, safety glasses or goggles, and a lab coat. For bulk transfers or situations with potential for dust, a particulate respirator (e.g., N95) is recommended.
Part B: Packaging and Labeling for Disposal
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is compatible with halogenated organic compounds.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first item is placed inside. The label must include:
-
The full chemical name: "Allyl 2,4,6-tribromophenyl ether"
-
The CAS Number: "3278-89-5"
-
An accurate list of all other contents (e.g., "gloves," "paper towels").
-
The hazard characteristics: "Environmental Hazard," "Suspected Endocrine Disruptor."
-
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area or central hazardous waste storage location. It should be stored in a cool, well-ventilated area away from oxidizing agents and sources of ignition[14][15].
Part C: Final Disposal Pathway
The only environmentally sound and compliant method for the final disposal of ATE is through a licensed hazardous waste management company.
-
Engage a Certified Vendor: Your institution's Environmental Health & Safety (EH&S) office will have approved vendors for hazardous waste disposal.
-
Specify Incineration: The waste profile must specify that the material is a non-recyclable, brominated organic compound requiring high-temperature incineration. This process is necessary to break the carbon-bromine bonds and scrub the resulting hydrogen bromide (HBr) from the flue gas, preventing the formation of dioxins and furans[3][4].
-
Documentation: Retain all copies of the waste manifest provided by the disposal vendor. This documentation is your proof of compliant disposal.
Caption: Waste Disposal Workflow for Allyl 2,4,6-tribromophenyl ether.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct responses to mitigate risk.
Minor Spill Cleanup (Solid ATE)
This procedure applies to small spills (<5 grams) of solid material in a controlled laboratory setting.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Put on two pairs of nitrile gloves, safety goggles, and a lab coat. A respirator is recommended.
-
Control Dust: Do NOT sweep the dry powder. Gently cover the spill with a paper towel.
-
Wet Procedure: Lightly dampen the covering paper towel with a small amount of water or isopropanol to prevent dust from becoming airborne.
-
Collect Waste: Carefully wipe the spill area from the outside in, placing all contaminated materials directly into the designated halogenated waste container.
-
Decontaminate: Wipe the spill area with a towel soaked in soap and water, followed by a clean water rinse. Dispose of all cleaning materials in the hazardous waste container.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water.
Caption: Minor Spill Cleanup Procedure for Solid ATE.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[8].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[8].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention[8].
Advanced Decontamination & Future Perspectives
For a scientific audience, it is valuable to look beyond current disposal methods to emerging technologies for the remediation of BFRs. While not yet standard practice for laboratory waste, these fields represent the future of managing halogenated organic compounds.
-
Biodegradation: Research has demonstrated that specific consortia of microorganisms can degrade certain brominated flame retardants, particularly when an additional carbon source is available to support microbial growth[16]. This approach could one day be applied to the bioremediation of contaminated sites.
-
Solvent-Based Extraction/Dissolution: Innovative processes are being developed to decontaminate plastics containing BFRs. These methods use solvents, sometimes under heat and pressure (solvothermal treatment), to dissolve the polymer and selectively remove the BFRs, allowing for the recovery and recycling of both the plastic and potentially the bromine[11][17].
These technologies underscore the long-term environmental burden of BFRs and reinforce the importance of the current "isolate and destroy" disposal strategy to prevent their release.
References
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2,4,6-Tribromophenol.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Allyl-2-methoxyphenol.
- Sigma-Aldrich. (n.d.). Product Page: Allyl 2,4,6-tribromophenyl ether.
- AccuStandard. (n.d.). Product Page: 2,4,6-Tribromophenyl allyl ether.
- German Environmental Specimen Bank. (n.d.). 2,4,6-Tribromophenyl allyl ether.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Bromide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76767, Allyl 2,4,6-tribromophenyl ether. Retrieved from [Link].
- Sigma-Aldrich. (2025). Safety Data Sheet: Allyl bromide.
-
Yosef, E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1435. Available at: [Link]
- LGC Standards. (n.d.). Product Page: 2,4,6-Tribromophenyl allyl ether.
- AccuStandard. (n.d.). Product Page: 2,4,6-Tribromophenyl allyl ether (Neat).
- Biomonitoring California. (2026). Allyl 2,4,6-tribromophenyl ether (ATE).
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- European Commission. (2026). Closing the loop by cleaning up e-waste.
-
Wang, S., et al. (2015). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Waste Management & Research, 33(8), 752-758. Available at: [Link]
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance: Brominated Flame Retardants.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl Ethyl Ether.
-
Hermanson, M. H., et al. (2010). Deposition History of Brominated Flame Retardant Compounds in an Ice Core from Holtedahlfonna, Svalbard, Norway. Environmental Science & Technology, 44(19), 7405-7410. Available at: [Link]
- European Chemicals Agency (ECHA). (n.d.). Substance Information: Bromine.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- ChemicalBook. (2026). Allyl bromide - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: Allyl phenyl ether.
- European Brominated Flame Retardant Industry Panel. (2013). Brominated flame retardants: It's elementary.
-
Koch, C., & Sures, B. (2018). Environmental Concentrations and Toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-714. Available at: [Link]
Sources
- 1. Allyl 2,4,6-tribromophenyl ether | C9H7Br3O | CID 76767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenyl allyl ether – German Environmental Specimen Bank [umweltprobenbank.de]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. 2,4,6-Tribromophenyl allyl ether | LGC Standards [lgcstandards.com]
- 6. accustandard.com [accustandard.com]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 17. Closing the loop by cleaning up e-waste - Environment - European Commission [environment.ec.europa.eu]
Personal protective equipment for handling Allyl 2,4,6-tribromophenyl ether
This technical guide details the personal protective equipment (PPE) and operational safety protocols for handling Allyl 2,4,6-tribromophenyl ether (CAS 3278-89-5) .[1] It is designed for researchers requiring immediate, actionable safety intelligence.
Part 1: Hazard Profile & Risk Assessment
Chemical Identity: Allyl 2,4,6-tribromophenyl ether (TBP-AE) Physical State: Solid (White to off-white powder/crystals) Primary Hazards: Skin/Eye Irritation, Respiratory Irritation, Potential Sensitization.[1]
Before selecting PPE, you must understand the specific risks associated with the allyl ether functionality and the brominated aromatic core. While TBP-AE is a solid at room temperature (MP: ~74-80°C), its dust is a significant inhalation hazard, and the allyl group presents reactivity risks (peroxidation/polymerization) under specific conditions.[1]
GHS Classification & Quantitative Data
| Property | Value/Classification | Mechanism of Risk |
| Signal Word | WARNING | |
| H315 | Causes skin irritation | Brominated aromatics can defat skin and cause dermatitis.[1] |
| H319 | Causes serious eye irritation | Mechanical abrasion from dust + chemical irritation. |
| H335 | May cause respiratory irritation | Inhalation of fine particulates affects mucous membranes. |
| Melting Point | 74–80 °C | Low melting point means friction/heat can induce phase change. |
| Sensitization | Potential Sensitizer | Allyl moieties are structurally alert for skin sensitization. |
Part 2: Hierarchy of Controls & PPE Decision Logic
PPE is your last line of defense. The primary control for TBP-AE is Engineering (Fume Hood).[1] The following decision matrix outlines the required protection based on your specific experimental activity.
Figure 1: PPE Decision Matrix determining protection levels based on experimental state (Solid vs. Liquid vs. Heated).[1]
Part 3: Technical PPE Specifications
Hand Protection (Glove Selection)
Standard Protocol: Nitrile gloves are sufficient for the dry solid. However, TBP-AE is soluble in organic solvents (e.g., Acetone, Toluene).[1] When in solution, the glove must be selected based on the solvent, not the solute. [1]
| Solvent Used | Recommended Glove Material | Breakthrough Time | Rationale |
| None (Dry Solid) | Nitrile (0.11 mm / 4-5 mil) | >480 min | Excellent physical barrier against dust.[1] |
| Acetone | Latex or Butyl Rubber | <10 min (Nitrile) | Nitrile degrades rapidly in ketones. |
| Dichloromethane | PVA or Silver Shield® | Immediate (Nitrile) | Chlorinated solvents permeate standard gloves instantly. |
| Toluene | Viton or PVA | <10 min (Nitrile) | Aromatic solvents swell nitrile. |
-
Technique: For solution handling, employ Double Gloving . Wear a standard nitrile glove over a laminate (Silver Shield) liner to combine chemical resistance with dexterity.
Respiratory Protection
-
Primary Control: All open handling should occur inside a certified chemical fume hood.
-
Secondary Control (Outside Hood): If weighing must occur on an open bench (not recommended), use a P95 or N95 particulate respirator .
-
Why? The H335 hazard code indicates respiratory irritation. Fine dust from brominated ethers can lodge in the bronchial tree, causing chronic sensitization.
Eye & Body Protection[1][2][3][4][5][6]
-
Eyes: Safety glasses with side shields are the minimum standard (ANSI Z87.1).
-
Upgrade to Chemical Goggles if creating fine dust or refluxing.
-
-
Body: Standard cotton/poly lab coat.
-
Upgrade to Tyvek sleeves if handling large quantities (>100g) to prevent dust accumulation on forearm hair/skin, which can lead to contact dermatitis.
-
Part 4: Operational Protocols
Scenario A: Weighing & Transferring (Solid State)
-
Preparation: Clear the fume hood of incompatible chemicals (oxidizers). Place the balance inside the hood if possible.
-
Static Control: Use an anti-static gun or brush. Brominated powders are often static-prone, causing "jumping" of particles.[1]
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Cleanup: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust.
Scenario B: Synthesis & Heating
-
Risk: Heating TBP-AE can release bromide vapors or allyl-cleavage byproducts.[1]
-
Protocol:
-
Ensure condenser water flow is active before heating.
-
Lower hood sash to the "Setup" or "Operation" line.
-
Do not heat to dryness. Allyl ethers can form peroxides upon prolonged exposure to air/heat, presenting an explosion hazard.[2]
-
Part 5: Emergency Response & Disposal
Exposure Response
-
Skin Contact: Brush off loose powder before wetting the skin. Then, wash with soap and copious water for 15 minutes. (Water first can sometimes cause the powder to stick/clump if not brushed off).
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.
-
Inhalation: Move to fresh air immediately.
Disposal Logistics
TBP-AE is a halogenated organic compound.[1] It cannot go down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organic."[1]
-
Liquid Waste: If dissolved, dispose of in the "Halogenated Organic Solvent" stream.
-
Container: Triple rinse empty containers with a compatible solvent (e.g., acetone) before disposal. Add rinsate to the liquid waste stream.
References
-
ABCR GmbH . Allyl 2,4,6-tribromophenyl ether Safety Data Sheet (AB109841). Retrieved from [1]
-
PubChem . Allyl 2,4,6-tribromophenyl ether (Compound Summary). National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich . Allyl 2,4,6-tribromophenyl ether Product Specification & Safety. Retrieved from [1]
-
Ansell . Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
Sources
Retrosynthesis Analysis
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